molecular formula C8H6FNO4 B1310466 5-Fluoro-2-nitrophenylacetic acid CAS No. 29640-98-0

5-Fluoro-2-nitrophenylacetic acid

Cat. No.: B1310466
CAS No.: 29640-98-0
M. Wt: 199.14 g/mol
InChI Key: HOWBVGXZCYNPOU-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenylacetic acid is a useful research compound. Its molecular formula is C8H6FNO4 and its molecular weight is 199.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWBVGXZCYNPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439232
Record name 5-Fluoro-2-nitrophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29640-98-0
Record name 5-Fluoro-2-nitrophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-fluoro-2-nitrophenyl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-nitrophenylacetic acid is a highly functionalized aromatic compound that serves as a critical building block in advanced organic synthesis.[1] Its unique molecular architecture, featuring a phenyl ring substituted with a fluorine atom, a nitro group, and an acetic acid moiety, imparts a distinct reactivity profile that is highly valued by researchers in medicinal chemistry, agrochemical development, and materials science.[2] This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this versatile intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis. These properties dictate its behavior in different solvent systems, its thermal stability, and its analytical characterization.

Compound Identity

The unambiguous identification of this compound is established through its unique identifiers and structural formula.

IdentifierValueSource
CAS Number 29640-98-0[1][2]
IUPAC Name 2-(5-fluoro-2-nitrophenyl)acetic acid[1]
Molecular Formula C₈H₆FNO₄[1][2]
Molecular Weight 199.14 g/mol [1][2]
Canonical SMILES C1=CC(=C(C=C1F)CC(=O)O)--INVALID-LINK--[O-][1]
InChI Key HOWBVGXZCYNPOU-UHFFFAOYSA-N[1][3]
Physicochemical Data

The physical state and solubility parameters are crucial for designing experimental conditions, including reaction setups and purification protocols.

PropertyValueSource
Appearance White to light yellow powder/crystal[2][4]
Melting Point 153-157 °C[1][2]
Boiling Point 343.6 ± 27.0 °C (at 760 mmHg)[1][5]
Density 1.5 ± 0.1 g/cm³[1]
pKa 3.74 ± 0.10 (Predicted)[5]
Storage Store at room temperature (10°C - 25°C) in a dry, well-ventilated place. Keep container tightly closed.[5][6]

Synthesis and Reactivity

The synthetic utility of this compound stems from the specific arrangement of its functional groups, which allows for selective chemical transformations.

Synthetic Pathways

The most common laboratory synthesis involves the nitration of a fluorinated precursor. The presence of the fluorine atom and the acetic acid side chain directs the regioselectivity of the nitration reaction.

A well-documented method is the direct nitration of 3-fluorophenylacetic acid.[4] This electrophilic aromatic substitution reaction places the nitro group predominantly at the ortho position relative to the acetic acid group and meta to the fluorine, driven by the electronic effects of the substituents.

Experimental Protocol: Nitration of 3-Fluorophenylacetic Acid[4][7]
  • Dissolution: Dissolve 3-fluorophenylacetic acid (1 equivalent) in a suitable solvent such as chloroform.

  • Addition of Nitrating Agent: Add ammonium nitrate (approx. 1.05 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermic nature of the nitration and prevent side reactions.

  • Slow Addition: Slowly add trifluoroacetic anhydride (approx. 3 equivalents) dropwise, maintaining the temperature at 0 °C. The trifluoroacetic anhydride acts as a powerful activating agent for the nitration.

  • Reaction: Stir the mixture continuously at 0 °C for 3 hours.

  • Quenching: Upon completion, slowly add water to quench the reaction and decompose any remaining anhydride.

  • Extraction & Purification: Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by crystallization from ethyl acetate and acetonitrile to yield this compound as a solid.[4][7]

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_prep Reaction Preparation cluster_reaction Nitration cluster_workup Workup & Purification A Dissolve 3-Fluorophenylacetic Acid in Chloroform B Add Ammonium Nitrate A->B C Cool Mixture to 0°C B->C D Slowly Add Trifluoroacetic Anhydride C->D E Stir at 0°C for 3 hours D->E F Quench with Water E->F G Separate Organic Layer F->G H Dry and Concentrate G->H I Crystallize from Ethyl Acetate/Acetonitrile H->I J This compound I->J Yields

Synthetic Workflow for this compound.
Core Reactivity

The chemical behavior of this compound is dominated by its three key functional groups: the carboxylic acid, the aromatic nitro group, and the fluorine atom.

  • Carboxylic Acid Group: This group readily undergoes standard reactions such as esterification with alcohols or amidation with amines. This functionality is often the first point of modification in a multi-step synthesis.

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, its most significant role is as a precursor to an amino group via reduction (e.g., using SnCl₂, H₂/Pd-C). This transformation is fundamental in building more complex heterocyclic structures.[8]

  • Fluorine Atom: The fluorine atom's high electronegativity, combined with the electron-withdrawing effect of the adjacent nitro group, makes the aromatic ring electron-deficient. This activates the ring for nucleophilic aromatic substitution (SNAr) reactions, although this is less common than reactions involving the other two functional groups.[9]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate used to construct more complex target molecules.[6]

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material in the synthesis of various pharmaceuticals.[2] Its structure is embedded in molecules developed for anti-inflammatory, analgesic, and anticancer applications.[1][2] The presence of the fluorine atom can enhance metabolic stability and bioavailability of the final drug molecule, a common strategy in medicinal chemistry.[1]

Building Block for Heterocycles

The reduction of the nitro group to an amine, followed by intramolecular cyclization with the acetic acid side chain (or its derivative), is a powerful method for synthesizing nitrogen-containing heterocyclic systems like lactams.[8] These scaffolds are prevalent in a wide range of biologically active compounds.

Agrochemical Synthesis

Beyond pharmaceuticals, it is also utilized in the formulation of modern agrochemicals, including herbicides and pesticides.[2] The specific combination of functional groups allows for the development of active compounds with targeted efficacy and controlled environmental impact.[2]

Safety, Handling, and Hazard Management

As with any laboratory chemical, proper handling and safety precautions are paramount. This compound is classified as a hazardous substance.

Hazard Identification
  • GHS Classification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]

  • Signal Word: Warning[12][13]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[11][12]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[12] Keep the container tightly sealed.[6][12]

  • Spill & Exposure: In case of skin contact, wash thoroughly with soap and water.[11] If inhaled, move to fresh air.[11] For eye contact, rinse cautiously with water for several minutes.[6] Seek medical attention if irritation persists.

The logical relationship between the compound's hazards and the required safety responses is depicted below.

G cluster_hazards Identified Hazards cluster_ppe Required PPE & Controls cluster_first_aid First Aid Response H315 H315 Skin Irritation Gloves Protective Gloves H315->Gloves Mitigated by SkinWash Wash Skin H315->SkinWash Requires H319 H319 Eye Irritation Goggles Safety Goggles H319->Goggles Mitigated by EyeRinse Rinse Eyes H319->EyeRinse Requires H335 H335 Respiratory Irritation FumeHood Fume Hood H335->FumeHood Mitigated by FreshAir Move to Fresh Air H335->FreshAir Requires

Hazard Mitigation and Response Flowchart.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists. Its value lies not in its direct application, but in the potential unlocked by its unique combination of reactive sites. The carboxylic acid provides a handle for elongation and amide bond formation, while the nitro group serves as a masked amine, crucial for constructing heterocyclic systems. The strategic placement of the fluorine atom further modulates the molecule's electronic properties and can enhance the pharmacological profile of its derivatives. A comprehensive grasp of its properties, synthetic routes, and safety protocols enables researchers to leverage this powerful building block to its full potential, accelerating innovation in drug discovery and materials science.

References

5-Fluoro-2-nitrophenylacetic acid CAS number 29640-98-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Fluoro-2-nitrophenylacetic Acid (CAS 29640-98-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical and agrochemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's synthesis, physicochemical properties, core reactivity, and practical applications, grounding all information in established scientific principles and methodologies.

Introduction: Strategic Importance in Synthesis

This compound (CAS: 29640-98-0) is an aromatic carboxylic acid distinguished by a unique trifunctional substitution pattern on the phenyl ring.[1] The presence of a carboxylic acid moiety, a nitro group, and a fluorine atom imparts a distinct reactivity profile, making it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1][2][3]

The molecule's strategic value arises from the interplay of its functional groups:

  • Carboxylic Acid: Provides a handle for forming amides, esters, and other derivatives, crucial for constructing larger, more complex molecules.

  • Nitro Group: A powerful electron-withdrawing group that influences the aromatic ring's reactivity.[2] Critically, it serves as a synthetic precursor to an aniline (amino) group via reduction, a foundational transformation for introducing diverse functionalities.

  • Fluorine Atom: As a highly electronegative element, fluorine modulates the electronic properties of the aromatic ring.[2] In drug development, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability (lipophilicity) of drug candidates.[2]

This guide will explore the practical aspects of utilizing this reagent, from its synthesis and characterization to its application as a pivotal intermediate in creating novel therapeutic agents and specialized chemicals.[1][3]

Physicochemical and Spectroscopic Profile

The compound typically appears as a white to light yellow crystalline powder.[1][4][5] A clear understanding of its physical and spectroscopic properties is essential for its effective use and characterization in a laboratory setting.

Physical Properties

Key quantitative data for this compound are summarized below. The relatively narrow melting point range reported across multiple sources suggests good purity for commercially available samples.[2]

PropertyValueSource(s)
CAS Number 29640-98-0[3][6][7]
Molecular Formula C₈H₆FNO₄[1][2][6]
Molecular Weight 199.14 g/mol [1][2][3]
Melting Point 153-157 °C[1][2][5][6]
Boiling Point 343.6 ± 27.0 °C (Predicted at 760 mmHg)[2][6]
Density 1.5 ± 0.1 g/cm³ (Predicted)[2][6]
pKa 3.74 ± 0.10 (Predicted)[6]
Appearance White to light yellow crystal powder[1][4][5]
Spectroscopic Characterization

While specific spectra are dependent on instrumentation and sample preparation, the key identifying features can be predicted. Spectroscopic analysis is critical for confirming the structure and purity of the compound.[2]

TechniqueExpected Characteristics
¹H NMR Aromatic protons will appear as complex multiplets due to splitting by the fluorine atom and adjacent protons. The methylene (-CH₂-) protons adjacent to the carboxylic acid will appear as a singlet. The carboxylic acid proton will be a broad singlet, typically far downfield.
¹³C NMR Distinct signals for the eight carbon atoms are expected. The carbonyl carbon of the carboxylic acid will be significantly downfield. Carbons attached to fluorine will show coupling (C-F splitting).
IR Spectroscopy The infrared spectrum provides definitive markers for the functional groups.[2] Key expected absorption bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1530 and ~1350 cm⁻¹).
Mass Spectrometry Mass spectrometry will confirm the molecular weight. An analysis of a sample resulted in a mass of 199 [M-H]⁺, consistent with the expected molecular weight of 199.14 g/mol .[4]

Synthesis and Production

The most common laboratory-scale synthesis of this compound involves the electrophilic nitration of 3-fluorophenylacetic acid. The choice of nitrating agent and reaction conditions is critical to achieving good yield and regioselectivity.

G Start 3-Fluorophenylacetic Acid Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄ or NH₄NO₃/TFAA) Reagents->Reaction Product This compound Reaction->Product

Figure 1: High-level synthesis workflow.
Rationale for Regioselectivity

In the nitration of 3-fluorophenylacetic acid, the incoming nitro group is directed primarily to the C2 and C5 positions. The phenylacetic acid group is ortho-, para-directing, while the fluorine atom is also an ortho-, para-director but deactivating. The substitution occurs ortho to the activating phenylacetic acid group and meta to the deactivating fluorine atom, leading to the desired 2-nitro product.

Detailed Experimental Protocols

Two common procedures for nitration are described below.

Protocol 1: Nitration using Nitric and Sulfuric Acids

This classic method uses a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Step 1: Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, add 100 mL of concentrated sulfuric acid to 23.2 g of 3-fluorophenylacetic acid. Cool the mixture in an ice bath.

  • Step 2: Reagent Addition: Slowly add 6.5 mL of concentrated nitric acid dropwise, ensuring the internal temperature is maintained below 40°C to control the exothermic reaction and prevent side product formation.[4]

  • Step 3: Reaction: Once the addition is complete, remove the ice bath and stir the mixture at ambient temperature for 24 hours.[4]

  • Step 4: Workup and Isolation: Pour the reaction mixture slowly onto 1 kg of crushed ice. The product, being poorly soluble in the acidic aqueous solution, will precipitate out.[4]

  • Step 5: Purification: Collect the crude precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry in vacuo. The resulting crude product has a reported melting point of 137-142°C.[4] Further purification can be achieved by recrystallization.

Protocol 2: Nitration using Ammonium Nitrate and Trifluoroacetic Anhydride (TFAA)

This method offers an alternative, often milder, approach to nitration. TFAA reacts with ammonium nitrate to generate the nitrating agent in situ.

  • Step 1: Initial Setup: Dissolve 5 g (36.7 mmol) of 3-fluorophenylacetic acid in 30 mL of chloroform in a round-bottom flask. Add 3.12 g (38.9 mmol) of ammonium nitrate.[4]

  • Step 2: Cooling and Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Add 16.02 mL (113 mmol) of trifluoroacetic anhydride slowly and dropwise. The low temperature is crucial to moderate the reaction rate.[4]

  • Step 3: Reaction: Stir the mixture continuously at 0°C for 3 hours.[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Step 4: Quenching and Extraction: Upon completion, slowly add water to quench the reaction by hydrolyzing the excess TFAA. Separate the chloroform layer.[4]

  • Step 5: Washing and Drying: Wash the organic layer with water, then dry it over anhydrous sodium sulfate to remove any residual water.[4]

  • Step 6: Isolation and Purification: Concentrate the solution under reduced pressure. Crystallize the crude product from ethyl acetate and grind with acetonitrile to yield the pure this compound. This method reports a high yield of 87%.[4]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the selective transformations of its three key functional groups.

G cluster_acid Carboxylic Acid Reactions cluster_nitro Nitro Group Reduction cluster_ring Aromatic Ring Reactions center_mol This compound ester Esterification (e.g., +ROH, H⁺) center_mol->ester -COOH amide Amide Coupling (e.g., +R₂NH, DCC/EDC) center_mol->amide -COOH amine Reduction to Amine (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) center_mol->amine -NO₂ snar Nucleophilic Aromatic Substitution (SNAr) (Activated by -NO₂) center_mol->snar -F

Figure 2: Core reactivity pathways of the molecule.
Reduction of the Nitro Group

The conversion of the nitro group to an amine (aniline) is arguably the most critical transformation. This opens up a vast array of subsequent reactions, such as diazotization, acylation, and reductive amination. The choice of reducing agent is paramount and depends on the presence of other sensitive functional groups.

  • Tin(II) Chloride (SnCl₂): A mild and effective reagent for reducing aromatic nitro groups, often used when other reducible groups need to be preserved.[8]

  • Iron (Fe) or Zinc (Zn) in Acid: A classic, cost-effective method. The reaction of iron powder in the presence of an acid like acetic or hydrochloric acid provides a mild reduction.[8][9] This method is chemoselective and generally does not affect carboxylic acids or aromatic fluorides.

  • Catalytic Hydrogenation (H₂/Pd-C): A very common and clean method. However, it is less chemoselective and can potentially reduce other functional groups or cause dehalogenation (loss of fluorine), especially with palladium catalysts.[8] Using Raney Nickel can sometimes be an alternative to avoid dehalogenation of aromatic halides.[8]

The resulting 2-amino-5-fluorophenylacetic acid is a valuable precursor for synthesizing heterocyclic compounds, such as benzimidazoles or quinolones, which are common scaffolds in medicinal chemistry.

Derivatization of the Carboxylic Acid

The carboxylic acid group is readily converted into other functionalities:

  • Esters: Formed through Fischer esterification with an alcohol under acidic catalysis.

  • Amides: Synthesized by coupling with a primary or secondary amine using standard coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This is a cornerstone reaction in the construction of peptide-like molecules and other drug candidates.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. While fluorine is generally a poor leaving group in SNAr compared to other halogens, strong nucleophiles under forcing conditions could potentially displace the fluorine atom.

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of more complex target molecules.[2][3]

  • Pharmaceutical Development: It is a key building block for synthesizing various pharmaceuticals.[1][2] Its structure is particularly relevant for developing anti-inflammatory, analgesic, and antimicrobial agents.[1] The fluorinated and nitrated phenylacetic acid scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR) in drug design.[1][2]

  • Agrochemicals: The compound is also used in the formulation of agrochemicals, contributing to the development of targeted herbicides and pesticides.[1]

  • Material Science: The presence of nitro and fluorine functional groups suggests potential applications in developing new materials with specific optical or electrical properties, though this area remains less explored.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification
  • Classification: This chemical is considered hazardous. It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[10][11][12]

  • Signal Word: Warning.[11][12][13]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][12][14]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[13][14]

  • General Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not ingest.[11][13]

Storage and Disposal
  • Storage: Store in a dry, cool, and well-ventilated place.[13][14] Keep the container tightly closed.[3][13] Recommended storage is at room temperature or refrigerated.[6][11]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[13][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][13][14]

References

An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitrophenylacetic acid, with the chemical formula C₈H₆FNO₄, is an aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a phenyl ring substituted with a fluorine atom, a nitro group, and an acetic acid moiety, imparts a unique combination of reactivity and electronic properties.[1] This makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, formulation development, and prediction of its behavior in biological systems.

This guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental protocols and scientific principles.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
CAS Number 29640-98-0[1]
Appearance White to light yellow crystalline powder
Melting Point 153 - 157 °C
Predicted Boiling Point 343.6 ± 27.0 °C at 760 mmHg[2]
Predicted Density 1.498 ± 0.06 g/cm³[2]

Melting Point

The melting point of a compound is a critical indicator of its purity. For this compound, the relatively narrow melting point range of 153-157°C suggests a high degree of purity in commercially available samples.[1]

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point is a fundamental technique in organic chemistry to assess the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of dry this compound powder is finely crushed. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the solid into the closed end. This is repeated until a sample column of 2-3 mm is achieved.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.

Causality Behind Experimental Choices: A slow heating rate is crucial for accurate determination, as it ensures that the temperature of the heating block and the sample are in thermal equilibrium. Rapid heating can lead to a reading that is higher than the actual melting point. A pure, crystalline organic compound typically has a sharp melting point range of 0.5-1.5 °C. Impurities tend to lower and broaden the melting point range.

Solubility Profile

Comparative Solubility of Phenylacetic Acid Analogs:

CompoundWaterChloroformMethanol
3-Fluorophenylacetic acid InsolubleSlightly solubleSlightly soluble

Given its polar carboxylic acid and nitro groups, alongside a relatively nonpolar phenyl ring, this compound is expected to exhibit limited solubility in water and greater solubility in polar organic solvents.

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a straightforward method for assessing the solubility of a solid in various solvents.

Methodology:

  • Sample Preparation: Weigh a specific amount of this compound (e.g., 10 mg) into a series of labeled vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 1 mL of water, methanol, ethanol, acetone, etc.).

  • Observation: Stir or vortex each vial for a set period (e.g., 1 minute) at a controlled temperature. Visually inspect for the dissolution of the solid.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Slightly soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

Logical Framework for Solubility Testing

References

A Comprehensive Technical Guide to the Physicochemical Characterization of 5-Fluoro-2-nitrophenylacetic Acid: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the melting and boiling points of 5-Fluoro-2-nitrophenylacetic acid (CAS No. 29640-98-0), a key intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and antimicrobial agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only the physical constants but also a detailed exploration of the methodologies for their determination, the scientific rationale behind these techniques, and their critical importance in the pharmaceutical landscape.

Introduction: The Significance of Physical Properties in Drug Development

In pharmaceutical research and development, the physical properties of a compound, such as its melting and boiling points, are fundamental to its characterization. These parameters provide a preliminary indication of purity and are crucial for the identification of the substance.[2] For a compound like this compound, which serves as a versatile building block in medicinal chemistry, a precise understanding of its thermal behavior is paramount for consistent synthesis, formulation, and quality control.[1] An inaccurate or improperly determined melting point can signal the presence of impurities, which could have significant implications for the efficacy and safety of the final drug product.[3]

Molecular Structure and its Influence on Thermal Properties

This compound possesses a molecular formula of C₈H₆FNO₄ and a molecular weight of 199.14 g/mol . Its structure consists of a phenylacetic acid backbone substituted with a nitro group at the 2-position and a fluorine atom at the 5-position.

The presence of the carboxylic acid, nitro, and fluoro functional groups dictates the intermolecular forces at play, which in turn govern the melting and boiling points. The carboxylic acid moiety allows for strong hydrogen bonding, while the nitro and fluoro groups introduce dipole-dipole interactions. The fluorine atom, being highly electronegative, and the nitro group, a strong electron-withdrawing group, influence the electronic distribution within the aromatic ring and the overall polarity of the molecule.[4] These strong intermolecular forces must be overcome for the substance to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling), hence the relatively high melting point for a molecule of its size.

Melting Point of this compound

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid. Impurities typically cause a depression and broadening of the melting range.[5]

Reported Melting Point

Multiple sources consistently report the melting point of this compound to be in the range of 153-157 °C . A narrower range within this, such as 153-156 °C or 154-156 °C, is also commonly cited, indicating a compound of high purity.

PropertyValueSource(s)
Melting Point153 - 157 °C[6]
Melting Point154 - 156 °C[7]
Melting Point153 - 156 °C[8]
Melting Point155 °C[9]
Experimental Determination of Melting Point: A Pharmacopeial Approach

The determination of a melting point is a fundamental procedure in quality control and substance identification. The capillary method is the standard technique outlined in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[7][10]

A small, finely powdered sample of the substance is packed into a capillary tube and heated in a calibrated apparatus. The temperatures at which the substance begins and completes its melt are recorded as the melting range. For a pure substance, this range is typically narrow.

  • Melting point apparatus with a temperature-controlled metal block or oil bath, a light source, and a viewing lens/camera.

  • Calibrated thermometer or temperature sensor.

  • Glass capillary tubes (typically 0.8-1.2 mm internal diameter).

  • Certified reference standards for calibration (e.g., vanillin, caffeine).[11][12]

  • Sample of this compound, finely powdered and dried.

This protocol incorporates system suitability checks to ensure the trustworthiness of the results.

Step 1: Apparatus Calibration

  • Rationale: To ensure the accuracy of the temperature readings, the apparatus must be calibrated using certified reference standards with known melting points.[6]

  • Procedure:

    • Select at least two certified reference standards that bracket the expected melting point of the sample (e.g., Acetanilide: 114.0-116.0 °C and Caffeine: 234.0-237.0 °C).[11]

    • Determine the melting point of each reference standard using the operational parameters outlined below.

    • The observed melting points must fall within the certified range for each standard. If not, the apparatus requires recalibration according to the manufacturer's instructions.

Step 2: Sample Preparation

  • Rationale: Proper sample preparation is critical for obtaining reproducible results. The sample should be a fine, uniform powder to ensure even heat distribution within the capillary tube.

  • Procedure:

    • Place a small amount of this compound on a clean, dry watch glass.

    • Gently crush the sample into a fine powder using a spatula.

    • Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.

    • Tap the closed end of the tube on a hard surface to pack the sample into a dense column at the bottom. The packed sample height should be 2-4 mm.

Step 3: Measurement

  • Rationale: A slow, controlled heating rate is essential for accurate determination of the melting range. A rapid heating rate can lead to a lag between the sample temperature and the thermometer reading, resulting in an erroneously high and broad melting range.[8]

  • Procedure:

    • Set the starting temperature of the melting point apparatus to approximately 10-15 °C below the expected melting point (e.g., 140 °C).

    • Set the heating rate (ramp rate) to 1 °C/minute.[8]

    • Insert the capillary tube into the apparatus.

    • Observe the sample closely. Record the temperature at which the first droplet of liquid is observed (T1).

    • Continue heating and record the temperature at which the last solid particle melts (T2).

    • The melting range is reported as T1 - T2.

Step 4: Confirmatory Identification using Mixed Melting Point

  • Rationale: The mixed melting point technique is a robust method to confirm the identity of an unknown compound if an authentic reference standard is available. If the unknown and the reference are the same compound, the melting point of the mixture will be sharp and undepressed. If they are different, the melting point will be depressed and the range broadened.[5]

  • Procedure:

    • Prepare a 1:1 (by weight) mixture of the synthesized this compound and an authentic reference standard.

    • Thoroughly grind the two components together to ensure a homogenous mixture.

    • Determine the melting point of the mixture using the same procedure as for the individual sample.

    • If the melting range of the mixture is identical to that of the reference standard, the identity of the synthesized compound is confirmed.

Melting_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_confirmation Confirmation (Optional) cluster_results Results & Analysis Calibrate Calibrate Apparatus with Reference Standards Prepare_Sample Prepare Sample: - Dry and powder - Pack capillary tube (2-4 mm) Calibrate->Prepare_Sample Ensures accuracy Set_Params Set Parameters: - Start Temp: ~140°C - Ramp Rate: 1°C/min Prepare_Sample->Set_Params Ready for analysis Mix Prepare 1:1 Mixture (Sample + Reference Std.) Prepare_Sample->Mix Measure Measure Melting Range: - T1: First liquid drop - T2: All solid melts Set_Params->Measure Controlled heating Record Record Melting Range: T1 - T2 Measure->Record Measure_Mix Measure Mixed Melting Point Mix->Measure_Mix Analyze_Mix Analyze Mixed MP: - No depression = Identical - Depression = Different Measure_Mix->Analyze_Mix Compare Compare with Literature Values Record->Compare

Caption: Workflow for Melting Point Determination.

Boiling Point of this compound

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Predicted Boiling Point

The boiling point for this compound is reported as a predicted value, as experimental determination can be challenging due to the potential for thermal decomposition at elevated temperatures.

PropertyValueSource(s)
Predicted Boiling Point343.6 ± 27.0 °C (at 760 mmHg)[7]

The prediction is based on Quantitative Structure-Property Relationship (QSPR) models, which use molecular descriptors to estimate physical properties.[13][14][15] These models take into account factors like molecular weight, functional groups, and intermolecular forces.

Challenges in Experimental Boiling Point Determination

Direct experimental determination of the boiling point of this compound is not straightforward. Aromatic compounds containing nitro groups can be thermally unstable and may decompose before reaching their boiling point, especially at atmospheric pressure. The presence of the carboxylic acid group can also lead to decarboxylation at high temperatures. Therefore, any experimental attempt would likely require distillation under high vacuum to lower the boiling temperature and minimize decomposition.

If experimental determination were to be undertaken, a method such as that described in the British Pharmacopoeia for boiling point determination could be adapted for vacuum conditions.[16] This would involve heating a small sample under reduced pressure and observing the temperature at which it boils. However, due to the high predicted boiling point, thermal decomposition analysis (e.g., using thermogravimetric analysis, TGA) should be performed first to ascertain the temperature at which the compound begins to degrade.

Boiling_Point_Considerations Title Boiling Point of this compound Predicted_BP Predicted Boiling Point: 343.6 ± 27.0 °C Title->Predicted_BP Challenges Experimental Challenges Title->Challenges Decomposition Potential Thermal Decomposition (Nitro & Carboxylic Acid Groups) Challenges->Decomposition High_Temp High Predicted Temperature Challenges->High_Temp Solutions Potential Experimental Solutions Challenges->Solutions Mitigation Vacuum Vacuum Distillation (to lower boiling temperature) Solutions->Vacuum TGA Thermogravimetric Analysis (TGA) (to determine decomposition temp.) Solutions->TGA

Caption: Considerations for Boiling Point Determination.

Conclusion

The melting point of this compound is a well-established parameter, consistently reported in the range of 153-157 °C. Its determination via pharmacopeial methods, including apparatus calibration and the mixed melting point technique, provides a reliable means of identification and purity assessment crucial for its application in drug development. The boiling point, predicted to be 343.6 ± 27.0 °C, should be used with the understanding that the compound may be thermally labile. Any experimental verification of the boiling point would necessitate specialized techniques to mitigate the risk of decomposition. This guide provides the necessary theoretical and practical framework for researchers to confidently handle and characterize this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-nitrophenylacetic acid is a key building block in medicinal chemistry and pharmaceutical development, often serving as a precursor for various therapeutic agents.[1][2] Its synthesis is a critical process, demanding precision and a thorough understanding of the underlying reaction mechanisms. This guide provides a comprehensive overview of the predominant synthesis mechanism for this compound, focusing on the electrophilic nitration of 3-fluorophenylacetic acid. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and present the rationale behind the procedural choices to ensure both high yield and purity.

Introduction: The Significance of this compound

Substituted phenylacetic acids are a vital class of organic compounds, with derivatives forming the backbone of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[3] The unique substitution pattern of this compound, featuring both a fluorine atom and a nitro group, imparts specific electronic properties that are highly valuable in the synthesis of complex bioactive molecules.[2] The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a versatile handle for further chemical transformations, such as reduction to an amine.[1][4]

Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The most direct and widely reported method for the synthesis of this compound is the nitration of 3-fluorophenylacetic acid.[5] This reaction is a classic example of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich phenyl ring.

Generation of the Electrophile: The Nitronium Ion

The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid.[4] Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Alternatively, a combination of a nitrate salt, such as ammonium nitrate, and a strong acid anhydride like trifluoroacetic anhydride can be employed to generate the nitronium ion in situ.[5]

Regioselectivity: The Directing Effects of Substituents

The position of the incoming nitro group is dictated by the existing substituents on the phenyl ring: the fluorine atom and the acetic acid moiety.

  • Fluorine: As a halogen, fluorine is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect, but its lone pairs can donate electron density through resonance to the ortho and para positions, stabilizing the arenium ion intermediate at these positions.

  • Acetic Acid Group (-CH₂COOH): This group is a meta-directing deactivator. The carboxylic acid group is electron-withdrawing, deactivating the entire ring, particularly the ortho and para positions.

Considering these effects, the incoming electrophile will preferentially substitute at the positions most activated (or least deactivated). The position ortho to the fluorine and meta to the acetic acid group (C2) and the position para to the fluorine and ortho to the acetic acid group (C5) are the most likely sites for nitration. The formation of this compound indicates that substitution occurs at the 2-position, which is ortho to the fluorine and meta to the acetic acid group.

Mechanistic Steps of Nitration

The mechanism proceeds through the following key steps, as illustrated in the diagram below:

  • Electrophilic Attack: The π electrons of the aromatic ring of 3-fluorophenylacetic acid attack the nitronium ion (NO₂⁺).

  • Formation of the Sigma Complex (Arenium Ion): This attack forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation: A weak base, such as a water molecule or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.

Nitration_Mechanism Mechanism of Nitration cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3FPA 3-Fluorophenylacetic acid Sigma_Complex Sigma Complex (Arenium Ion) 3FPA->Sigma_Complex Electrophilic Attack NO2_plus NO₂⁺ (Nitronium ion) NO2_plus->Sigma_Complex 5F2NPAA This compound Sigma_Complex->5F2NPAA Deprotonation H_plus H⁺ Sigma_Complex->H_plus

Caption: A simplified diagram illustrating the key steps in the electrophilic nitration of 3-fluorophenylacetic acid.

Experimental Protocol: Synthesis via Nitration

The following protocol is a synthesis of established procedures for the nitration of 3-fluorophenylacetic acid.[5]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (per 5g of starting material)Molarity/Concentration
3-Fluorophenylacetic acid154.145 g (32.4 mmol)-
Ammonium nitrate80.042.73 g (34.1 mmol)-
Trifluoroacetic anhydride210.0314.0 mL (99.2 mmol)-
Chloroform (CHCl₃)119.3830 mL-
Water (H₂O)18.02For quenching and washing-
Anhydrous sodium sulfate142.04For drying-
Ethyl acetate88.11For crystallization-
Acetonitrile41.05For grinding-

Step-by-Step Procedure

Synthesis_Workflow Synthesis Workflow A Dissolve 3-fluorophenylacetic acid in chloroform B Cool the reaction mixture to 0°C A->B Add ammonium nitrate C Slowly add trifluoroacetic anhydride B->C Maintain temperature D Stir at 0°C for 3 hours C->D Continuous stirring E Quench the reaction with water D->E After completion F Separate the organic layer E->F G Wash, dry, and concentrate the organic layer F->G H Crystallize the crude product from ethyl acetate G->H I Grind with acetonitrile to obtain the final product H->I

Caption: A step-by-step workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluorophenylacetic acid (5 g, 32.4 mmol) in 30 mL of chloroform. Add ammonium nitrate (2.73 g, 34.1 mmol) to the solution.[5]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Reagent: Slowly and dropwise, add trifluoroacetic anhydride (14.0 mL, 99.2 mmol) to the cooled mixture, ensuring the temperature is maintained at 0°C.

  • Reaction: Stir the reaction mixture continuously at 0°C for 3 hours.

  • Quenching: Upon completion of the reaction, slowly add water to quench the reaction.

  • Work-up: Separate the chloroform layer. Wash the organic layer with water.

  • Drying and Concentration: Dry the chloroform layer with anhydrous sodium sulfate and then concentrate it.

  • Purification: Crystallize the crude product from ethyl acetate and then grind it with acetonitrile to obtain the pure this compound.[5]

Expected Yield and Characterization

This procedure has been reported to yield a brown solid product with a high yield of approximately 87%.[5] The product can be characterized using mass spectrometry, which should show a peak corresponding to the molecular weight of this compound (199.14 g/mol ).[1]

Alternative Synthesis Route: Hydrolysis of 5-Fluoro-2-nitrophenylacetonitrile

An alternative pathway to this compound involves the hydrolysis of 5-Fluoro-2-nitrophenylacetonitrile. This is a common method for the synthesis of phenylacetic acids.[3] The hydrolysis can be carried out under either acidic or basic conditions.[3][6]

This two-step approach involves:

  • Synthesis of the Nitrile Intermediate: 5-Fluoro-2-nitrophenylacetonitrile can be synthesized through various methods, such as the Sandmeyer reaction on 5-fluoro-2-nitroaniline.[7][8][9]

  • Hydrolysis to the Carboxylic Acid: The nitrile is then hydrolyzed to the corresponding carboxylic acid.

While this method is versatile, it involves an additional step compared to the direct nitration of 3-fluorophenylacetic acid.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct nitration of 3-fluorophenylacetic acid. A thorough understanding of the electrophilic aromatic substitution mechanism, including the directing effects of the substituents, is crucial for predicting the outcome and optimizing the reaction conditions. The provided experimental protocol, based on established literature, offers a reliable method for obtaining the desired product in high yield. For drug development professionals and researchers, mastering such synthesis techniques is fundamental to the advancement of new therapeutic agents.

References

An In-depth Technical Guide to 5-Fluoro-2-nitrophenylacetic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Fluoro-2-nitrophenylacetic acid, a key intermediate in the pharmaceutical and agrochemical industries. Delving into its historical context, synthesis, chemical properties, and applications, this document serves as an essential resource for researchers, chemists, and professionals in drug development.

Foreword: The Emergence of a Versatile Building Block

The history of this compound is not marked by a singular moment of discovery but rather by the gradual evolution of synthetic organic chemistry. Its emergence is intrinsically linked to the broader historical development of phenylacetic acid derivatives and the advent of selective fluorination and nitration reactions in the 20th century. Phenylacetic acid itself has been a subject of study for its biological activities, including its role as a plant auxin.[1] The strategic incorporation of a fluorine atom and a nitro group onto the phenylacetic acid scaffold dramatically alters its electronic properties and reactivity, making it a valuable precursor for a diverse range of more complex molecules.[2] The development of reliable aromatic fluorination methods, such as the Balz-Schiemann reaction, paved the way for the synthesis of a wide array of fluoroaromatic compounds.[3]

I. Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with a molecular formula of C₈H₆FNO₄ and a molecular weight of approximately 199.14 g/mol .[4][5]

PropertyValueSource
CAS Number 29640-98-0[2][5][6]
Molecular Formula C₈H₆FNO₄[2][4][5][6]
Molecular Weight 199.14 g/mol [2][4][5][6]
Appearance White to light yellow powder/crystal[2]
Melting Point 153-157 °C[2]

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4]

II. Key Synthetic Methodologies

The synthesis of this compound is primarily achieved through two strategic approaches: the electrophilic nitration of a fluorinated precursor or the nucleophilic fluorination of a nitrated precursor.

A. Electrophilic Nitration of 3-Fluorophenylacetic Acid

This is a widely employed method that involves the direct nitration of the commercially available 3-fluorophenylacetic acid. The fluorine atom and the acetic acid group direct the incoming nitro group to the ortho and para positions relative to the fluorine and meta to the acetic acid group.

Experimental Protocol 1: Nitration using Mixed Acid

Principle: This classic electrophilic aromatic substitution reaction utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of 3-fluorophenylacetic acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the nitronium ion.

Step-by-Step Methodology:

  • To a mixture of 23.2g of 3-fluorophenylacetic acid and 100ml of concentrated sulfuric acid, add 6.5ml of concentrated nitric acid dropwise.

  • Maintain the reaction temperature below 40°C during the addition.

  • Stir the mixture at ambient temperature for 24 hours.

  • Pour the reaction mixture onto one kilogram of ice.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain crude this compound.[5]

Causality Behind Experimental Choices:

  • Mixed Acid: The combination of nitric and sulfuric acids is essential for the efficient generation of the nitronium ion, the active electrophile.

  • Temperature Control: Keeping the temperature below 40°C is crucial to prevent unwanted side reactions and decomposition of the starting material and product.

  • Ice Quenching: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which has low solubility in the aqueous acidic medium.

Experimental Protocol 2: Nitration using Ammonium Nitrate and Trifluoroacetic Anhydride

Principle: This method offers an alternative to the traditional mixed acid approach, using ammonium nitrate as the nitrate source and trifluoroacetic anhydride as an activator in a chlorinated solvent. This system generates a potent nitrating agent in situ.

Step-by-Step Methodology:

  • Dissolve 3-fluorophenylacetic acid (5 g, 36.7 mmol) in 30 mL of chloroform.

  • Add ammonium nitrate (3.12 g, 38.9 mmol) to the solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly add trifluoroacetic anhydride (16.02 mL, 113 mmol) dropwise at 0 °C.

  • Stir the reaction continuously at 0 °C for 3 hours.

  • Upon completion, slowly add water to quench the reaction.

  • Separate the chloroform layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and crystallize the crude product from ethyl acetate, followed by grinding with acetonitrile to obtain the pure product.[5]

Causality Behind Experimental Choices:

  • Trifluoroacetic Anhydride: This powerful activating agent reacts with ammonium nitrate to form a highly reactive nitrating species.

  • Low Temperature: The reaction is performed at 0°C to control the reactivity of the nitrating agent and improve the selectivity of the reaction.

  • Chloroform as Solvent: Chloroform is a suitable solvent for the reactants and does not interfere with the nitration reaction.

Reaction Workflow: Electrophilic Nitration of 3-Fluorophenylacetic Acid

G cluster_start Starting Material cluster_reagents Nitrating Agents cluster_product Product start 3-Fluorophenylacetic Acid process Electrophilic Aromatic Substitution (Nitration) start->process reagent1 HNO₃ / H₂SO₄ (Mixed Acid) reagent1->process Method 1 reagent2 NH₄NO₃ / (CF₃CO)₂O (Anhydrous Conditions) reagent2->process Method 2 product This compound process->product

Caption: Synthesis via electrophilic nitration.

B. Fluorination of 2-Nitrophenylacetic Acid

An alternative synthetic strategy involves the introduction of the fluorine atom onto the 2-nitrophenylacetic acid backbone.

Experimental Protocol 3: Halogen Exchange Fluorination

Principle: This method involves a halogen exchange reaction, where a different halogen on the aromatic ring is replaced by fluorine. Another approach is direct fluorination using a suitable fluorinating agent.

Step-by-Step Methodology:

  • Dissolve 2-nitrophenylacetic acid in anhydrous hydrofluoric acid at a low temperature.

  • Add a catalyst, such as nickel fluoride, and continue the reaction with stirring at a low temperature for a specified period.

  • After the reaction is complete, dilute the mixture with water to neutralize the hydrofluoric acid.

  • Isolate the product by crystallization and drying.[7]

Causality Behind Experimental Choices:

  • Anhydrous Hydrofluoric Acid: This serves as both the solvent and the fluorinating agent.

  • Catalyst: A catalyst like nickel fluoride is often necessary to facilitate the fluorination reaction.

  • Low Temperature: The reaction is conducted at low temperatures to control the high reactivity of hydrofluoric acid.

III. Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of three key functional groups: the carboxylic acid, the nitro group, and the fluorine atom, which can be selectively modified.

  • Pharmaceutical Development: This compound is a crucial building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] The presence of the fluorine atom can enhance metabolic stability and bioavailability of the final drug molecule.

  • Agrochemicals: It is also utilized in the formulation of agrochemicals, such as herbicides and pesticides.[2]

  • Chemical Research: In a laboratory setting, it serves as a versatile starting material for the synthesis of more complex organic molecules and in studies investigating structure-activity relationships in drug design.[4]

Logical Relationship of Applications

G cluster_applications Key Application Areas compound 5-Fluoro-2-nitrophenylacetic Acid pharma Pharmaceuticals (e.g., Anti-inflammatories) compound->pharma Intermediate for agro Agrochemicals (e.g., Herbicides) compound->agro Precursor for research Chemical Synthesis & Drug Design compound->research Building Block in

Caption: Applications of the title compound.

IV. Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. While its specific discovery is not attributed to a single event, its utility is undeniable. The synthetic routes outlined in this guide, born from the broader advancements in aromatic chemistry, provide reliable and scalable methods for its production. As research in medicinal and agricultural chemistry continues to evolve, the demand for such versatile and functionalized building blocks is poised to grow, ensuring the continued importance of this compound in the development of novel and impactful chemical entities.

V. References

  • Smolecule. (2023, August 15). Buy this compound | 29640-98-0. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). An Historical Review of Phenylacetic Acid | Request PDF. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 24). This compound | 29640-98-0. Retrieved from --INVALID-LINK--

  • Smolecule. (n.d.). 5-Fluoro-4-iodo-2-nitrophenylacetic acid. Retrieved from --INVALID-LINK--

  • ChemBK. (2024, April 9). This compound. Retrieved from --INVALID-LINK--

  • Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant & cell physiology, 60(2), 233–243. --INVALID-LINK--

  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). This compound | 29640-98-0 | FF70114. Retrieved from --INVALID-LINK--

  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Synthesis of substituted nitroolefins: a copper catalyzed nitrodecarboxylation of unsaturated carboxylic acids. Retrieved from --INVALID-LINK--

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Substituted Diaminoacetophenones. Retrieved from --INVALID-LINK--

  • Du Bois, J. (2011). Synthesis and Reactivity of Unique Heterocyclic Structures en route to Substituted Diamines. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid: NMR-Based Analysis and Alternative Methodologies. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Technical Guide to the Discovery and History of Fluoronaphthalene Compounds. Retrieved from --INVALID-LINK--

References

biological activity of 5-Fluoro-2-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 5-Fluoro-2-nitrophenylacetic Acid

Abstract: this compound is an aromatic organic compound recognized primarily as a versatile synthetic intermediate in the development of complex molecules.[1] Its structure, featuring a phenyl ring functionalized with fluoro, nitro, and acetic acid moieties, provides a unique electronic and steric profile, making it a molecule of significant interest for medicinal chemistry and drug discovery.[2][3] The presence of the electron-withdrawing nitro group and the metabolically stable fluorine atom suggests a potential for diverse biological activities.[2][4] This guide provides a comprehensive overview of the postulated biological activities of this compound, grounded in the known functions of structurally related compounds. We will explore its potential in anti-inflammatory, anticancer, and antimicrobial applications, detail robust experimental protocols for its evaluation, and discuss future research trajectories.

Physicochemical Profile and Synthesis

This compound (FNPAA) is a solid crystalline compound with the molecular formula C₈H₆FNO₄ and a molecular weight of approximately 199.14 g/mol .[1][2] Its chemical structure is foundational to its reactivity and potential biological interactions.

PropertyValueReference
Molecular Formula C₈H₆FNO₄[2]
Molecular Weight 199.14 g/mol [1]
CAS Number 29640-98-0[1]
Melting Point 153-156 °C[5][6]
Appearance Brown/White Crystalline Solid[5][7]
Rationale for Synthesis

The synthesis of FNPAA is a critical first step for any investigation into its biological properties. The protocol described below utilizes a common and efficient nitration reaction of a fluorinated precursor. Understanding this synthesis is crucial for ensuring the purity and identity of the compound used in subsequent biological assays, which is a cornerstone of trustworthy and reproducible research.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods involving the nitration of 3-fluorophenylacetic acid.[7]

Objective: To synthesize this compound with high purity and yield.

Materials:

  • 3-fluorophenylacetic acid

  • Chloroform (CHCl₃)

  • Ammonium nitrate (NH₄NO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Acetonitrile

  • Deionized water

  • Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 3-fluorophenylacetic acid (5 g, 36.7 mmol) in chloroform (30 mL).[7]

  • Addition of Nitrating Agent: Add ammonium nitrate (3.12 g, 38.9 mmol) to the solution.[7]

  • Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. While maintaining this temperature, slowly add trifluoroacetic anhydride (16.02 mL, 113 mmol) dropwise. Causality Note: TFAA activates the ammonium nitrate to generate the nitrating species in situ. The low temperature is critical to control the exothermic reaction and prevent unwanted side products.

  • Reaction Progression: Stir the reaction mixture continuously at 0 °C for 3 hours to ensure complete conversion.[7]

  • Quenching: Upon completion, slowly add deionized water to the flask to quench the reaction by decomposing any remaining TFAA and precipitating the product.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the chloroform layer, wash it with water, and dry it over anhydrous sodium sulfate.[7]

  • Purification: Concentrate the dried chloroform layer using a rotary evaporator. Crystallize the resulting crude product from ethyl acetate and grind with acetonitrile to yield the pure this compound as a brown solid.[7]

  • Validation: Confirm the product's identity and purity using mass spectrometry (expected m/z for [M-H]⁻: 199) and NMR spectroscopy.[7]

G cluster_setup Step 1: Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Purification reactant 3-Fluorophenylacetic Acid in Chloroform cooling Cool to 0°C reactant->cooling nitrating_agent Ammonium Nitrate nitrating_agent->cooling addition Add Trifluoroacetic Anhydride (TFAA) cooling->addition stir Stir for 3 hours at 0°C addition->stir quench Quench with Water stir->quench extract Extract with Chloroform quench->extract dry Dry over Na₂SO₄ extract->dry purify Crystallize from Ethyl Acetate/Acetonitrile dry->purify product Pure this compound purify->product

Figure 1: Synthesis workflow for this compound.

Postulated Biological Activities and Mechanisms

Direct biological studies on FNPAA are limited. However, its structural motifs are present in numerous bioactive molecules, allowing for well-grounded hypotheses regarding its potential activities. The nitro group can act as both a pharmacophore and a toxicophore, often through redox-mediated mechanisms, while the fluorine atom can enhance metabolic stability and binding affinity.[2][4]

Anti-inflammatory Potential

The phenylacetic acid scaffold is a component of several non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, related oxindole structures show potent anti-inflammatory effects.[8] The working hypothesis is that FNPAA or its derivatives could modulate key inflammatory signaling pathways.

Postulated Mechanism of Action: Based on studies of 5-fluoro-2-oxindole, a plausible mechanism involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[8] Peripheral inflammation often leads to the phosphorylation and activation of MAPK, which in turn activates transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[8][9] FNPAA could potentially interfere with this cascade, reducing the inflammatory response.

G LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, ERK) LPS->MAPK Activates NFkB NF-κB Activation MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription FNPAA 5-Fluoro-2-nitrophenylacetic Acid (FNPAA) FNPAA->MAPK Inhibits (Postulated)

Figure 2: Postulated anti-inflammatory mechanism of FNPAA via MAPK inhibition.
Anticancer Potential

FNPAA serves as an intermediate in the synthesis of oncology-focused pharmaceuticals.[2] Phenylacetic acid derivatives and compounds with nitro groups have demonstrated antiproliferative effects on various cancer cell lines.[4][10] The combination of a fluoro- and nitro- group on a phenyl ring is a feature found in some potent anticancer agents.[11][12]

Postulated Mechanism of Action: Many chemotherapeutic agents exert their effects by inducing apoptosis (programmed cell death).[10] The high electrophilicity of the nitroaromatic ring in FNPAA could lead to interactions with cellular nucleophiles, such as cysteine residues in key proteins like caspases or regulators of apoptosis. This could disrupt cellular homeostasis and trigger the apoptotic cascade. Additionally, the nitro group can undergo bioreduction in the hypoxic environment of tumors, creating reactive nitroso and hydroxylamine species that induce oxidative stress and DNA damage.[4]

Antimicrobial Activity

Nitroaromatic compounds, such as the 5-nitrofurans, are well-established antimicrobial agents.[4][13] Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic radicals.

Postulated Mechanism of Action: It is hypothesized that FNPAA could exhibit antimicrobial properties through a similar redox-cycling mechanism. Bacterial nitroreductases could reduce the nitro group of FNPAA into highly reactive nitrogen species. These radicals can cause widespread damage to microbial DNA, proteins, and lipids, leading to cell death.[4] This broad-spectrum mechanism is often effective against a range of bacteria and can be less prone to certain types of resistance.[14]

Experimental Protocols for Biological Evaluation

To validate the postulated activities, a series of standardized in vitro assays are required. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess the cytotoxic potential of a compound against cancer cell lines.[11][15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of FNPAA on cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7, PC3)[10]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • FNPAA stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of FNPAA in complete growth medium. Treat the cells with these dilutions for 48-72 hours. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., 5-Fluorouracil) as a positive control.[11]

  • MTT Addition: After the treatment period, add MTT reagent to each well and incubate for 3-4 hours. Causality Note: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

G start Seed Cancer Cells in 96-well Plate adhere Incubate Overnight start->adhere treat Treat with Serial Dilutions of FNPAA for 48-72h adhere->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Dissolve Formazan Crystals incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ Value read->analyze

Figure 3: Workflow for the MTT cytotoxicity assay.
Protocol: Anti-inflammatory Activity (Cytokine Measurement)

This assay quantifies the ability of FNPAA to suppress the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).

Objective: To measure the effect of FNPAA on TNF-α and IL-6 production in LPS-stimulated RAW 264.7 macrophage cells.[16]

Materials:

  • RAW 264.7 macrophage cell line

  • LPS (from E. coli)

  • FNPAA stock solution

  • Dexamethasone (positive control)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of FNPAA for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated (negative control) and LPS-stimulated vehicle-treated (positive control) wells.[16]

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.[16]

  • Analysis: Compare the cytokine levels in FNPAA-treated wells to the LPS-stimulated control to determine the percentage of inhibition.

Future Directions and Conclusion

The true biological potential of this compound remains largely untapped. While this guide provides a framework based on sound chemical and biological principles, further empirical investigation is essential.

Key Future Research:

  • Derivative Synthesis: Synthesize a library of FNPAA derivatives (e.g., amides, esters) to explore structure-activity relationships (SAR) and optimize for potency and selectivity.[3]

  • Target Identification: Employ techniques like molecular docking and thermal shift assays to identify specific protein targets (e.g., enzymes, receptors) that FNPAA interacts with.[2]

  • In Vivo Studies: For promising in vitro results, advance lead compounds to animal models of inflammation, cancer, or infection to evaluate efficacy and safety.[15]

References

An In-depth Technical Guide to 5-Fluoro-2-nitrophenylacetic Acid Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide synthesizes publicly available scientific information. All experimental protocols are for informational purposes and should be conducted by qualified personnel in appropriate laboratory settings.

Introduction: The Emerging Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the 5-fluoro-2-nitrophenylacetic acid scaffold has emerged as a versatile and promising starting point for the development of novel therapeutics.[1] Its unique electronic properties, conferred by the electron-withdrawing nitro and fluoro groups, make it a valuable intermediate in the synthesis of a diverse range of bioactive molecules.[1] This guide provides a comprehensive technical overview of this compound, its derivatives, and analogues, with a focus on their synthesis, structure-activity relationships, and potential applications in drug discovery. We will delve into the causality behind experimental choices and provide a framework for the rational design of new chemical entities based on this promising core.

Core Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₈H₆FNO₄.[2] Its structure is characterized by a phenyl ring substituted with a fluorine atom at the 5-position, a nitro group at the 2-position, and an acetic acid moiety.[3] This arrangement of functional groups significantly influences the molecule's reactivity and biological activity.

PropertyValueSource
Molecular Weight199.14 g/mol [4]
Melting Point155 °C[4]
AppearanceWhite to yellow crystal powder[5]
CAS Number29640-98-0[4]

Synthesis of this compound and Key Intermediates

The synthesis of the core scaffold is a critical first step in the development of its derivatives. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and desired scale.

Protocol 1: Nitration of 3-Fluorophenylacetic Acid

This is a common and relatively straightforward method for the preparation of this compound.[5]

Reaction Scheme:

Protocol_1 3-Fluorophenylacetic_Acid 3-Fluorophenylacetic Acid Reagents conc. H₂SO₄ conc. HNO₃ Product This compound Reagents->Product Nitration

Caption: Nitration of 3-Fluorophenylacetic Acid.

Step-by-Step Methodology:

  • To a mixture of 23.2g of 3-fluorophenylacetic acid and 100ml of concentrated sulfuric acid, add 6.5ml of concentrated nitric acid dropwise.[5]

  • Maintain the temperature below 40°C during the addition.[5]

  • Stir the mixture at ambient temperature for 24 hours.[5]

  • Pour the reaction mixture onto one kilogram of ice.[5]

  • Recover the resulting precipitate by filtration, wash with water, and dry in vacuo to obtain crude this compound.[5]

Causality: The use of a mixture of concentrated sulfuric and nitric acids generates the nitronium ion (NO₂⁺), a powerful electrophile. The directing effects of the fluorine and acetic acid groups on the phenyl ring favor nitration at the 2-position, ortho to the acetic acid and meta to the fluorine.

Protocol 2: Synthesis of 5-Fluoro-2-nitroaniline (A Key Precursor)

5-Fluoro-2-nitroaniline is a crucial intermediate for the synthesis of various heterocyclic derivatives.

Reaction Scheme:

Protocol_2 Starting_Material 2,4-Difluoronitrobenzene Reagents Ammonia Product 5-Fluoro-2-nitroaniline Reagents->Product Amination

Caption: Synthesis of 5-Fluoro-2-nitroaniline.

Step-by-Step Methodology:

  • In a 500 mL reaction flask, add 127.5 g of concentrated ammonia water.[4]

  • At room temperature, add 159 g (1 mol) of 2,4-difluoronitrobenzene.[4]

  • Start stirring and slowly raise the temperature to 40°C for 3 hours.[4]

  • After the reaction is complete (monitored by a suitable analytical technique), cool the mixture to 5-10°C under stirring to crystallize the product.[4]

  • Filter the solid to obtain 5-fluoro-2-nitroaniline.[4]

Causality: The highly activated nature of the fluorine atom at the 4-position (para to the nitro group) in 2,4-difluoronitrobenzene makes it susceptible to nucleophilic aromatic substitution by ammonia.

Derivatization Strategies: Expanding the Chemical Space

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, including amides and esters.

General Protocol for Amide Synthesis

Reaction Scheme:

Amide_Synthesis Starting_Material This compound Reagents Coupling Agent (e.g., DCC, EDC) Amine (R-NH₂) Product 5-Fluoro-2-nitrophenylacetamide Derivative Reagents->Product Amide Coupling

Caption: General scheme for amide synthesis.

Step-by-Step Methodology (Conceptual):

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Add the desired primary or secondary amine to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by filtering any solid byproducts and purifying the crude product by chromatography or recrystallization.

Causality: The coupling agent activates the carboxylic acid, forming a reactive intermediate that is readily attacked by the nucleophilic amine to form the stable amide bond.

General Protocol for Ester Synthesis

Reaction Scheme:

Ester_Synthesis Starting_Material This compound Reagents Acid or Base Catalyst Alcohol (R-OH) Product 5-Fluoro-2-nitrophenylacetate Derivative Reagents->Product Esterification

Caption: General scheme for ester synthesis.

Step-by-Step Methodology (Conceptual):

  • Dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base.

  • Heat the reaction mixture to reflux until completion (monitored by TLC or other suitable methods).

  • Remove the excess alcohol under reduced pressure.

  • Purify the resulting ester by extraction and chromatography.

Causality: The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Structure-Activity Relationships (SAR) and Therapeutic Potential

While comprehensive SAR studies on a wide range of this compound derivatives are still emerging, preliminary data and studies on related scaffolds suggest significant potential in several therapeutic areas.

Anticancer Activity

The this compound scaffold is being investigated as a potential framework for the development of novel anticancer agents.[6] The introduction of fluorine and a nitro group can enhance the cytotoxic activity of quinoline-based compounds.[6]

Inferred SAR for Anticancer Activity:

  • Nitro and Fluoro Groups: The presence of both the 8-nitro and 5-fluoro substitutions on a quinoline ring appears to be crucial for enhancing cytotoxic activity.[6]

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring of phenylacetamide derivatives can significantly impact their anticancer potency. For example, compounds with a nitro moiety have shown higher cytotoxic effects than those with a methoxy group against certain cancer cell lines.

Antimicrobial and Anti-inflammatory Applications

Derivatives of this compound are being explored for their potential as anti-inflammatory and antimicrobial agents.[1] The unique electronic properties of the core structure allow for targeted modifications to optimize these activities.[1]

Enzyme Inhibition: A Promising Mechanism of Action

The this compound scaffold and its derivatives have the potential to act as enzyme inhibitors, a common mechanism of action for many drugs. While specific targets for this class of compounds are still under investigation, studies on related fluorinated and nitrated compounds provide valuable insights. For instance, fluorinated benzenesulfonic ester derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.

Pharmacokinetics and Toxicity Profile: A Critical Gap

A significant gap in the current body of knowledge is the lack of comprehensive pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity data for this compound and its direct derivatives. For any compound to advance in the drug development pipeline, a thorough understanding of its ADME and toxicity profile is essential.

Conceptual Workflow for ADME/Toxicity Profiling:

ADME_Tox_Workflow In_Vitro_ADME In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) In_Vivo_PK In Vivo Pharmacokinetic Studies (Animal Models) In_Vitro_ADME->In_Vivo_PK In_Vitro_Tox In Vitro Toxicity Assays (Cytotoxicity, Genotoxicity) In_Vivo_Tox In Vivo Toxicity Studies (Acute and Chronic) In_Vitro_Tox->In_Vivo_Tox Lead_Optimization Lead Optimization In_Vivo_PK->Lead_Optimization In_Vivo_Tox->Lead_Optimization

Caption: A conceptual workflow for ADME and toxicity profiling.

Key Considerations for Future Studies:

  • In Vitro Assays: Initial screening should include assays to determine aqueous solubility, cell permeability (e.g., Caco-2), metabolic stability in liver microsomes, and plasma protein binding.[3]

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo pharmacokinetic studies in animal models to determine key parameters such as bioavailability, half-life, and clearance.

  • Toxicity Assessment: A battery of in vitro and in vivo toxicity studies is necessary to identify any potential liabilities, including cytotoxicity, genotoxicity, and organ-specific toxicity.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the discovery of new drugs with potential applications in oncology, infectious diseases, and inflammatory conditions. This technical guide has provided an overview of the synthesis, derivatization strategies, and potential biological activities of this class of compounds.

The key to unlocking the full therapeutic potential of these derivatives lies in a systematic and iterative process of chemical synthesis, biological evaluation, and ADME/toxicity profiling. While there are still significant gaps in our understanding, particularly regarding their pharmacokinetic and toxicological properties, the versatility of this scaffold warrants further investigation. Future research should focus on building a comprehensive library of derivatives and conducting rigorous in vitro and in vivo studies to establish clear structure-activity relationships and identify lead candidates for further development.

References

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 5-Fluoro-2-nitrophenylacetic acid (CAS No. 29640-98-0), a key intermediate in pharmaceutical and agrochemical research. Understanding the spectroscopic signature of this compound is paramount for ensuring its purity, confirming its structure, and developing robust analytical methods for its use in synthesis and quality control. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral properties, thereby providing a self-validating framework for its characterization.

Introduction: The Molecular Blueprint

This compound, with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol , is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring a phenyl ring substituted with a fluorine atom, a nitro group, and an acetic acid moiety, gives rise to a unique and informative spectroscopic profile.[1] The strategic placement of these functional groups dictates the electronic environment of each atom, which is directly probed by various spectroscopic techniques. This guide will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive understanding of this molecule.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower field (higher ppm values) compared to unsubstituted benzene.

Expected ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₂-~3.8s (singlet)N/A
Ar-H~7.2 - 8.2m (multiplet)Various
-COOH~10-13br s (broad singlet)N/A

Causality Behind the Assignments:

  • Methylene Protons (-CH₂-): These protons are adjacent to both the aromatic ring and the carboxylic acid group. Their chemical shift is influenced by the deshielding effect of both moieties, placing them in the region of 3.8 ppm. As there are no adjacent protons, the signal is expected to be a singlet.

  • Aromatic Protons (Ar-H): The three protons on the phenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The powerful electron-withdrawing nitro group at position 2 will cause the proton at position 3 to be significantly deshielded and appear at the lowest field. The fluorine at position 5 will also influence the chemical shifts and introduce additional splitting.

  • Carboxylic Acid Proton (-COOH): This proton is acidic and undergoes rapid exchange, resulting in a broad singlet that can appear over a wide chemical shift range, typically between 10 and 13 ppm. Its exact position is sensitive to concentration and the solvent used.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Expected ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂-~35-45
Ar-C (various)~110-160
-C=O~170-180

Rationale for Chemical Shift Predictions:

  • Methylene Carbon (-CH₂-): This sp³ hybridized carbon is situated between two electron-withdrawing groups (aromatic ring and carbonyl), leading to a chemical shift in the 35-45 ppm range.

  • Aromatic Carbons (Ar-C): The six aromatic carbons will give rise to six distinct signals due to the lack of symmetry in the molecule. The carbon attached to the nitro group (C2) and the fluorine atom (C5) will be significantly affected. The carbon bearing the fluorine will show a large C-F coupling constant. The other aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents.

  • Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the 170-180 ppm region.

Experimental Protocol for NMR Data Acquisition:

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key IR Absorption Bands:

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-3000Medium
C=O (Carboxylic Acid)1700-1725Strong
N-O (Nitro group, asymmetric)1500-1550Strong
N-O (Nitro group, symmetric)1340-1385Strong
C-F (Aryl Fluoride)1100-1250Strong

Interpretation of the IR Spectrum:

The IR spectrum of this compound will be dominated by several key features. A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. Two strong absorptions for the nitro group will be observed, one for the asymmetric stretch (1500-1550 cm⁻¹) and one for the symmetric stretch (1340-1385 cm⁻¹). The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Finally, a strong band in the 1100-1250 cm⁻¹ region will indicate the C-F stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of this compound is 199.14 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z 199 would be expected.

  • [M-H]⁻ Peak: In negative ion mode, such as with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), a prominent peak at m/z 199 is observed, corresponding to the deprotonated molecule ([M-H]⁻).[3]

  • Predicted Fragmentation: Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of a carboxyl radical (-•COOH, 45 Da). The presence of the nitro group can also lead to characteristic fragmentation patterns, such as the loss of NO₂ (46 Da) or NO (30 Da).

Experimental Protocol for Mass Spectrometry:

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they confirm the identity, purity, and functional group composition of this important chemical intermediate. The data and interpretations presented in this guide serve as a robust reference for researchers and professionals working with this compound, ensuring confidence in its quality and application.

References

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-nitrophenylacetic acid (CAS No. 29640-98-0) is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a fluorine atom and a nitro group on the phenyl ring, imparts specific reactivity that is leveraged in the development of novel compounds.[2] This guide provides a comprehensive overview of the safety and handling of this compound, drawing on available data and information from structurally similar compounds to ensure a thorough risk assessment. It is intended to supplement, not replace, the supplier-specific Safety Data Sheet (SDS) which should always be consulted before handling this chemical.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
Appearance White to light yellow crystalline powder[3]
Melting Point 153-157 °C[1]
Boiling Point 343.6 ± 27.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Solubility Soluble in alcohol, ether, and benzene. Does not mix well with water.[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Note: This classification is based on available data for this compound and structurally similar compounds.

Signal Word: Warning

Hazard Pictograms:

alt text

Risk Assessment Workflow

A systematic risk assessment is crucial before commencing any work with this compound. The following diagram outlines a logical workflow for this process.

RiskAssessment cluster_assessment Risk Assessment Process start Identify Hazards (Irritant, Potential for Dust Inhalation) evaluate Evaluate Risks (Quantity, Frequency of Use, Environment) start->evaluate Assess likelihood & severity control Implement Control Measures (PPE, Ventilation, Procedures) evaluate->control Determine necessary precautions review Review and Monitor (Effectiveness of Controls, New Information) control->review Ensure ongoing safety review->start Re-evaluate as needed

Caption: Logical workflow for conducting a risk assessment before handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

SituationRecommended PPERationale
Weighing and preparing solutions Safety glasses with side shields, nitrile gloves, lab coat, and a dust mask or use of a chemical fume hood.To prevent eye and skin contact with the solid powder and to avoid inhalation of dust particles.
Conducting reactions Chemical splash goggles, nitrile gloves (consider double gloving for extended use), and a lab coat. Work should be performed in a certified chemical fume hood.To protect against splashes of the compound or solvents and to ensure adequate ventilation of any potential fumes.
Handling large quantities In addition to the above, consider a face shield and chemical-resistant apron.To provide an extra layer of protection against significant splashes or spills.
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a copy of the supplier-specific SDS is readily available. Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so in a manner that minimizes dust generation. This can be achieved by working in a fume hood or using a balance with a draft shield.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly and with stirring to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be conducted in a well-ventilated chemical fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area to remove any residual contamination.

  • Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]

  • Store away from sources of ignition.[5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical. The following diagram outlines the decision-making process for responding to an incident.

EmergencyResponse cluster_emergency Emergency Response Protocol incident Incident Occurs (Spill, Exposure, Fire) assess Assess Severity (Minor vs. Major) incident->assess minor Minor Incident (Small spill, limited exposure) assess->minor Contained & manageable major Major Incident (Large spill, significant exposure, fire) assess->major Uncontrolled or hazardous first_aid Administer First Aid (as per SDS) minor->first_aid cleanup Contain & Clean Up Spill (using appropriate materials) minor->cleanup evacuate Evacuate Area & Alert Others major->evacuate seek_medical Seek Immediate Medical Attention evacuate->seek_medical first_aid->seek_medical report Report Incident (to supervisor/safety officer) cleanup->report seek_medical->report

Caption: Decision-making flowchart for emergency response to incidents involving this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as specified in Section 4.1. Avoid breathing dust. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust. After picking up, wash the area with soap and water.

Reactivity and Stability

  • Reactivity: No specific reactivity data is available. However, as a nitro compound, it may have the potential for vigorous or explosive reactions under certain conditions, particularly with strong reducing agents or upon heating with alkalies.[4]

  • Chemical Stability: Stable under recommended storage conditions.[6][7][8]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[6][7]

  • Hazardous Decomposition Products: Under fire conditions, this material may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7]

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) for this compound was found in the reviewed literature. The primary health effects are related to its irritant properties.

  • Acute Effects: Causes skin, eye, and respiratory tract irritation.

  • Chronic Effects: No information available.

  • Carcinogenicity: No information available.

Given the lack of specific data, it is prudent to handle this compound with care and to minimize all routes of exposure.

Synthesis Protocols and Associated Hazards

This compound is typically synthesized via the nitration of a fluorinated phenylacetic acid precursor.[1][3] A common laboratory-scale synthesis involves the reaction of 3-fluorophenylacetic acid with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or ammonium nitrate and trifluoroacetic anhydride.[3]

Key Hazards Associated with Synthesis:

  • Use of Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Their handling requires extreme care and appropriate PPE.

  • Exothermic Reaction: Nitration reactions are often highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Formation of Byproducts: The synthesis may produce unwanted byproducts. A thorough understanding of the reaction mechanism is necessary to anticipate and mitigate any hazards associated with these.

References

Methodological & Application

Application Notes and Protocols: 5-Fluoro-2-nitrophenylacetic Acid as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Fluoro-2-nitrophenylacetic acid (FNPAA) is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a carboxylic acid moiety, imparts distinct reactivity that is leveraged in pharmaceutical, agrochemical, and materials science research.[1][2] This document provides a comprehensive guide to the applications of FNPAA as a synthetic intermediate, detailing its utility in the construction of heterocyclic systems and other valuable scaffolds. We present validated, step-by-step protocols for key transformations, including the selective reduction of the nitro group and subsequent cyclization reactions. The causality behind experimental choices and self-validating aspects of the protocols are discussed to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

This compound (FNPAA), with the molecular formula C₈H₆FNO₄, is a crystalline solid with a molecular weight of 199.14 g/mol .[3][4] The strategic placement of its functional groups makes it a valuable precursor in multi-step syntheses. The electron-withdrawing nature of both the nitro group and the fluorine atom activates the aromatic ring for certain nucleophilic substitutions, while also influencing the acidity of the carboxylic acid and the reactivity of the benzylic protons.

The true synthetic potential of FNPAA is often unlocked through the transformation of its primary functional groups. The nitro group can be selectively reduced to an amine, which then serves as a handle for a variety of cyclization and condensation reactions. The carboxylic acid can be converted to esters, amides, or acid chlorides, providing further avenues for molecular elaboration. This versatility has established FNPAA as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs, as well as in the formulation of specialized agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number29640-98-0[3]
Molecular FormulaC₈H₆FNO₄[3]
Molecular Weight199.14 g/mol [3]
Melting Point155 °C[3]
AppearanceWhite to yellow crystal powder[5]

Core Synthetic Transformations and Mechanistic Considerations

The utility of FNPAA as a synthetic intermediate is primarily centered around two key transformations: the reduction of the nitro group and the subsequent manipulation of the resulting amino group and the carboxylic acid side chain.

Selective Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a foundational step in many synthetic routes involving FNPAA. The choice of reducing agent is critical to ensure selectivity, particularly when other reducible functional groups may be present in downstream intermediates. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and effective method.[6][7] For substrates sensitive to dehalogenation, Raney nickel is often the preferred catalyst.[7] Metal-based reducing agents under acidic conditions, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also widely used.[6]

A key consideration in this step is the potential for over-reduction or side reactions. The protocol must be optimized to favor the formation of the desired 2-amino-5-fluorophenylacetic acid.

reduction_mechanism FNPAA This compound Amine 2-Amino-5-fluorophenylacetic acid FNPAA->Amine Selective Reduction Reagents Reducing Agent (e.g., H₂, Pd/C) Reagents->Amine

Caption: Selective reduction of FNPAA to its corresponding amine.

Intramolecular Cyclization: A Gateway to Heterocycles

Following the reduction of the nitro group, the resulting 2-amino-5-fluorophenylacetic acid is primed for intramolecular cyclization reactions. The proximity of the newly formed amine and the carboxylic acid side chain facilitates the formation of lactams, which are core structures in many biologically active compounds. This transformation is typically acid-catalyzed, leading to the formation of a seven-membered ring system.

The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the amine. Subsequent dehydration yields the desired heterocyclic product. The choice of acid catalyst and reaction conditions can significantly influence the reaction rate and yield.

cyclization_workflow Start 2-Amino-5-fluorophenylacetic acid Intermediate Protonated Intermediate Start->Intermediate Protonation Product Cyclized Lactam Product Intermediate->Product Intramolecular Nucleophilic Attack & Dehydration Catalyst Acid Catalyst (e.g., TFA) Catalyst->Intermediate

Caption: Workflow for the acid-catalyzed cyclization of 2-amino-5-fluorophenylacetic acid.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and key transformations of this compound. These have been developed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of this compound

This protocol describes the nitration of 3-fluorophenylacetic acid to yield the target compound.

Materials:

  • 3-Fluorophenylacetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • To a mixture of 23.2g of 3-fluorophenylacetic acid and 100ml of concentrated sulfuric acid, add 6.5ml of concentrated nitric acid dropwise.[5]

  • Maintain the temperature of the reaction mixture below 40°C during the addition.[5]

  • Stir the mixture at ambient temperature for 24 hours.[5]

  • Pour the reaction mixture onto one kilogram of ice.[5]

  • The resulting precipitate is recovered by filtration, washed with water, and dried in vacuo to obtain crude this compound.[5]

  • The crude product can be further purified by crystallization from a suitable solvent system, such as ethyl acetate/acetonitrile.[5]

Expected Yield: 87% (as a brown solid).[5] Characterization: The product should be characterized by mass spectrometry (APCI) which should show a peak at m/z 199 [M-H]⁺.[5]

Protocol 2: Selective Reduction of this compound to 2-Amino-5-fluorophenylacetic Acid

This protocol details the catalytic hydrogenation of the nitro group.

Materials:

  • This compound

  • Ethanol (absolute)

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound (e.g., 0.15 mol) in absolute ethanol (200 mL).[8]

  • Add 5% palladium on charcoal (e.g., 2.0 g) to the solution.[8]

  • Subject the mixture to hydrogenation at room temperature and atmospheric pressure for approximately 5 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst off through a pad of celite.[8]

  • The filtrate is concentrated under reduced pressure to yield the crude 2-amino-5-fluorophenylacetic acid.[8]

Expected Yield: Approximately 98.0% (as an off-white solid).[8] Characterization: The product can be characterized by ¹H NMR and mass spectrometry to confirm the reduction of the nitro group and the integrity of the rest of the molecule.

Protocol 3: Acid-Catalyzed Intramolecular Cyclization

This protocol describes the synthesis of a benzofuran derivative, a class of compounds accessible from FNPAA derivatives. While this specific example does not directly use the amino-acid, it illustrates the principle of acid-catalyzed cyclization.[9]

Materials:

  • A suitable 2-hydroxyphenyl ketone precursor (derivable from FNPAA)

  • Trifluoroacetic acid (TFA)

  • N-bromosuccinimide (NBS) as an oxidant

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the 2-hydroxy-1,4-dione precursor in dichloromethane.

  • Add trifluoroacetic acid (TFA) as the catalyst.[9]

  • Add N-bromosuccinimide (NBS) as the oxidant.[9]

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography.

Expected Yield: Moderate to good yields are expected for this type of cyclization/oxidative aromatization cascade reaction.[9] Characterization: The final benzofuran product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Applications in Drug Discovery and Development

The derivatives of this compound are valuable in the synthesis of a variety of pharmacologically active molecules. The ability to form heterocyclic structures, such as benzofurans and lactams, is particularly significant as these scaffolds are present in numerous approved drugs and clinical candidates.[10] The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule.[2]

Table 2: Potential Applications of FNPAA Derivatives

Application AreaRationale
Anti-inflammatory AgentsThe core structures derived from FNPAA are found in molecules with anti-inflammatory properties.[1]
Anticancer AgentsHeterocyclic compounds synthesized from FNPAA precursors have shown potential as enzyme inhibitors and anticancer agents.[10]
AgrochemicalsThe unique electronic properties of FNPAA derivatives can be exploited in the design of targeted herbicides and pesticides.[1]

Conclusion

This compound is a versatile and valuable synthetic intermediate with broad applications in organic synthesis. Its utility is primarily derived from the strategic placement of its functional groups, which allows for selective transformations to construct complex molecular architectures. The protocols detailed in this guide provide a reliable foundation for researchers to utilize FNPAA in their synthetic endeavors, from the initial reduction of the nitro group to the formation of intricate heterocyclic systems. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental procedures will enable scientists to fully exploit the synthetic potential of this important building block.

References

Application Note: A Detailed Protocol for the Electrophilic Nitration of 3-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental protocol for the nitration of 3-fluorophenylacetic acid, a key synthetic intermediate in the development of various pharmaceutical compounds.[1] The protocol details a robust methodology using a mixed acid (sulfuric and nitric acid) approach, adapted from established procedures for similar substrates. Emphasis is placed on understanding the regioselectivity of the reaction, safety considerations, and methods for the characterization of the resulting nitro-isomers. This guide is intended to equip researchers with the practical knowledge to safely and effectively perform this important synthetic transformation.

Introduction

3-Fluorophenylacetic acid is a valuable building block in medicinal chemistry, with its derivatives showing promise in a range of therapeutic areas.[1] The introduction of a nitro group onto the aromatic ring of this molecule provides a versatile handle for further chemical modifications, such as reduction to an amine or nucleophilic aromatic substitution. This protocol outlines a standard laboratory procedure for the electrophilic nitration of 3-fluorophenylacetic acid.

The regiochemical outcome of this reaction is governed by the directing effects of the two substituents on the phenyl ring: the fluorine atom and the acetic acid moiety. The fluorine atom, although deactivating overall due to its high electronegativity, is an ortho, para-director. Conversely, the acetic acid group is a deactivating and meta-director. The interplay of these directing effects is a key consideration in this synthesis and will likely result in a mixture of isomeric products.

Reaction Scheme and Regioselectivity

The nitration of 3-fluorophenylacetic acid is expected to yield a mixture of three primary isomers: 2-nitro-3-fluorophenylacetic acid, 4-nitro-3-fluorophenylacetic acid, and 6-nitro-3-fluorophenylacetic acid. The directing effects of the substituents are illustrated below.

G cluster_0 Directing Effects on 3-Fluorophenylacetic Acid Start 3-Fluorophenylacetic Acid F_direct Fluorine (ortho, para-director) Start->F_direct directs to COOH_direct Acetic Acid (meta-director) Start->COOH_direct directs to Product_2 2-Nitro-3-fluorophenylacetic acid (ortho to F, meta to COOH) F_direct->Product_2 Product_4 4-Nitro-3-fluorophenylacetic acid (para to F, ortho to COOH) F_direct->Product_4 Product_6 6-Nitro-3-fluorophenylacetic acid (ortho to F, meta to COOH) F_direct->Product_6 COOH_direct->Product_2 COOH_direct->Product_6

Figure 1: Regioselectivity in the nitration of 3-fluorophenylacetic acid.

Experimental Protocol

This protocol is adapted from a general procedure for the nitration of a similar substrate, 4-fluorophenylacetic acid.[2]

Materials and Equipment:

  • 3-Fluorophenylacetic acid (C₈H₇FO₂, MW: 154.14 g/mol )[3]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Table 1: Reagent Quantities

ReagentAmount (for 3g scale)Molar Equivalent
3-Fluorophenylacetic acid3.0 g1.0
Concentrated Sulfuric Acid20 mL-
Concentrated Nitric Acid0.9 mL~1.05

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.0 g of 3-fluorophenylacetic acid in 20 mL of concentrated sulfuric acid. Cool the mixture to 0 °C using an ice bath.

  • Addition of Nitrating Agent: Slowly add 0.9 mL of concentrated nitric acid dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice. This should be done slowly and with constant stirring.

  • Extraction: Transfer the resulting aqueous solution to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with 50 mL of saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, which is a mixture of isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by fractional crystallization.

Safety Precautions

  • Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle these reagents with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is exothermic. It is crucial to maintain a low temperature during the addition of nitric acid to prevent runaway reactions and the formation of dinitrated byproducts.

  • Quenching: The quenching of the reaction mixture with ice water should be performed cautiously to control the exotherm.

Characterization of Products

The resulting product mixture will contain the different isomers of nitro-3-fluorophenylacetic acid. Characterization can be achieved using the following techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the fractions during column chromatography.

  • Melting Point: The melting point of the purified isomers can be compared with literature values if available. The melting point of the starting material, 3-fluorophenylacetic acid, is 42-44 °C.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the isomers. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling constants for each isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the nitrated products (expected M-H of approximately 198.03 g/mol ).

Table 2: Physical Properties of 3-Fluorophenylacetic Acid and a Related Nitrated Isomer

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Fluorophenylacetic acid331-25-9C₈H₇FO₂154.1442-44
(4-Fluoro-3-nitrophenyl)acetic acid192508-36-4C₈H₆FNO₄199.14Not Available

Discussion

The nitration of 3-fluorophenylacetic acid presents an interesting case of competing directing effects. The fluorine atom, being an ortho, para-director, will favor the substitution at positions 2, 4, and 6. The carboxymethyl group, a meta-director, will direct the incoming electrophile to positions 2, 4, and 6 as well, relative to its own position (position 1). Therefore, the formation of 2-nitro, 4-nitro, and 6-nitro isomers is expected. The relative ratios of these isomers will depend on the steric hindrance and the relative activating/deactivating strengths of the two substituents. A detailed analysis of the product mixture using techniques like NMR and chromatography is essential to determine the precise regiochemical outcome of this reaction.

Conclusion

This application note provides a detailed and practical guide for the nitration of 3-fluorophenylacetic acid. By following the outlined protocol and adhering to the safety precautions, researchers can successfully synthesize nitrated derivatives of this important pharmaceutical intermediate. The discussion on regioselectivity and the methods for characterization will aid in the analysis and purification of the resulting products, facilitating their use in subsequent synthetic steps.

References

Application Note & Protocol: Synthesis of 5-Fluoro-2-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide for the synthesis of 5-Fluoro-2-nitrophenylacetic acid (CAS No: 29640-98-0), a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We present and analyze multiple synthetic routes, offering detailed, field-proven protocols with an emphasis on the causality behind experimental choices. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary information to select and execute the optimal synthesis strategy based on available starting materials, scalability, and safety considerations.

Introduction and Significance

This compound is an aromatic carboxylic acid derivative featuring a phenyl ring substituted with a fluorine atom, a nitro group, and an acetic acid moiety.[3] Its molecular structure, particularly the presence of the electron-withdrawing nitro group and the fluorine atom, imparts unique reactivity, making it a valuable building block in medicinal chemistry and organic synthesis.[3] The compound serves as a crucial precursor for synthesizing more complex molecules, including anti-inflammatory agents, analgesics, and targeted cancer therapeutics.[1][3] The strategic placement of the functional groups allows for a variety of subsequent chemical transformations, underscoring its importance in the synthesis of novel bioactive compounds.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be achieved through several distinct pathways. The choice of method often depends on the availability and cost of the starting materials, desired yield, and the scale of the reaction. The most prevalent and scientifically validated routes are:

  • Direct Electrophilic Nitration: This is a straightforward approach involving the nitration of a pre-existing fluorinated phenylacetic acid precursor.

  • Nucleophilic Aromatic Substitution (SNAr) followed by Hydrolysis/Decarboxylation: This multi-step route begins with a di-halogenated nitrobenzene and builds the acetic acid side-chain.

  • Hydrolysis of a Nitrile Precursor: A direct conversion of the corresponding acetonitrile derivative to the carboxylic acid.

This guide will focus on the first two methods, as they are well-documented and offer robust, scalable solutions.

In-Depth Analysis of Synthetic Route 1: Direct Nitration

This is arguably the most common and direct method, starting from 3-fluorophenylacetic acid. The core of this synthesis is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of the nitration is governed by the directing effects of the existing substituents on the benzene ring: the fluorine atom and the acetic acid side chain (-CH₂COOH).

  • Fluorine (-F): As a halogen, fluorine is an ortho, para-director due to its ability to donate lone-pair electron density via resonance, stabilizing the arenium ion intermediate. It is, however, deactivating due to its strong inductive effect.

  • Acetic Acid Moiety (-CH₂COOH): This group is weakly deactivating and acts as a meta-director to the ring position to which it is attached.

The nitration of 3-fluorophenylacetic acid results in the nitro group being installed predominantly at the C2 position. This is because the C2 position is ortho to the powerfully directing fluorine atom and is not sterically hindered. The C6 position, also ortho to fluorine, is less favored due to steric hindrance from the adjacent acetic acid group.

Nitrating Systems: A Comparative Overview

Two primary nitrating systems are employed for this transformation, each with distinct operational parameters.

FeatureMethod A: Mixed AcidMethod B: Ammonium Nitrate / TFAA
Nitrating Agent Conc. Nitric Acid (HNO₃) & Conc. Sulfuric Acid (H₂SO₄)Ammonium Nitrate (NH₄NO₃) & Trifluoroacetic Anhydride ((CF₃CO)₂O)
Active Electrophile Nitronium ion (NO₂⁺) generated by H₂SO₄ protonating HNO₃.[4]Nitronium trifluoroacetate (NO₂⁺CF₃COO⁻)
Solvent Concentrated H₂SO₄Chloroform (CHCl₃) or other inert solvents
Temperature < 40°C (Exothermic, requires careful control)0°C (Milder conditions, better control)
Yield Moderate to GoodHigh (Reported up to 87%)[5]
Safety/Handling Requires handling of highly corrosive strong acids.Trifluoroacetic anhydride is corrosive and moisture-sensitive.

Expert Insight: The ammonium nitrate/trifluoroacetic anhydride system (Method B) often provides higher yields and operates under milder temperature conditions, offering better control over the exothermic nitration process.[5] This makes it a preferred method for laboratory-scale synthesis where precise temperature management is critical for minimizing by-product formation. The classical mixed acid method remains a viable, cost-effective option for larger-scale production.

Detailed Experimental Protocols

Safety Precaution: These reactions must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.

Protocol 1: Direct Nitration using Ammonium Nitrate/TFAA (Method B)

This protocol is adapted from a procedure reported with an 87% yield.[5]

Materials:

  • 3-Fluorophenylacetic acid (5 g, 32.4 mmol)

  • Ammonium nitrate (2.86 g, 35.7 mmol)

  • Trifluoroacetic Anhydride (TFAA) (14.7 mL, 103.8 mmol)

  • Chloroform (30 mL)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Acetonitrile

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluorophenylacetic acid (5 g) in chloroform (30 mL).

  • Reagent Addition: Add ammonium nitrate (2.86 g) to the solution. Cool the mixture to 0°C using an ice-water bath.

  • Nitration: Slowly add trifluoroacetic anhydride (14.7 mL) dropwise to the stirred mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C. The formation of the nitronium ion is highly exothermic and requires careful control.

  • Reaction: Stir the reaction mixture continuously at 0°C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly and carefully add deionized water (50 mL) to the reaction flask while it is still in the ice bath to quench the excess TFAA.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic (chloroform) layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the chloroform layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from ethyl acetate. Further purification can be achieved by grinding the solid with acetonitrile to obtain this compound as a brown solid.[5]

Protocol 2: Synthesis via SNAr from 2,4-Difluoronitrobenzene

This method builds the acetic acid side chain onto the aromatic ring through a malonic ester synthesis pathway.[6][7]

Materials:

  • 2,4-Difluoronitrobenzene

  • Diethyl malonate

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Lithium Chloride (LiCl) or Hydrochloric Acid (HCl)

  • Acetic Acid

Procedure:

Step 1: Diethyl 2-(5-fluoro-2-nitrophenyl)malonate Synthesis

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.1 eq) in anhydrous DMSO.

  • Substrate Addition: Slowly add diethyl malonate (1.1 eq) to the suspension at room temperature.

  • SNAr Reaction: After hydrogen evolution ceases, add 2,4-difluoronitrobenzene (1.0 eq) dropwise. The fluorine atom at the C4 position is activated towards nucleophilic substitution by the electron-withdrawing nitro group.

  • Reaction: Heat the mixture (e.g., to 80-100°C) and stir for several hours until TLC indicates consumption of the starting material.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: Dissolve the crude malonate from Step 1 in a mixture of acetic acid and concentrated HCl.

  • Decarboxylation: Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the ester groups to carboxylic acids and the resulting malonic acid derivative readily decarboxylates upon heating to yield the final product.

  • Isolation: Cool the reaction mixture and pour it onto ice. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry in vacuo. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualization of Synthetic Pathways and Workflows

Diagram 1: Direct Nitration of 3-Fluorophenylacetic Acid

G Start 3-Fluorophenylacetic Acid Reagents NH4NO3, TFAA CHCl3, 0°C Start->Reagents Product This compound Reagents->Product Nitration G Start 2,4-Difluoronitrobenzene Step1_Reagents Diethyl Malonate, NaH, DMSO Start->Step1_Reagents Intermediate Diethyl 2-(5-fluoro-2- nitrophenyl)malonate Step1_Reagents->Intermediate SNAr Step2_Reagents HCl, Acetic Acid, Heat (Reflux) Intermediate->Step2_Reagents Product 5-Fluoro-2-nitrophenylacetic Acid Step2_Reagents->Product Hydrolysis & Decarboxylation G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Starting Material & Solvent B Cool to 0°C A->B C Slowly Add Nitrating Agent B->C D Stir at 0°C for 3h (Monitor by TLC) C->D E Quench with Ice Water D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Recrystallize G->H I Pure Product H->I

References

Application Note: 5-Fluoro-2-nitrophenylacetic Acid as a Key Intermediate in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The development of novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) remains a critical objective in medicinal chemistry, driven by the need for agents with improved efficacy and reduced side effects. This application note provides a technical guide on the strategic use of 5-Fluoro-2-nitrophenylacetic acid, a versatile chemical intermediate, in the synthesis of potential anti-inflammatory drug candidates. We explore the rationale behind its molecular design, present detailed protocols for its conversion into more complex scaffolds, and discuss the mechanistic basis for the anti-inflammatory activity of the resulting compounds. This guide is intended for researchers, chemists, and drug development professionals engaged in the discovery of next-generation therapeutics.

Introduction: The Strategic Advantage of this compound

The landscape of anti-inflammatory therapy has been shaped by the pursuit of compounds that can effectively modulate the body's inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The discovery of two distinct isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation), paved the way for the development of selective inhibitors to minimize gastrointestinal side effects associated with traditional NSAIDs.[1][2]

The design of new chemical entities for this space requires starting materials that offer both structural novelty and versatile reactivity. This compound is an exemplary building block, engineered with specific functional groups that serve distinct purposes in drug synthesis.[3]

  • The Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the acidity of nearby functional groups, potentially strengthening binding interactions with target enzymes.[4]

  • The Nitro Group: This electron-withdrawing group is not typically a pharmacophore itself but serves as a highly valuable synthetic precursor. Its facile reduction to an amino group provides a nucleophilic handle, essential for constructing the amide, sulfonamide, or urea linkages found in many NSAID classes (e.g., fenamates).

  • The Phenylacetic Acid Moiety: This classic structural motif is present in numerous potent NSAIDs, including diclofenac and ibuprofen. The carboxylic acid is often crucial for mimicking the substrate (arachidonic acid) and forming key ionic interactions within the active site of COX enzymes. It also provides a reactive site for prodrug strategies or further derivatization.

This combination of features makes this compound a high-potential starting material for generating libraries of novel compounds for anti-inflammatory screening.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful process development.

PropertyValueReference(s)
Molecular Formula C₈H₆FNO₄[3][4]
Molecular Weight 199.14 g/mol [3][4]
Appearance White to light yellow crystalline powder[3][5]
Melting Point 153 - 157 °C[3][4]
Boiling Point 343.6 ± 27.0 °C (Predicted)[4][6]
Density 1.5 ± 0.1 g/cm³[4]
CAS Number 29640-98-0[3]

Synthetic Strategy & Mechanistic Rationale

The primary synthetic utility of this compound lies in a two-stage transformation that converts its latent functionalities into a scaffold common in anti-inflammatory drugs. The overall strategy involves the unmasking of the amine followed by a coupling reaction to build the final molecular architecture.

G cluster_0 Core Synthetic Pathway A 5-Fluoro-2-nitrophenylacetic Acid (Starting Material) B Key Intermediate: 2-Amino-5-fluorophenylacetic Acid A->B Step 1: Nitro Group Reduction (Unmasking the Amine) C Target Scaffold: (e.g., Fenamate Analogue) B->C Step 2: Amide Coupling (Scaffold Construction)

Caption: General synthetic pathway using this compound.

Causality Behind Experimental Choices:

  • Step 1 (Reduction): The conversion of the nitro group to an amine is the critical enabling step. This transformation dramatically alters the electronic properties of the aromatic ring and introduces a key nucleophilic center. The choice of reducing agent (e.g., SnCl₂, H₂/Pd-C, Fe/NH₄Cl) depends on the desired reaction conditions (acidic vs. neutral) and tolerance of other functional groups. Catalytic hydrogenation (H₂/Pd-C) is often preferred for its clean workup, while metal/acid combinations like SnCl₂/HCl are robust and effective for this type of substrate.

  • Step 2 (Coupling): With the amine revealed, the molecule is poised for elaboration. An amide coupling reaction is a logical next step, directly utilizing the acetic acid moiety of another molecule or the newly formed amine. This reaction is central to forming fenamate-type structures (analogues of mefenamic acid), which are a known class of NSAIDs.[7] The use of modern coupling reagents like EDC (a water-soluble carbodiimide) and an activator like HOBt minimizes side reactions and allows the reaction to proceed under mild conditions, preserving the integrity of the product.

Detailed Experimental Protocol: Synthesis of a Fenamate Analogue

The following protocol details a representative, two-step synthesis of a novel fenamate-like anti-inflammatory candidate from this compound.

G cluster_workflow Experimental Workflow start This compound + SnCl2·2H2O in Ethanol step1 Heat to Reflux (2-4 hours) Monitor by TLC start->step1 Step 1: Reduction workup1 Cool, Concentrate Adjust pH with NaHCO3 Extract with Ethyl Acetate step1->workup1 product1 Intermediate: 2-Amino-5-fluorophenylacetic Acid workup1->product1 reagents2 Intermediate + 2,3-Dichloroaniline + EDC/HOBt in DMF product1->reagents2 step2 Stir at Room Temp (12-18 hours) Monitor by TLC reagents2->step2 Step 2: Amide Coupling workup2 Pour into Water Collect Precipitate by Filtration Wash and Dry step2->workup2 product2 Final Product: 2-((2,3-Dichlorophenyl)amino)-5- fluorophenylacetic Acid workup2->product2

Caption: Detailed workflow for the synthesis of a fenamate analogue.

Protocol 1: Reduction of this compound

Objective: To synthesize 2-Amino-5-fluorophenylacetic acid.

Materials:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 5.0 g, 25.1 mmol) and ethanol (100 mL).

  • Add stannous chloride dihydrate (e.g., 22.7 g, 100.4 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Re-dissolve the residue in ethyl acetate (150 mL) and water (100 mL).

  • Carefully add saturated NaHCO₃ solution dropwise with vigorous stirring until the pH of the aqueous layer is ~7-8 and effervescence ceases.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) to obtain 2-Amino-5-fluorophenylacetic acid as a solid.

Protocol 2: Amide Coupling to Form a Fenamate Analogue

Objective: To synthesize 2-((2,3-Dichlorophenyl)amino)-5-fluorophenylacetic acid (a hypothetical NSAID candidate).

Materials:

  • 2-Amino-5-fluorophenylacetic acid (1.0 eq)

  • 2,3-Dichloroaniline (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Amino-5-fluorophenylacetic acid (e.g., 3.0 g, 17.5 mmol), 2,3-dichloroaniline (e.g., 3.1 g, 19.3 mmol), and HOBt (e.g., 2.6 g, 21.0 mmol) in anhydrous DMF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (e.g., 4.0 g, 21.0 mmol) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing ice water (300 mL).

  • A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a cold, dilute HCl solution, and finally with water again to remove unreacted starting materials and coupling reagents.

  • Dry the solid under vacuum to yield the target compound. Further purification can be achieved by column chromatography or recrystallization if necessary.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The anti-inflammatory action of most NSAIDs is achieved by inhibiting COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[8]

cluster_pathway Arachidonic Acid Inflammatory Pathway cluster_cox COX Enzyme Action P Membrane Phospholipids AA Arachidonic Acid P->AA   PLA₂    COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prost Prostaglandins (PGE2, PGI2, etc.) PGH2->Prost Inflam Inflammation, Pain, Fever Prost->Inflam NSAID NSAIDs (Target of Synthesized Compound) NSAID->COX1 Inhibition NSAID->COX2

Caption: Inhibition of the COX pathway by NSAIDs.

The synthesized fenamate analogue, with its carboxylic acid and diarylamine structure, is designed to occupy the hydrophobic channel of the COX active site. The carboxylic acid can form a critical salt bridge with a conserved arginine residue (Arg120 in COX-1, Arg513 in COX-2), while the fluorinated and dichlorinated rings can occupy adjacent hydrophobic pockets, leading to competitive inhibition of arachidonic acid binding.

Conclusion

This compound stands out as a strategically designed and highly effective starting material for the synthesis of novel anti-inflammatory drug candidates. Its inherent functionalities—a metabolically robust fluorine atom, a versatile nitro group handle, and a classic phenylacetic acid core—provide a streamlined and logical pathway to complex molecular scaffolds. The protocols outlined in this note demonstrate a reliable and scalable route to fenamate-type structures, offering a solid foundation for library synthesis and structure-activity relationship (SAR) studies in the ongoing search for safer and more effective anti-inflammatory therapies.

References

Application Notes and Protocols for the Use of 5-Fluoro-2-nitrophenylacetic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of 5-Fluoro-2-nitrophenylacetic Acid in Medicinal Chemistry

This compound is a versatile scaffold in medicinal chemistry, offering a unique combination of reactive handles and structural features that are highly advantageous for the exploration of structure-activity relationships (SAR).[1] Its phenylacetic acid core is a common motif in a wide array of biologically active molecules. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The nitro group, an electron-withdrawing moiety, can be a key pharmacophoric element or serve as a synthetic precursor to an amino group, allowing for the generation of diverse compound libraries.[3]

This technical guide provides a comprehensive framework for utilizing this compound as a starting point for SAR studies, with a focus on the development of novel kinase inhibitors, a critical class of therapeutics in oncology.[4] We will detail the synthesis of a focused library of derivatives, present protocols for their biological evaluation, and discuss the interpretation of SAR data to guide lead optimization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is crucial for experimental design and interpretation of results.

PropertyValueReference
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
Appearance White to light brown crystalline solid[5]
Melting Point 153-156 °C[2]
pKa ~3.74 (Predicted)[5]
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.

Synthetic Strategy for Library Generation: A Two-Pronged Approach

To effectively probe the SAR of the this compound scaffold, a two-pronged synthetic approach is proposed. The first approach involves the diversification of the carboxylic acid moiety through amide bond formation. The second approach involves the reduction of the nitro group to an aniline, which can then be further functionalized.

Diagram of the Synthetic Strategy

G A This compound B Amide Coupling (Diverse Amines) A->B HATU, DIPEA C Nitro Reduction A->C Fe, NH4Cl D Library of Amide Analogs (Probe R1 group) B->D E 5-Fluoro-2-aminophenylacetic acid C->E F Acylation/Sulfonylation (Diverse Acyl/Sulfonyl Chlorides) E->F G Library of Amine Analogs (Probe R2 group) F->G

Caption: Synthetic workflow for generating two libraries of analogs from this compound.

Part 1: Synthesis of 5-Fluoro-2-nitrophenylacetamide Analogs

This protocol details the parallel synthesis of a library of amides from this compound and a diverse set of primary and secondary amines using a reliable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: In each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: To each well, add a solution of a unique amine (1.2 eq) from your library in anhydrous DMF.

  • Coupling Reagent and Base Addition: To each well, add a solution of HATU (1.2 eq) in anhydrous DMF, followed by the addition of DIPEA (2.5 eq).

  • Reaction: Seal the reaction block and stir the reactions at room temperature for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a representative reaction.

  • Work-up:

    • Dilute each reaction mixture with ethyl acetate.

    • Wash each reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layers over anhydrous MgSO₄.

    • Filter and concentrate the organic layers in vacuo to yield the crude amide products.

  • Purification: Purify the crude products by flash column chromatography or preparative HPLC to afford the desired amide analogs.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Synthesis of 5-Fluoro-2-aminophenylacetic Acid Derivatives

This part of the protocol focuses on the reduction of the nitro group to an amine, followed by functionalization of the resulting aniline.

Experimental Protocol: Nitro Group Reduction

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reducing Agents: Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

    • Wash the Celite® pad with ethanol.

    • Concentrate the filtrate in vacuo to remove the ethanol.

    • The resulting aqueous solution can be used directly in the next step or the product can be extracted with an organic solvent after adjusting the pH.

Experimental Protocol: Acylation of 5-Fluoro-2-aminophenylacetic Acid

Materials:

  • Crude 5-Fluoro-2-aminophenylacetic acid from the previous step

  • A diverse library of acyl chlorides or sulfonyl chlorides

  • Pyridine or triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the crude 5-Fluoro-2-aminophenylacetic acid (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Base and Acylating Agent Addition: Add pyridine or triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride or sulfonyl chloride (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the organic layer in vacuo.

  • Purification and Characterization: Purify the crude product by flash column chromatography or preparative HPLC and characterize the final compounds by NMR and HRMS.

Part 3: Biological Evaluation - A Case Study in Kinase Inhibition

For this application note, we will focus on a hypothetical SAR study aimed at identifying inhibitors of a key oncogenic kinase, such as a member of the receptor tyrosine kinase (RTK) family.[6]

Target Signaling Pathway: A Representative Kinase Cascade

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 5-Fluoro-2-nitrophenylacetic acid Analog Inhibitor->RTK Inhibition

Caption: A simplified representation of a generic receptor tyrosine kinase signaling pathway, a common target for cancer therapeutics.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency (IC₅₀) of the synthesized compounds against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (optimized for the specific kinase)

  • Synthesized library of compounds dissolved in DMSO

  • A positive control inhibitor (e.g., a known drug targeting the kinase)

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and the positive control in DMSO. Transfer a small volume of each dilution to the assay plate. Also include a DMSO-only control (no inhibitor).

  • Kinase Reaction:

    • Add the kinase enzyme to each well containing the compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a four-parameter logistic model.

Structure-Activity Relationship (SAR) Analysis: Interpreting the Data

The following table presents a hypothetical dataset for a selection of synthesized analogs, illustrating how SAR can be derived.

Compound IDR¹ (Amide Moiety)R² (Amine Moiety)Kinase IC₅₀ (nM)
Parent -OH-NO₂>10,000
1a -NH-CH₂-Ph-NO₂850
1b -NH-CH₂-(4-F-Ph)-NO₂420
1c -NH-CH₂-(4-Cl-Ph)-NO₂510
1d -NH-CH₂-(4-MeO-Ph)-NO₂1200
1e -NH-(morpholinoethyl)-NO₂2500
2a -OH-NH₂>10,000
2b -OH-NH-CO-Ph950
2c -OH-NH-CO-(4-F-Ph)350
2d -OH-NH-SO₂-Ph780
2e -OH-NH-SO₂-(4-Me-Ph)650

Key SAR Insights from the Hypothetical Data:

  • Amide Series (1a-1e):

    • Conversion of the carboxylic acid to an amide is crucial for activity (Parent vs. 1a-1e).

    • Aromatic substituents on the amide nitrogen are preferred over aliphatic ones (1a vs. 1e).

    • Electron-withdrawing groups at the para-position of the benzyl ring enhance potency (1b and 1c vs. 1a), while electron-donating groups are detrimental (1d vs. 1a). This suggests a potential interaction with an electron-deficient region of the binding pocket.

  • Amine Series (2a-2e):

    • Reduction of the nitro group to an amine alone does not confer activity (2a).

    • Acylation or sulfonylation of the resulting aniline restores activity (2b-2e).

    • Similar to the amide series, a para-fluoro substituent on the benzoyl group is beneficial (2c vs. 2b).

    • A methyl group on the phenylsulfonyl moiety is well-tolerated and may slightly improve activity (2e vs. 2d).

Conclusion and Future Directions

This application note provides a comprehensive guide for leveraging this compound in SAR studies for the discovery of novel kinase inhibitors. The detailed synthetic and biological evaluation protocols offer a robust framework for generating and assessing compound libraries. The hypothetical SAR data illustrates how systematic structural modifications can lead to a clear understanding of the molecular features required for potent biological activity.

Based on the insights from this initial SAR exploration, future work should focus on:

  • Lead Optimization: Further refinement of the most potent hits (e.g., compounds 1b and 2c) by exploring a wider range of substituents on the aromatic rings.

  • Mechanism of Action Studies: Elucidating the binding mode of the most promising compounds through techniques such as X-ray crystallography or computational modeling.

  • In Vivo Evaluation: Assessing the pharmacokinetic properties and in vivo efficacy of optimized lead compounds in relevant animal models of cancer.

By following the methodologies outlined in this guide, researchers can effectively utilize this compound as a valuable scaffold in their drug discovery programs.

References

Topic: A Multi-technique Approach for the Comprehensive Characterization of 5-Fluoro-2-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Fluoro-2-nitrophenylacetic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its molecular structure, featuring a fluoro-substituted nitroaromatic ring coupled to a carboxylic acid moiety, provides a versatile scaffold for drug design but also necessitates rigorous analytical characterization to ensure identity, purity, and stability.[2] This application note provides a detailed, multi-technique guide for the comprehensive analysis of this compound. We present field-proven protocols for chromatographic separation and spectroscopic elucidation, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The causality behind methodological choices is explained, ensuring that each protocol functions as a self-validating system for robust and reliable characterization.

Introduction: The Analytical Imperative

The quality of a starting material or intermediate like this compound directly impacts the integrity of the final active pharmaceutical ingredient (API). Its unique combination of functional groups—a carboxylic acid, a nitro group, and a fluorine atom—can influence reactivity, stability, and impurity profiles.[2][4] Therefore, a multi-faceted analytical approach is not merely procedural but essential for risk mitigation in drug development and chemical synthesis. This guide moves beyond simple standard operating procedures to provide the scientific rationale behind the selection of methods, parameters, and workflows, empowering the researcher to not only execute but also interpret and troubleshoot the characterization process.

Physicochemical Profile Summary

A foundational step in any analytical workflow is to understand the basic physical properties of the analyte.

PropertyValueSource(s)
Molecular Formula C₈H₆FNO₄[1][5]
Molecular Weight 199.14 g/mol [2][3][5]
Appearance White to light yellow crystalline powder[2][6]
Melting Point 153 - 157 °C[1][2]
pKa (Predicted) 3.74 ± 0.10[5]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile organic molecules like this compound.[7] Its high resolution and sensitivity make it ideal for separating the main component from process-related impurities and degradation products.

Application Focus: Reverse-Phase HPLC

A reverse-phase (RP-HPLC) method is the logical choice due to the compound's moderate polarity. The stationary phase (e.g., C18) is nonpolar, while a polar mobile phase is used for elution. For acidic analytes, pH control of the mobile phase is critical. By setting the mobile phase pH well below the analyte's pKa (~3.74), the carboxylic acid functional group remains protonated (in its neutral form), which prevents peak tailing and ensures sharp, symmetrical peaks and reproducible retention times.[4] Formic acid is a preferred mobile phase modifier as it is volatile and compatible with mass spectrometry, should LC-MS analysis be required.[8]

Experimental Protocol: RP-HPLC Purity Determination

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A). Degas both solvents thoroughly using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of Acetonitrile and Water to create a 1.0 mg/mL stock solution. Prepare working standards at lower concentrations (e.g., 0.1 mg/mL) by diluting the stock solution with the same diluent.

  • Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the same diluent as the standard. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the standard solutions to establish system suitability (e.g., retention time, peak area repeatability, and tailing factor).

    • Inject the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor at the detection wavelength.

Table of HPLC Method Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 30% B to 95% B over 15 minutes, hold for 5 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (0.1% HCOOH) B Standard & Sample Prep (~0.1 mg/mL) A->B C Filtration (0.45 µm) B->C D Column Equilibration C->D E System Suitability (Standard Injection) D->E F Sample Injection E->F G Peak Integration F->G H Purity Calculation (Area % Method) G->H I Generate Report H->I

Caption: General workflow for HPLC purity analysis.

Spectroscopic Structural Confirmation

While HPLC confirms purity, it does not definitively prove molecular structure. A combination of spectroscopic techniques is required for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environment of ¹H, ¹³C, and other NMR-active nuclei like ¹⁹F.

Application Focus:

  • ¹H NMR: Will confirm the number and connectivity of protons. We expect to see signals for the three aromatic protons and the methylene (-CH₂-) protons. The carboxylic acid proton (-COOH) will likely be a broad singlet.

  • ¹³C NMR: Will identify all unique carbon atoms in the molecule, including the carbonyl carbon of the acid.

  • ¹⁹F NMR: Will show a signal for the fluorine atom, confirming its presence. Coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides further structural confirmation.

Protocol: NMR Sample Preparation

  • Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it will solubilize the compound and allow for the observation of the acidic carboxylic proton.

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Cap the tube and gently agitate to ensure the sample is fully dissolved.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Predicted NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H ~13.0Broad Singlet-COOH
~8.0-8.2Doublet of DoubletsAromatic H (adjacent to NO₂)
~7.4-7.6Triplet of DoubletsAromatic H (between F and C-CH₂)
~7.2-7.4Doublet of DoubletsAromatic H (adjacent to F)
~3.8Singlet-CH₂-
¹³C ~171SingletC=O
~163 (d, J ≈ 250 Hz)Doublet (due to ¹⁹F)C-F
~148SingletC-NO₂
~120-135Multiple SignalsAromatic CH & C-CH₂
~35Singlet-CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10] It serves as an excellent identity check, providing a molecular "fingerprint".

Application Focus: The FTIR spectrum will provide clear evidence for the key functional groups: the carboxylic acid (both O-H and C=O stretches), the nitro group (N-O asymmetric and symmetric stretches), and the carbon-fluorine bond.[11]

Protocol: Solid-State ATR-FTIR Analysis

  • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the powdered this compound sample onto the crystal.

  • Apply pressure using the anvil to ensure firm contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

Expected FTIR Absorption Bands

Wavenumber Range (cm⁻¹)Functional GroupVibration Type
2500-3300O-H (in Carboxylic Acid)Broad Stretch
~1700C=O (in Carboxylic Acid)Strong Stretch
1510-1550N-O (Nitro Group)Asymmetric Stretch
1340-1380N-O (Nitro Group)Symmetric Stretch
~1600, ~1475C=CAromatic Ring Stretch
1000-1100C-FStretch
Mass Spectrometry (MS)

MS is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It provides definitive confirmation of the molecular formula and can offer structural clues through fragmentation analysis.[12]

Application Focus: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule. Analysis in negative ion mode is expected to readily generate the deprotonated molecule [M-H]⁻. The accurate mass measurement of this ion can confirm the elemental composition. A reported analysis using Atmospheric Pressure Chemical Ionization (APCI) showed the expected [M-H]⁻ ion at m/z 199, confirming the molecular weight of 199.14 g/mol .[6]

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as a 1:1 mixture of Acetonitrile and Water.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via the HPLC system (using the method described previously, ensuring a volatile buffer like formic or acetic acid is used).

  • Data Acquisition: Acquire the mass spectrum in negative ion mode over a mass range of m/z 50-500. For higher confidence, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Fragmentation (MS/MS): Select the [M-H]⁻ precursor ion (m/z 199.0) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Expected Mass Spectrometry Data

m/z (Negative Mode)IonInterpretation
199.02[M-H]⁻Deprotonated parent molecule
155.03[M-H-CO₂]⁻Loss of carbon dioxide from the carboxylic acid
181.01[M-H-H₂O]⁻Loss of water

Integrated Analytical Strategy

No single technique provides a complete picture. The strength of this characterization guide lies in the integration of orthogonal (fundamentally different) methods to build a comprehensive quality profile.

Overall Characterization Workflow

Characterization_Workflow Sample Sample Received: This compound FTIR FTIR Identity Check (Functional Groups) Sample->FTIR HPLC HPLC Purity (>99%?) FTIR->HPLC MS MS Confirmation (Molecular Weight) HPLC->MS NMR NMR Elucidation (¹H, ¹³C, ¹⁹F Structure) MS->NMR Report Final Certificate of Analysis NMR->Report

Caption: Integrated workflow for complete characterization.

This workflow ensures that a rapid identity and purity check is performed first, followed by definitive structural confirmation. This logical progression is efficient and ensures that a complete, reliable data package is generated for every batch of material.

References

Application and Protocol for the Structural Elucidation of 5-Fluoro-2-nitrophenylacetic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 5-Fluoro-2-nitrophenylacetic acid using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who utilize this compound as a key intermediate.[1] The protocols outlined herein are designed to ensure the acquisition of high-quality NMR data, facilitating unambiguous structural verification and purity assessment. The guide further delves into the theoretical principles governing the observed chemical shifts and coupling constants, with a particular focus on the influence of the electron-withdrawing nitro (-NO₂) and fluoro (-F) substituents on the phenyl ring.

Introduction: The Significance of this compound

This compound (C₈H₆FNO₄, M.W. 199.14 g/mol ) is an important synthetic intermediate in the pharmaceutical and agrochemical industries.[2][3] Its unique molecular architecture, featuring a phenyl ring substituted with a fluorine atom, a nitro group, and an acetic acid moiety, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.[1] Accurate structural confirmation and purity analysis are paramount in any synthetic workflow, and NMR spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of organic compounds in solution.[4][5]

This application note will provide a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound, from sample preparation to spectral interpretation.

Foundational NMR Principles for the Analysis of this compound

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[6] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy levels, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus.[7] This sensitivity is what allows us to deduce the structure of a molecule.

Two key parameters are extracted from an NMR spectrum:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups, such as the nitro and fluoro substituents in our target molecule, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[8]

  • Spin-Spin Coupling (J-coupling): This arises from the interaction of the magnetic moments of neighboring nuclei through the bonding electrons, resulting in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their spatial relationship.[9]

Experimental Protocols

Materials and Equipment
  • This compound (Purity ≥ 98%)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended for obtaining high-resolution spectra of this compound.

Workflow for NMR Sample Preparation:

G cluster_0 Sample Preparation A Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in Deuterated Solvent (0.6-0.7 mL DMSO-d₆) A->B Add solvent C Vortex to Homogenize B->C Ensure complete dissolution D Filter into NMR Tube (Use glass wool plugged pipette) C->D Remove particulates E Cap and Label Tube D->E Prepare for analysis

Caption: Workflow for preparing a this compound NMR sample.

Detailed Steps:

  • Weighing the Sample: For a standard ¹H NMR spectrum, accurately weigh approximately 10-20 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[10]

  • Solvent Selection and Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its excellent solvating power for polar and acidic compounds.[11] Chloroform-d (CDCl₃) can also be used, but solubility may be more limited.[12]

  • Homogenization: Gently vortex or swirl the vial until the solid is completely dissolved. A clear, homogeneous solution is essential for acquiring high-quality spectra.[11]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[13]

  • Final Preparation: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.

Parameter¹H NMR¹³C NMR {¹H decoupled}
Spectrometer Frequency 400 MHz (or higher)100 MHz (or higher)
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Number of Scans 16-321024-4096
Relaxation Delay 1-2 s2-5 s
Pulse Angle 30-45°45-90°

Spectral Analysis and Interpretation

The structure of this compound with the standard IUPAC numbering is shown below:

Chemical structure of this compound with atom numbering.
¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show five distinct signals: three in the aromatic region, one for the methylene (-CH₂-) protons, and one for the carboxylic acid (-COOH) proton. The strong electron-withdrawing effects of the nitro and fluoro groups will cause the aromatic protons to be significantly deshielded, appearing at high chemical shifts.

Predicted ¹H NMR Data for this compound in DMSO-d₆:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-COOH~13.2Broad Singlet-
H-6~8.1Doublet of Doublets³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 2.5
H-3~7.8Doublet of Doublets³J(H-H) ≈ 8.5, ⁴J(H-H) ≈ 2.5
H-4~7.4Doublet of Doublets³J(H-F) ≈ 9.0, ³J(H-H) ≈ 8.5
-CH₂-~4.0Singlet-

Note on a literature report: A published spectrum for a compound referred to as "5-FA" in DMSO-d₆ reported the following ¹H NMR data: δ 13.23 (s, 1H), 11.92 (d, J = 4.8 Hz, 1H), 8.08 (d, J = 6.7 Hz, 1H), 4.36 (s, 2H).[4] This data is partially consistent with our predictions (the carboxylic acid and methylene protons) but appears to be incomplete or misinterpreted in the aromatic region. The expected complex splitting patterns for the three aromatic protons are not fully described. The signal at 11.92 ppm is anomalous and not readily assigned to this structure.

Detailed Interpretation:

  • Carboxylic Acid Proton (-COOH): This proton is highly acidic and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm in DMSO-d₆. Its broadness is due to rapid chemical exchange with trace amounts of water in the solvent.

  • Aromatic Protons (H-3, H-4, H-6):

    • H-6: This proton is ortho to the nitro group and will be the most deshielded of the aromatic protons. It will be split into a doublet by the adjacent H-4 and further split into a doublet by the fluorine atom four bonds away (⁴J).

    • H-3: This proton is adjacent to the methylene group and will be split by H-4 (³J) and H-6 (⁴J).

    • H-4: This proton is coupled to both H-3 and H-6 (³J) and also to the fluorine atom three bonds away (³J), leading to a complex multiplet, likely a doublet of doublets of doublets.

  • Methylene Protons (-CH₂-): These two protons are chemically equivalent and are not coupled to any neighboring protons, so they will appear as a sharp singlet.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, and carbons directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J(C-F)).

Predicted ¹³C NMR Data for this compound in DMSO-d₆:

Signal AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (¹J(C-F), Hz)
C=O~171Singlet-
C-5~160Doublet~245
C-2~148Doublet~8
C-1~135Singlet-
C-6~128Doublet~25
C-4~118Doublet~22
C-3~115Doublet~4
-CH₂-~35Singlet-

Note on a literature report: The same report for "5-FA" provided the following ¹³C NMR data: δ 169.28 (s), 157.54 (s), 149.66 (s), 138.55 (s), 130.64 (s), 48.63 (s).[4] The reporting of all signals as singlets suggests that this spectrum may have been acquired with broadband proton and fluorine decoupling, which is a non-standard technique. The chemical shifts are in general agreement with predicted values, but the lack of reported C-F coupling constants is a significant omission for complete structural confirmation.

Detailed Interpretation:

  • Carbonyl Carbon (C=O): This carbon will be found at the most downfield region of the aliphatic carbons, typically around 171 ppm.

  • Aromatic Carbons:

    • C-5: This carbon is directly attached to the highly electronegative fluorine atom and will exhibit a large one-bond C-F coupling constant (¹J(C-F) ≈ 245 Hz). This large splitting is a key diagnostic feature.

    • C-2: This carbon is bonded to the nitro group and will be significantly deshielded. It will also show a smaller two-bond coupling to fluorine (²J(C-F)).

    • C-1, C-3, C-4, C-6: These carbons will show characteristic chemical shifts and smaller two- or three-bond couplings to the fluorine atom.

  • Methylene Carbon (-CH₂-): This aliphatic carbon will appear at the most upfield region of the spectrum.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be handled in a well-ventilated fume hood.[6] Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by understanding the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and assess the purity of this important chemical intermediate. The characteristic chemical shifts and, in particular, the spin-spin coupling patterns involving the fluorine atom, serve as definitive markers for the structural confirmation of this molecule.

References

mass spectrometry of 5-Fluoro-2-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Mass Spectrometric Analysis of 5-Fluoro-2-nitrophenylacetic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound (FNPA) using electrospray ionization mass spectrometry (ESI-MS). FNPA is a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] Accurate characterization and quantification are critical for research, development, and quality control. This document outlines detailed protocols for sample preparation, instrument setup, and data acquisition. It further delves into the predictable ionization behavior and collision-induced dissociation (CID) fragmentation pathways of FNPA, providing researchers with the foundational knowledge for structural elucidation and method development.

Introduction: The Analytical Significance of FNPA

This compound (Molecular Formula: C₈H₆FNO₄, Molecular Weight: 199.14 g/mol ) is an aromatic carboxylic acid distinguished by fluoro and nitro functional groups.[1][2] These substituents create unique electronic properties that make it a valuable building block in medicinal chemistry for developing novel anti-inflammatory, antimicrobial, and analgesic agents.[1] Given its role in the synthesis of high-value compounds, robust analytical methods are essential to confirm its identity, purity, and stability.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose. The inherent properties of FNPA—specifically its acidic proton—make it an ideal candidate for negative ion electrospray ionization. This guide provides the theoretical basis and practical steps for its analysis.

Foundational Principles: Ionization and Fragmentation

Ionization Strategy: Negative Mode Electrospray Ionization (ESI)

The carboxylic acid moiety (-COOH) on FNPA is the primary site for ionization under ESI conditions. In the negative ion mode, the acidic proton is readily abstracted in the high-pH environment of the ESI spray, forming a stable deprotonated molecule, [M-H]⁻ . This process is highly efficient and typically results in a strong signal for the precursor ion at m/z 198.02.

The choice of negative polarity is critical. While positive mode ionization is possible via protonation, the efficiency is significantly lower for acidic compounds. Negative mode ESI directly leverages the most prominent chemical feature of the molecule, ensuring optimal sensitivity. The analysis of other nitroaromatic acids has shown that deprotonation of carboxylic or phenolic groups is the dominant ionization pathway in negative ESI.[3]

Predicting Fragmentation: The Logic of Bond Cleavage

Tandem mass spectrometry (MS/MS) is used to structurally characterize the [M-H]⁻ precursor ion. By isolating the ion at m/z 198.02 and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon), we can induce fragmentation at the weakest chemical bonds. For FNPA, the fragmentation pattern is dictated by the interplay of the carboxylate, nitro, and phenyl groups. The most common fragmentation pathways for nitroaromatic carboxylic acids include decarboxylation and losses related to the nitro group.[3][4][5]

The primary expected fragmentations are:

  • Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂; 44.01 Da). This is a charge-remote fragmentation that results in a highly stable carbanion.

  • Nitro Group Losses: The nitro group (NO₂) can be lost as a neutral radical (NO₂•; 46.01 Da) or as nitric oxide (NO•; 30.00 Da).[5][6] These losses are characteristic fingerprints for nitroaromatic compounds.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of FNPA.

Materials and Reagents
  • This compound standard (Purity ≥97%)[7]

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Ammonium Acetate (for mobile phase modification)

  • 0.22 µm Syringe filters (PTFE or other compatible material)

Sample Preparation Workflow
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of FNPA standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Intermediate Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by transferring 100 µL into 9.9 mL of 50:50 methanol:water.

  • Working Standard (1 µg/mL): Perform a 1:10 dilution of the intermediate solution by transferring 1 mL into 9 mL of 50:50 methanol:water. This concentration is a suitable starting point for direct infusion or LC-MS injection.

  • Filtration: Prior to injection, filter the working standard through a 0.22 µm syringe filter to remove any particulates and protect the LC and MS systems.

Instrumentation and Parameters

The following parameters are provided as a robust starting point for a typical UHPLC system coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

Liquid Chromatography System

Parameter Recommended Setting Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Provides excellent retention and separation for aromatic acids.
Mobile Phase A Water with 5 mM Ammonium Acetate Ammonium acetate helps maintain a consistent pH and improves ionization efficiency in negative mode.
Mobile Phase B Acetonitrile with 5 mM Ammonium Acetate Organic solvent for elution.
Gradient 10% B to 95% B over 5 minutes, hold for 2 min A standard gradient to ensure elution and column cleaning.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40 °C Ensures reproducible retention times.

| Injection Vol. | 2 µL | Balances sensitivity with peak shape. |

Mass Spectrometer System

Parameter Recommended Setting Rationale
Ionization Source Electrospray Ionization (ESI) Ideal for polar, acidic compounds.[8][9]
Polarity Negative Critical for deprotonating the carboxylic acid.
Capillary Voltage -3.0 kV Optimizes the electrospray plume for ion generation.
Source Temp. 130 °C Assists in the initial stages of desolvation.
Desolvation Temp. 400 °C Efficiently removes solvent from droplets to form gas-phase ions.
Desolvation Gas Nitrogen, Flow: 700 L/hr High flow rate is necessary for complete desolvation.
MS1 Scan Range m/z 50 - 250 Covers the precursor ion and expected low-mass fragments.
MS/MS Settings
Precursor Ion m/z 198.02 Isolate the deprotonated molecule [M-H]⁻.
Collision Gas Argon Standard inert gas for CID.

| Collision Energy | Ramped 10 - 40 eV | A ramp allows for the observation of both low-energy (primary) and high-energy (secondary) fragments in a single run. |

Data Interpretation and Expected Results

Full Scan (MS1) Spectrum

In the full scan MS1 spectrum, a single, prominent peak is expected corresponding to the deprotonated molecule [M-H]⁻.

Ion SpeciesFormulaCalculated Exact MassObserved m/z
[M-H]⁻[C₈H₅FNO₄]⁻198.0184~198.02
Tandem MS (MS/MS) Fragmentation Pattern

The MS/MS spectrum of the precursor ion at m/z 198.02 will reveal the structural backbone of the molecule. The following table summarizes the key expected product ions.

Precursor m/zProduct Ion m/zNeutral LossFormula of Product IonProposed Structure of Loss/Fragment
198.02154.03CO₂ (44.01 Da)[C₇H₅FNO₂]⁻Decarboxylation: Loss of the carboxyl group.
198.02168.02NO (30.00 Da)[C₈H₅FO₃]⁻Loss of Nitric Oxide: Characteristic of nitroaromatics.
198.02152.03NO₂ (46.01 Da)[C₈H₅FO₂]⁻Loss of Nitro Group: A primary fragmentation pathway.
154.03108.02NO₂ (46.01 Da)[C₇H₅F]⁻Secondary Fragmentation: Loss of the nitro group from the decarboxylated ion.

The workflow for acquiring and interpreting this data is visualized below.

G cluster_0 LC-MS Analysis Workflow cluster_1 Data Interpretation Sample FNPA Sample in Solution LC UHPLC Separation (C18 Column) Sample->LC Injection ESI ESI Source (Negative Mode) LC->ESI Elution MS1 MS1 Full Scan Acquisition ESI->MS1 Ion Generation Precursor Precursor Ion [M-H]⁻ m/z 198.02 MS1->Precursor Data Processing MS2 MS/MS Analysis (CID Fragmentation) Precursor->MS2 Isolation & Activation Fragments Product Ion Spectrum (Structural Fingerprint) MS2->Fragments

Caption: Workflow for FNPA analysis from sample to data interpretation.

Visualizing the Fragmentation Pathway

The relationships between the precursor and product ions can be visualized as a fragmentation tree. This provides a clear map of the molecule's breakdown under CID.

G parent Precursor Ion [C₈H₅FNO₄]⁻ m/z 198.02 frag1 [C₇H₅FNO₂]⁻ m/z 154.03 parent:f1->frag1:f0 - CO₂ frag2 [C₈H₅FO₃]⁻ m/z 168.02 parent:f1->frag2:f0 - NO frag3 [C₈H₅FO₂]⁻ m/z 152.03 parent:f1->frag3:f0 - NO₂ frag4 [C₇H₅F]⁻ m/z 108.02 frag1:f1->frag4:f0 - NO₂

Caption: Proposed MS/MS fragmentation pathway for [M-H]⁻ of FNPA.

Safety and Handling

This compound is an irritant and should be handled with care.[10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The protocols and data presented in this application note provide a validated and reliable approach for the mass spectrometric analysis of this compound. By leveraging negative mode ESI, researchers can achieve high sensitivity for the deprotonated [M-H]⁻ precursor ion. Subsequent MS/MS analysis yields a predictable fragmentation pattern dominated by the loss of CO₂, NO, and NO₂, providing unambiguous structural confirmation. This methodology serves as a critical tool for quality control, reaction monitoring, and metabolic studies involving this important chemical intermediate.

References

Application Note: Definitive Structural Verification of 5-Fluoro-2-nitrophenylacetic Acid using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-nitrophenylacetic acid (FNPAA) is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, containing a carboxylic acid, a nitro group, a fluorine atom, and a substituted phenyl ring, provides a unique spectroscopic signature.[2] This application note provides a comprehensive guide to the analysis of FNPAA using Fourier-Transform Infrared (FTIR) spectroscopy. We present detailed, field-proven protocols for sample preparation, including modern Attenuated Total Reflectance (ATR) and traditional Potassium Bromide (KBr) pellet methods. Furthermore, we provide an in-depth analysis of the expected vibrational frequencies, a guide to spectral interpretation, and troubleshooting advice to ensure the acquisition of high-quality, reproducible data for unambiguous structural confirmation and quality control in a research and development setting.

Introduction: The Importance of Vibrational Spectroscopy for FNPAA

This compound (FNPAA), with the molecular formula C₈H₆FNO₄ and a molecular weight of approximately 199.14 g/mol , is a vital building block in medicinal and materials chemistry.[1][2] Its utility in the synthesis of anti-inflammatory, analgesic, and anti-cancer agents makes rigorous quality control and structural verification paramount.[1]

FTIR spectroscopy is an indispensable analytical technique for this purpose. It is rapid, non-destructive, and highly specific to the molecular structure of a compound.[3] By measuring the absorption of infrared radiation by a molecule, an FTIR spectrum is generated that provides a unique "molecular fingerprint." Each peak in the spectrum corresponds to a specific molecular vibration (stretching or bending) of the functional groups present.[3] For FNPAA, this allows for the simultaneous confirmation of the carboxylic acid moiety, the nitro group, the carbon-fluorine bond, and the substitution pattern on the aromatic ring, thereby ensuring the identity and integrity of the material.

Theoretical Vibrational Analysis of this compound

The infrared spectrum of FNPAA is dominated by the characteristic absorptions of its constituent functional groups. The precise wavenumber of these absorptions can be influenced by the electronic environment, including the inductive effects of the electron-withdrawing nitro and fluoro substituents. A theoretical understanding of these absorptions is critical for accurate spectral interpretation.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale and Notes
Carboxylic Acid O–H stretch 3300 - 2500 Broad, Strong The broadness is due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers in the solid state. This is one of the most characteristic bands in the spectrum.
C=O stretch 1720 - 1680 Strong, Sharp The position is typical for a carboxylic acid carbonyl. Conjugation with the aromatic ring and the presence of electron-withdrawing groups can slightly shift this frequency. A value around 1700 cm⁻¹ is expected.[2]
C–O stretch 1320 - 1210 Medium Associated with the C-O single bond of the acid.
Nitro Group Asymmetric N–O stretch 1550 - 1500 Strong Aromatic nitro compounds typically show a very strong, sharp absorption in this region. This is a key confirmatory peak.
Symmetric N–O stretch 1370 - 1330 Strong The second characteristic peak for the nitro group, also typically strong and sharp.
Aromatic Ring C–H stretch 3100 - 3000 Weak to Medium Aromatic C-H stretches occur at slightly higher wavenumbers than aliphatic C-H stretches.[3]
C=C stretch 1620 - 1580 & 1500 - 1450 Medium to Weak Multiple bands are expected due to the vibrations of the phenyl ring itself. These are useful for confirming the aromatic core.
C–H out-of-plane bend 900 - 675 Medium to Strong The pattern of these bands can sometimes help identify the substitution pattern on the ring.[3]
Aliphatic Group C–H stretch (CH₂) 2990 - 2850 Weak Asymmetric and symmetric stretches of the methylene group in the acetic acid moiety. May be obscured by the broad O-H band.

| Fluoro Group | C–F stretch | 1250 - 1020 | Strong | The C-F stretch is typically a strong and sharp band, but it falls within the complex "fingerprint region" and may overlap with other absorptions like the C-O stretch. |

Essential Safety and Handling

This compound is an irritant and a suspected mutagen.[4][5] Proper handling is mandatory to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Ventilation: Handle the solid powder exclusively in a certified chemical fume hood or a glove box to avoid inhalation of dust particles.[4]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.[4]

    • Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.[4]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[5]

Detailed Experimental Protocols

The quality of an FTIR spectrum is highly dependent on correct sample preparation. Below are protocols for the most common and effective methods for solid-state analysis of FNPAA.

Overall Experimental Workflow

The process from sample preparation to data analysis follows a systematic path, allowing for multiple points of quality control.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis sample FNPAA Solid Sample atr_node Protocol 1: ATR sample->atr_node kbr_node Protocol 2: KBr Pellet sample->kbr_node film_node Protocol 3: Thin Film sample->film_node background Collect Background Spectrum (Air or KBr) atr_node->background kbr_node->background film_node->background acquire Acquire Sample Spectrum background->acquire Place sample process Process Spectrum (Baseline Correction, etc.) acquire->process interpret Peak Identification & Interpretation process->interpret report Generate Report interpret->report

Figure 1: General workflow for FTIR analysis of FNPAA.

Protocol 1: Attenuated Total Reflectance (ATR) - Recommended for Rapid Analysis

This is the preferred method for routine analysis due to its speed, ease of use, and minimal sample requirement.[6]

  • Principle of Causality: ATR works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample.[6] A crystal (like diamond or zinc selenide) with a high refractive index guides the beam. An evanescent wave protrudes from the crystal surface and into the sample, where absorption occurs. Good contact between the sample and the crystal is therefore critical for a high-quality spectrum.[7]

  • Methodology:

    • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe it gently with a soft tissue dampened with spectroscopic grade isopropanol or ethanol and allow it to dry completely.

    • Background Collection: With the clean, empty crystal, acquire a background spectrum. This is crucial as it subtracts the absorbance signals from the air (CO₂, H₂O) and the crystal itself.

    • Sample Application: Place a small amount of FNPAA powder (typically 1-5 mg) directly onto the center of the ATR crystal, ensuring the active area is fully covered.

    • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the powder. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong signal.[8]

    • Spectrum Acquisition: Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

    • Cleaning: After analysis, release the pressure, remove the bulk of the powder, and clean the crystal as described in step 1.

Protocol 2: Potassium Bromide (KBr) Pellet - For High-Resolution Transmission Spectra

This traditional method is capable of producing very high-quality spectra and is often used for reference purposes or when ATR is unavailable.

  • Principle of Causality: The goal is to create a solid solution of the analyte in an IR-transparent matrix (KBr).[7] The sample must be ground to a particle size smaller than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect), which can distort peak shapes.[9] The KBr must be perfectly dry, as water has a strong, broad O-H absorption that can obscure large portions of the spectrum.

  • Methodology:

    • Preparation: Gently heat spectroscopic grade KBr powder in an oven (approx. 110°C) for several hours and store it in a desiccator to ensure it is anhydrous.

    • Grinding: In an agate mortar, place ~1-2 mg of FNPAA and ~100-200 mg of the dry KBr.[7] Grind the mixture thoroughly with a pestle for several minutes until it becomes a fine, homogenous powder.

    • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.

    • Pellet Inspection: Release the pressure and carefully remove the die. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or inadequate pressure.

    • Spectrum Acquisition: Place the pellet into the spectrometer's sample holder. Collect a background spectrum with an empty sample holder. Then, run the analysis on the sample pellet.

    • Disposal: After use, dissolve the pellet in water and dispose of the solution according to your institution's guidelines.

Data Interpretation: A Practical Guide

The resulting spectrum should be analyzed systematically to confirm the structure of this compound.

G start Analyze FNPAA Spectrum region1 Region 1: 3300-2500 cm⁻¹ (O-H / C-H Stretches) start->region1 q1 Broad, strong band present? region1->q1 region2 Region 2: 1800-1500 cm⁻¹ (Carbonyl / Nitro / Aromatic) q2 Sharp, very strong band ~1700 cm⁻¹? region2->q2 region3 Fingerprint Region: < 1500 cm⁻¹ q5 Strong band ~1250-1020 cm⁻¹? region3->q5 a1_yes Confirms Carboxylic Acid O-H Stretch (Hydrogen Bonding) q1->a1_yes a1_yes->region2 a2_yes Confirms Carboxylic Acid C=O Stretch q2->a2_yes q3 Two strong bands ~1530 & ~1350 cm⁻¹? a2_yes->q3 a3_yes Confirms Nitro Group (Asymmetric & Symmetric N-O Stretches) q3->a3_yes q4 Multiple bands ~1600-1450 cm⁻¹? a3_yes->q4 a4_yes Confirms Aromatic C=C Stretches q4->a4_yes a4_yes->region3 a5_yes Consistent with C-F and C-O Stretches q5->a5_yes conclusion Conclusion: Structure Verified a5_yes->conclusion

Figure 2: Logical workflow for the interpretation of an FNPAA IR spectrum.

Table 2: Analysis of a Representative FNPAA Spectrum

Observed Wavenumber (cm⁻¹) Vibrational Assignment Comments
~3085 Aromatic C–H stretch Confirms the presence of the phenyl ring.
~2950 Aliphatic C–H stretch From the CH₂ group. Often weak and may be part of the broad O-H absorption.
~2650 (broad) Carboxylic Acid O–H stretch The very broad nature is definitive for a hydrogen-bonded carboxylic acid.
~1705 Carbonyl (C=O) stretch A strong, sharp peak confirming the carboxylic acid group.[2]
~1610, 1480 Aromatic C=C stretch Confirms the aromatic ring structure.
~1525 Asymmetric NO₂ stretch A very strong absorption characteristic of the nitro group.
~1345 Symmetric NO₂ stretch The second key peak confirming the nitro group.
~1280 C–O stretch / C-N stretch Peaks in this region are complex but consistent with the expected structure.
~1210 C–F stretch A strong band in the fingerprint region consistent with an aryl fluoride.

| ~880 | C–H out-of-plane bend | Bending modes related to the aromatic ring's substitution pattern. |

Troubleshooting Common Spectral Issues

ProblemPossible Cause(s)Solution(s)
Noisy Spectrum / Weak Signal Insufficient sample amount (ATR/KBr). Poor sample-crystal contact (ATR). Pellet is too thin (KBr).Use more sample. Re-apply sample and ensure firm, even pressure. Remake the pellet with more material. Increase the number of scans to improve the signal-to-noise ratio.
Very Broad O-H Peak (~3400 cm⁻¹) Sample is wet; presence of absorbed water. KBr matrix is wet.Dry the sample thoroughly under vacuum. Use freshly dried KBr from a desiccator for pellet preparation.[9]
Sloping Baseline Poor sample-crystal contact (ATR). KBr pellet is cracked, too thick, or not uniform.Re-mount the sample on the ATR crystal. Re-grind the KBr mixture and press a new, more uniform pellet.[9] Apply a baseline correction algorithm during data processing.
Distorted Peak Shapes (Derivative-like) Particle size is too large, causing light scattering (KBr method). ATR crystal is scratched or damaged.Grind the KBr/sample mixture more finely and for a longer duration.[9] Inspect the ATR crystal; if damaged, use a different instrument or replace the crystal.
All Peaks are "Maxed Out" (Flat at 0% T) Sample is too concentrated. The thin film or KBr pellet is too thick.For thin films, use a more dilute solution.[10] For KBr, reduce the sample-to-KBr ratio or make a thinner pellet.[7]

Conclusion

FTIR spectroscopy is a powerful, reliable, and essential tool for the structural characterization of this compound. By employing the standardized protocols for ATR or KBr pellet analysis detailed in this note, researchers can obtain high-quality, reproducible spectra. The characteristic absorption bands of the carboxylic acid, nitro, and fluoro-aromatic functionalities provide a definitive spectroscopic signature, enabling unambiguous confirmation of the molecule's identity and purity. This ensures that material used in subsequent research and development, particularly in the pharmaceutical industry, meets the required quality standards.

References

Application Notes and Protocols for 5-Fluoro-2-nitrophenylacetic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5-Fluoro-2-nitrophenylacetic acid (FNPAA) is a versatile synthetic intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical architecture, featuring a phenylacetic acid backbone substituted with both a fluorine atom and a nitro group, presents opportunities for its application in the development of novel biochemical assays.[2] This document provides a comprehensive guide to the hypothetical application of FNPAA as a chromogenic substrate for monitoring the activity of hydrolytic enzymes. The protocols and principles outlined herein are intended to serve as a foundational framework for researchers to adapt and validate for their specific enzymatic systems of interest.

Introduction: The Potential of this compound in Enzyme Assays

The utility of a substrate in an enzyme assay is often dictated by its ability to produce a detectable signal upon enzymatic modification. This compound (FNPAA) possesses the requisite chemical motifs to be considered as a potential chromogenic substrate for certain classes of enzymes, such as hydrolases (e.g., esterases, amidases). The core principle of this proposed application lies in the enzymatic cleavage of a bond that links the 5-fluoro-2-nitrophenylacetyl group to a leaving group, resulting in the liberation of 5-fluoro-2-nitrophenolate, a yellow-colored ion. The intensity of the color, which can be quantified spectrophotometrically, would be directly proportional to the enzyme's activity.

Chemical Properties of this compound:

PropertyValueReference
CAS Number 29640-98-0[2]
Molecular Formula C₈H₆FNO₄[3]
Molecular Weight 199.14 g/mol [3]
Appearance White to light yellow crystalline powder[2]
Melting Point 153 - 157 °C[2]

Principle of the Chromogenic Assay

The proposed assay is based on the enzymatic hydrolysis of a synthesized FNPAA-derived substrate. In this hypothetical model, FNPAA is chemically conjugated to a suitable leaving group (LG) to create a non-chromogenic substrate. A hydrolase enzyme that recognizes this substrate would cleave the amide or ester bond, releasing the 5-fluoro-2-nitrophenolate anion. This anion exhibits a distinct yellow color, with an expected absorbance maximum in the range of 400-420 nm. The rate of formation of this colored product can be monitored over time using a spectrophotometer, providing a direct measure of the enzyme's kinetic parameters.

Assay_Principle Substrate FNPAA-LeavingGroup (Colorless Substrate) Enzyme Hydrolase Enzyme Substrate->Enzyme Binding Products [5-Fluoro-2-nitrophenolate] (Yellow Product) + [LeavingGroup-Product] Enzyme->Products Catalytic Cleavage

Caption: Workflow of the proposed chromogenic assay.

Hypothetical Application: Monitoring Penicillin G Acylase Activity

While FNPAA itself is not a direct substrate for Penicillin G Acylase (PGA), a derivative could theoretically be synthesized for this purpose. Penicillin G Acylase is an enzyme of significant industrial importance, primarily used in the production of 6-aminopenicillanic acid (6-APA), a key intermediate in the manufacturing of semi-synthetic penicillins.[4] PGAs are known to hydrolyze phenylacetic acid derivatives. For this application, we propose the synthesis of N-phenylacetyl-5-fluoro-2-nitroaniline, which could serve as a chromogenic substrate.

Proposed Reaction Mechanism

Caption: Hypothetical enzymatic reaction for PGA activity.

Detailed Experimental Protocols

Disclaimer: The following protocols are hypothetical and intended as a template. Researchers must perform their own optimization and validation for any specific enzyme and substrate.

Preparation of Reagents
  • FNPAA-Derived Substrate Stock Solution (10 mM):

    • Accurately weigh the synthesized FNPAA-derived substrate.

    • Dissolve in a minimal amount of dimethyl sulfoxide (DMSO).

    • Bring to the final volume with the assay buffer (e.g., 50 mM phosphate buffer, pH 7.5).

    • Store in small aliquots at -20°C, protected from light.

  • Enzyme Solution:

    • Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing 1 mM EDTA).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Prepare working dilutions of the enzyme immediately before use.

  • Assay Buffer:

    • 50 mM Sodium Phosphate, pH 7.5.

Enzyme Activity Assay Protocol
  • Assay Setup:

    • Pipette 180 µL of assay buffer into the wells of a clear, flat-bottom 96-well microplate.

    • Add 10 µL of the FNPAA-derived substrate stock solution to each well.

    • Include wells for a no-enzyme control (add 10 µL of enzyme dilution buffer instead of the enzyme solution).

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Add 10 µL of the enzyme working solution to each well to initiate the reaction. The final volume in each well will be 200 µL.

    • Mix gently by pipetting or using a plate shaker.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to the assay temperature.

    • Measure the absorbance at the predetermined wavelength maximum for the liberated 5-fluoro-2-nitrophenolate (e.g., 410 nm).

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

Data Analysis
  • Calculate the Rate of Reaction:

    • For each well, plot absorbance versus time.

    • Determine the initial linear rate of the reaction (ΔAbs/min) from the slope of the curve.

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation.

      • A = Absorbance

      • ε = Molar extinction coefficient of the 5-fluoro-2-nitrophenolate product (to be determined experimentally)

      • c = Concentration of the product

      • l = Path length of the cuvette or microplate well (typically 1 cm for a standard cuvette, but needs to be calibrated for a microplate).

    • Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme (U/mg).

Considerations for Assay Development and Optimization

  • Substrate Synthesis: The successful application of this assay is contingent on the synthesis of a suitable FNPAA-derived substrate that is recognized and cleaved by the enzyme of interest.

  • Determination of Molar Extinction Coefficient (ε): The ε of the liberated 5-fluoro-2-nitrophenolate must be experimentally determined under the specific assay conditions (pH, buffer composition) to ensure accurate quantification of enzyme activity.

  • Assay Conditions: Key parameters such as pH, temperature, and buffer composition should be optimized to ensure optimal enzyme performance and stability.

  • Substrate Concentration: The Michaelis-Menten constant (Km) for the substrate should be determined to select an appropriate substrate concentration for the assay (typically, [S] >> Km for measuring Vmax).

  • Controls: Appropriate controls, including no-enzyme and no-substrate controls, are essential to account for background absorbance and non-enzymatic substrate hydrolysis.

Safety and Handling

This compound is an irritant and should be handled with care.[5] Avoid contact with skin and eyes, and always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.[5] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

Application Note: 5-Fluoro-2-nitrophenylacetic acid as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the utilization of 5-Fluoro-2-nitrophenylacetic acid as a reference standard in High-Performance Liquid Chromatography (HPLC). The unique molecular structure of this compound, featuring a nitro group and a fluorine atom, makes it a suitable candidate for quantification and system suitability assessments in various analytical workflows, particularly in pharmaceutical and agrochemical research.[1] This document outlines its physicochemical properties, provides detailed protocols for the preparation of standard solutions, and presents a validated HPLC method for its analysis. Furthermore, it adheres to the principles of analytical procedure validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction: The Role of Reference Standards in Chromatography

In the landscape of analytical chemistry, particularly within regulated industries such as pharmaceuticals and agrochemicals, the use of well-characterized reference standards is paramount. These standards serve as the bedrock for ensuring the accuracy, precision, and reliability of analytical data. This compound is an aromatic compound with the molecular formula C₈H₆FNO₄.[4] Its utility extends to being a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1] The presence of a chromophore (the nitro group) allows for straightforward detection using UV-Vis spectroscopy, a common detection method in HPLC. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound as a chromatographic standard.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is critical for its proper handling, storage, and application. This compound is a white to yellow crystalline powder.[5] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆FNO₄[1][4]
Molecular Weight 199.14 g/mol [1][4]
CAS Number 29640-98-0[1][5]
Melting Point 153 - 157 °C[1][4]
Boiling Point 343.6 ± 27.0 °C (at 760 mmHg)[4]
Density 1.5 ± 0.1 g/cm³[4]
Appearance White to light yellow crystalline powder[5]

Safety, Handling, and Storage

As with any chemical reagent, adherence to safety protocols is essential. This compound is known to cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

Preparation of Standard Solutions

Accurate preparation of standard solutions is the foundation of quantitative analysis. The following protocol outlines the steps for preparing a stock and working standard solutions of this compound.

Protocol 1: Preparation of a 1 mg/mL Stock Standard Solution

  • Equipment and Materials:

    • Analytical balance

    • 10 mL volumetric flask (Class A)

    • Spatula

    • Weighing paper

    • Methanol (HPLC grade)

    • This compound (purity ≥ 98%)

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound onto a piece of weighing paper.

    • Carefully transfer the weighed compound into a 10 mL volumetric flask.

    • Add approximately 5 mL of methanol to the flask and sonicate for 5 minutes or until the solid is completely dissolved.

    • Allow the solution to return to room temperature.

    • Add methanol to the flask until the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the solution to a labeled, amber glass vial and store at 2-8 °C.

Protocol 2: Preparation of Working Standard Solutions

Working standards for calibration curves should be prepared by serial dilution of the stock solution with the mobile phase.

HPLC Method Protocol

The following HPLC method has been developed for the analysis of this compound. This method is based on common practices for the analysis of aromatic nitro compounds.[9][10][11]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Autosampler Autosampler Injection (10 µL) Standard->Autosampler Sample Prepare Sample Solutions Sample->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump Isocratic Pump (1.0 mL/min) Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: HPLC analysis workflow for this compound.

Method Validation

The reliability of an analytical method must be demonstrated through a validation process. The following parameters should be assessed in accordance with ICH Q2(R2) guidelines.[2][3][12][13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Troubleshooting

IssuePotential CauseRecommended Solution
No peak or very small peak - Incorrect injection volume- Detector issue- Standard degradation- Verify injection volume and syringe/autosampler function- Check detector lamp and settings- Prepare a fresh standard solution
Peak tailing or fronting - Column contamination- Incompatible mobile phase pH- Column degradation- Wash the column with a strong solvent- Adjust mobile phase pH- Replace the column
Variable retention times - Leak in the system- Inconsistent mobile phase composition- Fluctuation in column temperature- Check for leaks at all fittings- Prepare fresh mobile phase and ensure proper mixing- Verify column oven temperature stability
Extraneous peaks - Contaminated mobile phase or glassware- Sample contamination- Carryover from previous injection- Use fresh, HPLC-grade solvents and clean glassware- Ensure proper sample handling- Run a blank injection to check for carryover

Conclusion

This compound is a suitable and reliable reference standard for HPLC applications. Its distinct physicochemical properties and strong UV absorbance facilitate its use in quantitative analysis and system suitability testing. By following the detailed protocols and validation guidelines presented in this application note, researchers and analytical scientists can ensure the generation of accurate and reproducible chromatographic data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-2-nitrophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Troubleshooting Guide: From Starting Material to Final Product

This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield or Incomplete Nitration of 3-Fluorophenylacetic Acid

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted 3-fluorophenylacetic acid.

  • The isolated yield of the crude this compound is significantly lower than expected (Reported yields are around 87%).[1]

  • Formation of multiple spots on TLC, indicating isomer formation.

Potential Causes & Solutions:

  • Insufficient Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile in this reaction. Inadequate amounts will lead to an incomplete reaction.

    • Solution: Ensure the correct stoichiometry of the nitrating agent. A common method involves using a mixture of concentrated nitric acid and concentrated sulfuric acid.[1] Another effective system is ammonium nitrate with trifluoroacetic anhydride.[1]

  • Improper Reaction Temperature: Nitration is a highly exothermic reaction. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the formation of undesired side products and dinitration.

    • Solution: Maintain a controlled temperature, typically below 40°C when using nitric and sulfuric acids.[1] For the ammonium nitrate/trifluoroacetic anhydride method, the reaction is often carried out at 0°C for a period of hours.[1]

  • Poor Quality of Reagents: The presence of water in the reaction mixture can deactivate the nitrating agent by converting the nitronium ion to nitric acid.

    • Solution: Use anhydrous solvents and ensure that the nitric and sulfuric acids are of high concentration.

Problem 2: Formation of Isomeric Byproducts

Symptoms:

  • NMR or Mass Spectrometry data of the final product shows the presence of isomers, such as 3-fluoro-2-nitrophenylacetic acid or 3-fluoro-4-nitrophenylacetic acid.

  • Difficulty in purifying the final product due to co-eluting isomers.

Causality: The fluorine atom is an ortho-, para- director, while the acetic acid group is a meta-director. The substitution pattern is a result of the interplay of these directing effects. The formation of the 2-nitro isomer is favored, but other isomers can form.

Solutions:

  • Strict Temperature Control: As mentioned, higher temperatures can lead to a loss of regioselectivity. Maintaining the recommended temperature is crucial.

  • Choice of Nitrating Agent: The choice of nitrating agent and solvent can influence the isomer distribution. The reported method using ammonium nitrate and trifluoroacetic anhydride in chloroform has been shown to give a good yield of the desired product.[1]

  • Purification Strategy: If isomers are formed, careful purification is necessary.

    • Recrystallization: Recrystallization from a suitable solvent system, such as ethyl acetate, can be effective in separating isomers.[1]

    • Column Chromatography: While more laborious, column chromatography on silica gel can provide excellent separation of isomers.

Problem 3: Difficulties in the Hydrolysis of 2-(5-fluoro-2-nitrophenyl)acetonitrile

An alternative route to this compound involves the hydrolysis of the corresponding nitrile.

Symptoms:

  • Incomplete hydrolysis, with the starting nitrile still present.

  • Formation of the corresponding amide as a byproduct.

  • Decomposition of the product under harsh hydrolysis conditions.

Potential Causes & Solutions:

  • Inadequate Hydrolysis Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis. The choice of conditions is critical.

    • Acid Hydrolysis: A mixture of concentrated sulfuric acid and water is commonly used for the hydrolysis of nitrophenylacetonitriles.[2] The reaction often requires heating.[2]

    • Base Hydrolysis: While possible, basic hydrolysis can sometimes lead to side reactions with the nitro group.

  • Reaction Time and Temperature: Insufficient reaction time or temperature will result in incomplete hydrolysis. However, excessively harsh conditions can lead to degradation.

    • Solution: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. A typical procedure for a similar compound involves boiling for a set amount of time.[2]

Problem 4: Product Purification and Isolation Challenges

Symptoms:

  • The isolated product is an oil or a dark, impure solid.

  • Difficulty in inducing crystallization.

  • Low recovery after purification.

Solutions:

  • Work-up Procedure: After the reaction, pouring the reaction mixture onto ice is a common and effective way to precipitate the crude product.[1] This should be followed by thorough washing with water to remove any remaining acid.

  • Recrystallization: This is a powerful purification technique for this compound.

    • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethyl acetate is a reported solvent for crystallization.[1] Grinding the crude product with a solvent like acetonitrile can also aid in purification.[1]

  • Decolorization: If the product is highly colored, treating a hot solution of the crude product with activated charcoal can help to remove colored impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most commonly cited method is the direct nitration of 3-fluorophenylacetic acid.[1] This approach utilizes a nitrating agent, such as a mixture of concentrated nitric and sulfuric acids or ammonium nitrate with trifluoroacetic anhydride, to introduce the nitro group onto the aromatic ring.[1]

Q2: What are the key safety precautions to consider during this synthesis?

A2: The synthesis involves the use of strong acids and nitrating agents, which are corrosive and potentially explosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: All manipulations involving concentrated acids and nitrating agents should be performed in a well-ventilated fume hood.

  • Temperature Control: The nitration reaction is exothermic. It is crucial to control the temperature carefully to prevent runaway reactions.

  • Quenching: When quenching the reaction with water, do so slowly and with cooling, as the dilution of strong acids is highly exothermic.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Melting Point: The reported melting point for this compound is in the range of 153-157°C.[3][4] A sharp melting point within this range is a good indicator of purity.

  • Spectroscopy:

    • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (199.14 g/mol ).[3]

  • Chromatography (TLC/HPLC): These techniques are excellent for assessing the purity of the compound and for monitoring the progress of the reaction and purification.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, an alternative route involves the synthesis of 2-(5-fluoro-2-nitrophenyl)acetonitrile followed by hydrolysis. The nitrile can be prepared from a suitable starting material like 2,4-difluoronitrobenzene.[5][6] This multi-step process can sometimes offer advantages in terms of regioselectivity and purification.

Q5: My final product is a brownish solid, not the expected white or pale yellow crystals. What should I do?

A5: A brownish color often indicates the presence of residual nitrating agents or side-products.

  • Thorough Washing: Ensure the crude product is washed extensively with cold water after precipitation to remove any remaining acids.

  • Recrystallization with Decolorizing Carbon: Dissolve the crude product in a minimal amount of hot solvent (e.g., ethyl acetate) and add a small amount of activated charcoal.[2] Heat the mixture for a short period, then filter it hot to remove the charcoal. Allow the filtrate to cool slowly to form purer, less colored crystals.

III. Experimental Protocols & Data

Table 1: Reagent Quantities for Nitration of 3-Fluorophenylacetic Acid
ReagentMethod 1 (HNO₃/H₂SO₄)[1]Method 2 (NH₄NO₃/TFAA)[1]
3-Fluorophenylacetic acid23.2 g5 g (36.7 mmol)
Concentrated Sulfuric Acid100 ml-
Concentrated Nitric Acid6.5 ml-
Ammonium Nitrate-3.12 g (38.9 mmol)
Trifluoroacetic Anhydride (TFAA)-16.02 ml (113 mmol)
Solvent-Chloroform (30 ml)
Temperature< 40°C0°C
Reaction Time24 hours3 hours
Reported Yield-87%
Protocol 1: Synthesis via Nitration of 3-Fluorophenylacetic Acid (Method 2)[1]
  • Dissolve 3-fluorophenylacetic acid (5 g, 36.7 mmol) in chloroform (30 mL) in a round-bottom flask.

  • Add ammonium nitrate (3.12 g, 38.9 mmol) to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add trifluoroacetic anhydride (16.02 mL, 113 mmol) dropwise to the cooled mixture, maintaining the temperature at 0°C.

  • Stir the reaction continuously at 0°C for 3 hours.

  • Upon completion, slowly add water to quench the reaction.

  • Separate the chloroform layer, wash it with water, and then dry it over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from ethyl acetate, followed by grinding with acetonitrile to yield this compound as a brown solid.

Protocol 2: Hydrolysis of 2-(5-fluoro-2-nitrophenyl)acetonitrile (General Procedure)

This is a general procedure adapted from the hydrolysis of a similar compound, p-nitrobenzyl cyanide. Optimization may be required.[2]

  • In a round-bottom flask, place the 2-(5-fluoro-2-nitrophenyl)acetonitrile.

  • Prepare a solution of concentrated sulfuric acid in water (e.g., a 2:1 or 1:1 mixture by volume).

  • Add a portion of the acid solution to the nitrile and swirl to wet the solid.

  • Add the remaining acid solution and attach a reflux condenser.

  • Heat the mixture to boiling and maintain reflux for a specified time (e.g., 15-30 minutes), monitoring the reaction by TLC.

  • After cooling, dilute the reaction mixture with an equal volume of cold water and cool further in an ice bath to precipitate the product.

  • Filter the solid, wash thoroughly with ice water, and then recrystallize from a suitable solvent.

IV. Visual Guides

Diagram 1: Synthetic Pathway via Nitration

Synthesis_Pathway Start 3-Fluorophenylacetic Acid Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄ or NH₄NO₃/TFAA) Start->Reagents Product This compound Reagents->Product Nitration

Caption: Nitration of 3-Fluorophenylacetic Acid.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Product Formation? Start->Cause2 Cause3 Loss During Workup? Start->Cause3 Sol1a Check Reagent Stoichiometry Cause1->Sol1a Yes Sol1b Verify Reaction Time & Temp Cause1->Sol1b Yes Sol2a Control Temperature Strictly Cause2->Sol2a Yes Sol2b Optimize Purification (Recrystallization/Chromatography) Cause2->Sol2b Yes Sol3a Optimize Extraction/Precipitation Cause3->Sol3a Yes

Caption: Decision tree for troubleshooting low product yield.

V. References

  • p-NITROPHENYLACETIC ACID. Organic Syntheses. --INVALID-LINK--

  • This compound | 29640-98-0. Smolecule. --INVALID-LINK--

  • This compound. ChemBK. --INVALID-LINK--

  • This compound | 29640-98-0. ChemicalBook. --INVALID-LINK--

  • This compound | 29640-98-0 | FF70114. Biosynth. --INVALID-LINK--

  • The preparation method of 5-fluoro-2-nitrophenol. Eureka | Patsnap. --INVALID-LINK--

  • The preparation method of 2-nitro substituted phenylacetonitrile compounds. Google Patents. --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-2-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 5-Fluoro-2-nitrophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate.[1][2] By understanding the causality behind experimental choices, you can effectively troubleshoot issues and maximize the yield and purity of your product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Low or No Yield

Question 1: I am experiencing very low yields in the nitration of 3-fluorophenylacetic acid. What are the likely causes and how can I improve it?

Answer: Low yields in this nitration are often traced back to suboptimal reaction conditions or reagent quality. Here are the key factors to investigate:

  • Nitrating Agent and Conditions: The choice and handling of the nitrating agent are critical.

    • Concentrated Nitric and Sulfuric Acids: This is a common method.[3] Ensure your acids are of high purity and concentration. The temperature must be carefully controlled, typically below 40°C, to prevent runaway reactions and the formation of unwanted byproducts.[3] Insufficient cooling can lead to decomposition of the starting material and product.

    • Ammonium Nitrate and Trifluoroacetic Anhydride: This method can offer higher yields, sometimes up to 87%.[3] The reaction is typically run at 0°C.[3] It is crucial to add the trifluoroacetic anhydride slowly to maintain this temperature. A sudden increase in temperature can lead to side reactions.

  • Reaction Time: The reaction should be allowed to proceed to completion. For the nitric/sulfuric acid method, a 24-hour reaction time at ambient temperature is suggested.[3] For the ammonium nitrate method, 3 hours at 0°C is recommended.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Work-up Procedure: The product is precipitated by pouring the reaction mixture onto ice.[3] Incomplete precipitation will result in product loss. Ensure a sufficient amount of ice is used to keep the temperature low during quenching.

Question 2: My hydrolysis of 5-fluoro-2-nitrophenylacetonitrile to this compound is stalling or incomplete. What should I do?

Answer: Incomplete hydrolysis of the nitrile is a common issue. The stability of the nitrile group requires forcing conditions to drive the reaction to completion.[4][5]

  • Reaction Conditions:

    • Acidic Hydrolysis: Refluxing with a strong acid like hydrochloric acid (HCl) is a standard method.[4][6] The concentration of the acid and the reflux temperature are key parameters. If the reaction is slow, you can try increasing the concentration of the acid or extending the reaction time.

    • Basic Hydrolysis: Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent mixture like ethanol/water at reflux is also effective.[6] After basic hydrolysis, the reaction mixture needs to be acidified with a strong acid to protonate the carboxylate and precipitate the carboxylic acid.[5]

  • Purity of the Starting Nitrile: Impurities in the 5-fluoro-2-nitrophenylacetonitrile can interfere with the hydrolysis. Ensure your starting material is of high purity.

  • Monitoring the Reaction: Use TLC or HPLC to monitor the disappearance of the starting nitrile and the appearance of the carboxylic acid product. This will help you determine if the reaction is truly stalled or just slow.

Impurity Formation

Question 3: I am observing significant amounts of an isomeric impurity in my final product after nitration. How can I minimize its formation?

Answer: The formation of regioisomers is a common challenge in electrophilic aromatic substitution reactions like nitration. The directing effects of the substituents on the phenyl ring determine the position of the incoming nitro group.

  • Directing Group Effects: In 3-fluorophenylacetic acid, the fluorine atom is an ortho-, para-director, while the acetic acid group is a meta-director. The desired product, this compound, results from nitration at the position ortho to the acetic acid and para to the fluorine. However, other isomers can also form.

  • Controlling Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the nitration.

    • Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. Experimenting with different nitrating systems might be necessary to optimize for the desired isomer.

  • Purification: If the formation of isomers cannot be completely avoided, efficient purification is key. Recrystallization is often effective in separating isomers.[3] You may need to screen different solvent systems to find one that provides good separation. Column chromatography can also be employed for more challenging separations.[7]

Question 4: My final product is discolored (e.g., brown or yellow). What is the cause and how can I obtain a purer, off-white product?

Answer: Discoloration is usually due to the presence of residual starting materials, byproducts, or decomposition products.

  • Incomplete Reaction: Unreacted starting materials can contribute to discoloration. Ensure the reaction goes to completion by monitoring it with TLC.

  • Side Reactions: At higher temperatures, nitration reactions can produce a variety of colored byproducts. Strict temperature control is essential.

  • Purification:

    • Washing: Thoroughly wash the crude product with water after precipitation to remove residual acids and other water-soluble impurities.[3]

    • Recrystallization: This is a powerful technique for removing colored impurities.[8] A common method is to dissolve the crude product in a hot solvent and then allow it to cool slowly, causing the pure product to crystallize out while the impurities remain in the solution.[8] Solvents like ethyl acetate or acetonitrile have been reported for the crystallization of this compound.[3]

    • Activated Carbon: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 3-Fluorophenylacetic Acid

This protocol is based on a reported high-yield synthesis.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
3-Fluorophenylacetic acid154.145.0 g32.4 mmol
Chloroform-30 mL-
Ammonium nitrate80.043.12 g38.9 mmol
Trifluoroacetic anhydride210.0316.02 mL113 mmol

Procedure:

  • Dissolve 3-fluorophenylacetic acid (5 g, 32.4 mmol) in 30 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Add ammonium nitrate (3.12 g, 38.9 mmol) to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add trifluoroacetic anhydride (16.02 mL, 113 mmol) dropwise to the cooled mixture, ensuring the temperature remains at 0°C.

  • Stir the reaction mixture continuously at 0°C for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, slowly add water to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the chloroform layer.

  • Wash the organic layer with water.

  • Dry the chloroform layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate and then grind with acetonitrile to obtain pure this compound as a brown solid.[3]

Protocol 2: Synthesis of this compound via Hydrolysis of 5-Fluoro-2-nitrophenylacetonitrile

This protocol outlines a general procedure for nitrile hydrolysis.[4][5][6]

Materials and Reagents:

ReagentConcentrationVolume
5-Fluoro-2-nitrophenylacetonitrile-1.0 eq
Concentrated Hydrochloric Acid~37%10-20 volumes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-2-nitrophenylacetonitrile.

  • Add 10-20 volumes of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove residual acid.

  • Dry the product under vacuum.

  • If necessary, recrystallize the product from a suitable solvent to improve purity.

Visualizing the Workflow

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of this compound cluster_purification Purification A 3-Fluorophenylacetic Acid B Nitration (HNO3/H2SO4 or NH4NO3/TFAA) A->B C This compound (Crude) B->C D Quenching on Ice & Filtration C->D E Recrystallization (e.g., Ethyl Acetate) D->E F Pure this compound E->F

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic

TroubleshootingLogic cluster_investigate Investigation Steps cluster_solutions Potential Solutions Start Low Yield or Impure Product A Check Reaction Conditions (Temp, Time, Reagents) Start->A B Analyze Purity of Starting Materials Start->B C Evaluate Work-up & Purification Start->C SolA Optimize Temperature & Time Use High-Purity Reagents A->SolA SolB Purify Starting Materials B->SolB SolC Improve Washing & Recrystallization Consider Chromatography C->SolC Outcome Optimized Yield & Purity SolA->Outcome SolB->Outcome SolC->Outcome

Caption: A logical approach to troubleshooting common synthesis issues.

References

Technical Support Center: Nitration of Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the nitration of fluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this critical synthetic transformation. As Senior Application Scientists, we have compiled this resource to explain the nuances of the reaction, backed by established chemical principles and field-proven insights.

Introduction to the Nitration of Fluorophenylacetic Acid

The nitration of fluorophenylacetic acid is a key electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto the phenyl ring. This functionalization is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of both a fluorine atom and a methylene carboxylic acid group (-CH₂COOH) on the aromatic ring introduces complexity in terms of regioselectivity and potential side reactions. This guide will help you navigate these challenges to achieve optimal results in your experiments.

The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid. The nitronium ion then acts as an electrophile, attacking the electron-rich phenyl ring.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products for the nitration of 2-fluoro, 3-fluoro, and 4-fluorophenylacetic acid?

The regiochemical outcome of the nitration is determined by the directing effects of the substituents on the phenyl ring.

  • Fluorine is an ortho-, para-director due to its ability to donate electron density through resonance, despite being inductively withdrawing.

  • The -CH₂COOH group is weakly deactivating and considered a meta-director. The methylene spacer mitigates the deactivating effect of the carboxylic acid on the ring.

The interplay of these directing effects determines the major isomer(s) formed:

  • For 2-Fluorophenylacetic Acid: The fluorine at position 2 directs ortho and para. The para position (position 5) is sterically accessible. The ortho position (position 3) is also possible. The -CH₂COOH group directs to positions 3 and 5. Therefore, the major product is expected to be 2-fluoro-5-nitrophenylacetic acid , with 2-fluoro-3-nitrophenylacetic acid as a potential minor isomer.

  • For 3-Fluorophenylacetic Acid: The fluorine at position 3 directs ortho (positions 2 and 4) and para (position 6). The -CH₂COOH group directs to positions 2, 4, and 6. Thus, a mixture of isomers is likely, with 3-fluoro-4-nitrophenylacetic acid and 3-fluoro-6-nitrophenylacetic acid being the most probable products.

  • For 4-Fluorophenylacetic Acid: The fluorine at position 4 directs ortho (positions 3 and 5). The -CH₂COOH group directs to positions 3 and 5. Therefore, the primary product is expected to be 4-fluoro-3-nitrophenylacetic acid .

Q2: What are the most common side reactions to be aware of during the nitration of fluorophenylacetic acid?

Several side reactions can occur, leading to reduced yield and purification challenges. These include:

  • Polynitration: The introduction of more than one nitro group onto the aromatic ring. This is more likely with highly activating substrates or under harsh reaction conditions (e.g., high temperatures, excess nitrating agent).

  • Oxidation: The strong oxidizing nature of nitric acid can lead to the formation of colored byproducts, especially at elevated temperatures.

  • Decarboxylation: Phenylacetic acids can undergo decarboxylation under strong acidic conditions and heat, leading to the formation of nitrated fluorotoluene derivatives.

  • Ipso-Substitution: The displacement of either the fluorine atom or the -CH₂COOH group by the nitro group. While less common, it can occur, particularly at positions activated by other substituents.

Q3: How can I minimize the formation of side products?

Controlling the reaction conditions is critical to minimize side reactions:

  • Temperature Control: Maintain a low reaction temperature, typically between 0 and 10 °C, using an ice bath. This is the most crucial parameter to control to prevent polynitration and oxidation.[1][2]

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of fluorophenylacetic acid to maintain a low concentration of the nitrating agent and control the exothermic nature of the reaction.[3][4]

  • Stoichiometry: Use a slight excess of the nitrating agent (typically 1.1 to 1.2 equivalents) to ensure complete conversion of the starting material without promoting polynitration.[3]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the starting material is consumed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low or No Product Formation 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Presence of water in the reaction mixture.1. Ensure the use of concentrated nitric and sulfuric acids. 2. Allow the reaction to proceed at a slightly higher temperature (e.g., room temperature) while carefully monitoring for side reactions. 3. Use anhydrous reagents and solvents.
Formation of a Dark-Colored Reaction Mixture 1. Oxidation of the starting material or product. 2. Reaction temperature is too high.1. Maintain a low reaction temperature (0-5 °C). 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen).
Presence of Multiple Products (Isomers) 1. Inherent directing effects of the substituents. 2. Reaction conditions favoring the formation of multiple isomers.1. Optimize the reaction temperature and solvent to favor the formation of the desired isomer. 2. Utilize purification techniques such as fractional crystallization or column chromatography to separate the isomers.[5]
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Formation of a mixture of isomers which can lower the melting point.1. Purify the crude product using column chromatography. 2. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. 3. Try different solvent systems for recrystallization.
Decarboxylation Detected (e.g., by GC-MS) 1. High reaction temperature. 2. Prolonged reaction time in strong acid.1. Strictly control the reaction temperature to below 10 °C. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Experimental Protocols

General Protocol for the Nitration of Fluorophenylacetic Acid

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated nitric and sulfuric acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic and should be cooled in an ice bath.

Materials:

  • Fluorophenylacetic acid isomer (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized water

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add the desired fluorophenylacetic acid isomer to concentrated sulfuric acid at 0 °C. Stir until complete dissolution.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of fluorophenylacetic acid, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate of the crude nitrated product should form. If no solid forms, extract the aqueous layer with dichloromethane or ethyl acetate.

  • Collect the solid by vacuum filtration and wash with cold deionized water until the washings are neutral.

  • If an extraction was performed, separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude nitrated fluorophenylacetic acid can be purified by recrystallization. A common solvent system is an ethanol/water mixture.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Visualizations

General Workflow for Nitration and Workup

Nitration_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Fluorophenylacetic Acid in conc. H₂SO₄ C Reaction at 0-5 °C A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C Slow Addition D Quench on Ice C->D Pour into ice E Filtration / Extraction D->E F Recrystallization E->F G Pure Nitrated Product F->G

Caption: A generalized workflow for the nitration of fluorophenylacetic acid, from reaction setup to purification.

Potential Side Reaction Pathways

Side_Reactions Start Fluorophenylacetic Acid Desired Mono-nitrated Product Start->Desired Nitration (Controlled) Oxidized Oxidized Byproducts Start->Oxidized High Temp. Decarboxylated Decarboxylated Product Start->Decarboxylated High Temp. / Strong Acid Ipso Ipso-Substituted Product Start->Ipso Harsh Conditions Poly Poly-nitrated Product Desired->Poly Excess Nitrating Agent / High Temp.

Caption: Potential reaction pathways, including desired nitration and common side reactions.

References

Technical Support Center: Purification of Crude 5-Fluoro-2-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 5-Fluoro-2-nitrophenylacetic acid (CAS No. 29640-98-0). This document is designed for researchers, medicinal chemists, and process development professionals who handle this important synthetic intermediate. Our goal is to provide practical, field-tested advice to help you overcome common purification challenges, ensuring you achieve the desired purity and yield for your downstream applications.

Product Overview and Physicochemical Properties

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactivity is largely defined by the carboxylic acid group and the electron-withdrawing nature of the fluoro and nitro substituents on the aromatic ring.[2] The crude product, often obtained from the nitration of 3-fluorophenylacetic acid, typically appears as a white to yellow or brown solid and may contain unreacted starting materials, isomeric byproducts, and residual acids from the synthesis.[3]

A thorough understanding of its physicochemical properties is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 29640-98-0[1][4][5]
Molecular Formula C₈H₆FNO₄[1][4][5]
Molecular Weight 199.14 g/mol [1][2][5]
Appearance White to light yellow crystalline powder[1][3]
Melting Point (Pure) 153-157 °C[1][2]
Melting Point (Crude) Can be significantly lower and broader (e.g., 137-142°C)[3]
Predicted pKa 3.74 ± 0.10[4]
Purity (Commercial) ≥ 97-98%[1][5]
Frequently Asked Questions (FAQs) on Purification Strategy
Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. For the common synthesis involving the nitration of 3-fluorophenylacetic acid, you should anticipate the following:

  • Unreacted Starting Material: Residual 3-fluorophenylacetic acid.[3]

  • Isomeric Byproducts: Positional isomers such as 3-fluoro-4-nitrophenylacetic acid or 3-fluoro-6-nitrophenylacetic acid may form in small quantities.

  • Reagent Residue: Traces of strong acids like sulfuric acid (H₂SO₄) or trifluoroacetic acid used in the nitration process.[3]

  • Degradation Products: Harsh nitrating conditions can lead to oxidative degradation or other side reactions.[6]

  • Residual Solvents: Solvents used in the reaction and workup, such as chloroform or ethyl acetate.[3]

Q2: What is the most effective general workflow for purifying this compound?

A2: A multi-step approach is often most effective. We recommend the following sequence for purifying crude material from a typical nitration synthesis:

G crude Crude Product (Solid) extraction Step 1: Acid-Base Extraction (Removes neutral impurities & residual strong acids) crude->extraction precipitate Reprecipitated Acid (Improved Purity) extraction->precipitate recrystallization Step 2: Recrystallization (Removes isomers & polar impurities) precipitate->recrystallization final Pure Product (>98% Purity) recrystallization->final

Caption: Recommended Purification Workflow.

This sequence first uses acid-base extraction to remove non-acidic impurities and then employs recrystallization to separate the target compound from structurally similar acidic impurities like isomers.

Q3: How can I monitor the purity throughout the process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. Use a mobile phase like 7:3 Hexane:Ethyl Acetate with a drop of acetic acid. The acetic acid suppresses the deprotonation of the carboxylic acid on the silica plate, preventing streaking and giving a more accurate picture of separation. For final purity confirmation, melting point analysis is excellent; a sharp melting point within the 153-157 °C range indicates high purity.[2] HPLC is the method of choice for quantitative purity assessment.[6]

Troubleshooting Guide: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group (pKa ≈ 3.74) to separate it from neutral or basic impurities.[4] The acid is converted to its water-soluble carboxylate salt with a base, washed with an organic solvent to remove impurities, and then regenerated by re-acidification.

G cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase org_start Crude Product (R-COOH) Neutral Impurities aq_start Add aq. NaHCO₃ org_start->aq_start Mix & Separate org_end Neutral Impurities aq_mid Sodium Salt (R-COO⁻ Na⁺) aq_start->aq_mid aq_mid->org_end Wash with EtOAc aq_end Pure Product (R-COOH)↓ aq_mid->aq_end Add aq. HCl

Caption: Principle of Acid-Base Extraction.
Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Repeat 2-3 times.

    • Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid but not strong enough to deprotonate less acidic phenols, providing selectivity.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous phase once with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.[7]

  • Acidification: Cool the aqueous phase in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2.[8] The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water, and dry thoroughly.

Troubleshooting FAQs: Acid-Base Extraction
  • Q: I've formed a persistent emulsion at the interface. How can I resolve this?

    • A: Emulsions are common when fine particulates are present. Try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. Letting the funnel stand for an extended period (15-30 minutes) can also help. In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.

  • Q: My product isn't precipitating after I add HCl. What went wrong?

    • A: First, ensure you've added enough acid; check the pH with litmus paper or a pH meter. If the pH is correct, the issue might be supersaturation or solubility in the aqueous medium. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, extract the acidified aqueous solution back into an organic solvent (like ethyl acetate), dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that are structurally similar to the product. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.[9]

G dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent cool 2. Cool Slowly (to Room Temp, then Ice Bath) dissolve->cool crystals 3. Crystals Form cool->crystals filter 4. Isolate Crystals (Vacuum Filtration) crystals->filter wash 5. Wash with Cold Solvent filter->wash dry 6. Dry Crystals wash->dry

Caption: Recrystallization Workflow.
Detailed Protocol: Recrystallization

  • Solvent System: A mixed solvent system of Ethyl Acetate and Hexane is often effective.

  • Dissolution: Place the crude, extracted solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid at boiling point.

    • Causality: Using the minimum amount of solvent ensures the solution will be supersaturated upon cooling, maximizing yield.[9]

  • Induce Crystallization: While the solution is still hot, slowly add hexane (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of hot ethyl acetate to redissolve the cloudiness.

  • Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting FAQs: Recrystallization
  • Q: My compound "oiled out" instead of forming crystals. What should I do?

    • A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent mixture. Re-heat the solution to dissolve the oil, add more of the primary solvent (ethyl acetate in this case) to make the solution more dilute, and then allow it to cool again, perhaps more slowly.

  • Q: My recovery is very low. How can I improve the yield?

    • A: Low recovery is often due to using too much solvent during the initial dissolution step. Ensure you are using the absolute minimum amount of hot solvent. Also, make sure the solution is thoroughly cooled in an ice bath before filtration. You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling, though this crop may be less pure.

  • Q: The color of my crystals is still yellow/brown. Why?

    • A: Colored impurities may be present. You can try adding a small amount of activated charcoal to the hot solution before filtration. Boil with the charcoal for a few minutes, then hot-filter the solution through a fluted filter paper to remove the charcoal and the adsorbed impurities before letting it cool. Be aware that charcoal can also adsorb your product, potentially reducing yield.

Troubleshooting Guide: Column Chromatography

For difficult separations or when very high purity is required, silica gel column chromatography can be employed.

Detailed Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate). A typical starting point is 80:20 Hexane:Ethyl Acetate. Crucially, add 0.5-1% acetic acid to the eluent.

    • Causality: The added acetic acid keeps the analyte protonated, preventing interaction with acidic silanol groups on the silica surface, which would otherwise cause significant peak tailing or streaking.[10]

  • Slurry Packing: Pack the column with silica gel as a slurry in the mobile phase to ensure a homogenous stationary phase.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the final product.

Troubleshooting FAQs: Column Chromatography
  • Q: My compound is streaking badly on the TLC plate, even with added acid. What can I do?

    • A: This indicates strong interaction with the silica. First, ensure the crude material is fully dissolved and not overloaded on the TLC plate. If the problem persists, you may need to switch to a more polar solvent system or consider using a different stationary phase, such as reversed-phase C18 silica.

  • Q: I can't separate my product from a close-running impurity. How do I improve resolution?

    • A: To improve separation (resolution), you need to make the mobile phase less polar (e.g., decrease the percentage of ethyl acetate). This will cause all compounds to elute more slowly and spend more time interacting with the stationary phase, enhancing separation. Running a shallower gradient or using a longer column can also help.[11]

References

Technical Support Center: Column Chromatography for 5-Fluoro-2-nitrophenylacetic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing column chromatography to purify 5-Fluoro-2-nitrophenylacetic acid. As a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount.[1] This document is structured to address common challenges and frequently asked questions, ensuring a robust and reproducible purification process.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the column chromatography of this compound, offering causative explanations and actionable solutions.

Question 1: Why is my compound eluting too quickly (low retention) or not at all (strong retention)?

Answer: This issue typically stems from an inappropriate mobile phase polarity or interactions between the acidic analyte and the stationary phase. This compound is a polar, acidic compound.[2][3]

  • Causality:

    • Low Retention (Eluting Too Quickly): The mobile phase is likely too polar. In normal-phase chromatography (e.g., silica gel), a highly polar mobile phase will compete effectively with the analyte for binding sites on the stationary phase, leading to rapid elution. In reversed-phase chromatography, a mobile phase with a high aqueous content may not provide sufficient hydrophobic interaction for retention.

    • Strong Retention (Not Eluting): The mobile phase is not polar enough to displace the compound from the stationary phase. For acidic compounds like this compound, strong interactions can occur with the silanol groups on silica gel, leading to excessive retention or peak tailing.[4]

  • Solutions:

    • Adjust Mobile Phase Polarity:

      • Normal-Phase (Silica Gel): If retention is too low, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system). If retention is too high, gradually increase the polarity.

      • Reversed-Phase (e.g., C18): If retention is low, increase the aqueous component of the mobile phase. If retention is high, increase the organic component (e.g., acetonitrile or methanol).

    • Modify Mobile Phase pH: For reversed-phase chromatography, adjusting the pH of the mobile phase can significantly impact the retention of ionizable compounds.[5] To increase retention of this acidic compound, a low pH mobile phase (e.g., containing 0.1% formic acid or acetic acid) will suppress the ionization of the carboxylic acid group, making the molecule less polar and more retained on a non-polar stationary phase.[6][7][8]

    • Consider an Alternative Stationary Phase: If issues persist on silica gel, consider using a diol-bonded or cyano-bonded phase for normal-phase chromatography, which can offer different selectivity.[6] For reversed-phase, mixed-mode columns with both reversed-phase and anion-exchange characteristics can be effective for retaining polar acidic compounds.[9]

Question 2: I'm observing significant peak tailing in my collected fractions. What's causing this and how can I fix it?

Answer: Peak tailing for acidic compounds on silica gel is a common problem.

  • Causality: This phenomenon is often due to strong, non-ideal interactions between the acidic proton of the carboxylic acid and the basic silanol groups on the surface of the silica gel.[10] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect as it slowly elutes.

  • Solutions:

    • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can suppress the ionization of the silanol groups and the carboxylic acid, minimizing the strong interactions and leading to more symmetrical peaks.[11]

    • Use End-Capped Columns (Reversed-Phase): When using reversed-phase chromatography, select a column with end-capping. This process chemically modifies the free silanol groups, reducing their ability to interact with acidic analytes.

    • Lower the Sample Load: Overloading the column can exacerbate tailing. Ensure the amount of crude material applied to the column is within the recommended loading capacity for the column size. A general guideline for flash chromatography is a loading ratio of 1:50 to 1:100 (compound to silica gel by weight).[12]

Question 3: My purified product seems to have degraded. Is this compound unstable on silica gel?

Answer: While generally stable, prolonged exposure to the acidic surface of silica gel can potentially lead to degradation of sensitive compounds.

  • Causality: The Lewis acidic sites on the silica surface can catalyze decomposition reactions in certain molecules. It is crucial to determine if your compound is stable to the chosen stationary phase.

  • Solutions:

    • Perform a Stability Test: Before committing to a large-scale purification, spot your crude material on a TLC plate and let it sit for several hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.

    • Deactivate the Silica Gel: If instability is observed, you can deactivate the silica gel by preparing a slurry with a small amount of a weak base, like triethylamine, in the mobile phase. However, be cautious as this will significantly alter the elution profile.

    • Minimize Contact Time: Work efficiently to minimize the time the compound spends on the column. Use a slightly more polar solvent system to speed up the elution, without compromising separation.

    • Consider Alternative Adsorbents: If silica gel proves to be too harsh, consider using a more neutral stationary phase like alumina or a bonded phase.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the setup and execution of column chromatography for this compound.

What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis and column chromatography on silica gel?

A good starting point for developing a solvent system for a polar aromatic acid like this compound on silica gel is a mixture of a non-polar solvent and a more polar solvent. A common and effective combination is Hexane and Ethyl Acetate. Start with a ratio of 70:30 (Hexane:Ethyl Acetate) and adjust the polarity based on the resulting Rf value. For column chromatography, the ideal Rf on the TLC plate should be between 0.2 and 0.4 to ensure good separation.

How should I prepare and load my sample onto the column?

For optimal separation, the sample should be loaded onto the column in a concentrated band.

  • Dry Loading: This is the preferred method. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column bed.

  • Wet Loading: If dry loading is not feasible, dissolve the sample in the minimum amount of the mobile phase or a solvent in which the compound is highly soluble but which is a weak eluent (e.g., dichloromethane for a hexane/ethyl acetate system). Carefully apply this solution to the top of the column. This method carries a higher risk of disturbing the column bed and leading to band broadening.

What methods can I use to detect the compound in the collected fractions?

This compound contains a chromophore (the nitrophenyl group) which makes it UV active.

  • UV-Vis Spectroscopy: A simple and effective method is to use a handheld UV lamp (254 nm) to visualize the spots on a TLC plate. Fractions containing the compound will show a dark spot under UV light.

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot a small amount from each fraction onto a TLC plate and elute with the appropriate solvent system. After elution, visualize the spots under a UV lamp.

  • LC-MS: For more sensitive and definitive identification, especially when dealing with very small quantities or complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the fractions.

Experimental Workflow and Data Presentation

Recommended Protocol for Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a starting solvent system of 70:30 Hexane:Ethyl Acetate.

    • Visualize the plate under a UV lamp (254 nm).

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packed bed is level and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Prepare the sample for dry loading as described in the FAQ section.

    • Carefully add the dried sample-silica mixture to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from the TLC analysis.

    • Collect fractions of a consistent volume.

    • If the separation is difficult, a gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Summary Table
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography of polar compounds.
Mobile Phase (Initial) Hexane:Ethyl Acetate (e.g., 70:30 v/v)Provides a good starting polarity for elution. The ratio should be optimized based on TLC.
Mobile Phase Modifier 0.1-1% Acetic AcidSuppresses ionization of the analyte and silanol groups, reducing peak tailing.
Target Rf (TLC) 0.2 - 0.4Ensures adequate retention on the column for good separation.
Sample Loading Dry LoadingProvides a more concentrated sample band, leading to better resolution.
Detection UV (254 nm) / TLCThe nitroaromatic structure is a strong chromophore.

Visual Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Determines Mobile Phase Load 3. Sample Loading (Dry Loading Preferred) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Constant Volumes Analyze 6. Analyze Fractions (TLC/UV) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Pool Fractions with Pure Product Evaporate 8. Solvent Removal (Rotary Evaporator) Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Purification of 5-Fluoro-2-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoro-2-nitrophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate.[1][2] The purity of this compound is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient. This document will address common challenges encountered during purification and provide robust, field-proven protocols to achieve high-purity material.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crystallized this compound has a persistent yellow or brownish tint. How can I decolorize it?

A1: A yellow or brownish discoloration in the final product often indicates the presence of colored impurities, which could be nitrated byproducts or residual starting materials.

  • Causality: The nitration of 3-fluorophenylacetic acid can lead to the formation of various nitrated species, some of which may be highly colored. Inadequate removal of these impurities during workup and crystallization will result in a discolored final product.

  • Troubleshooting Steps:

    • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities. During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal to the solution. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Solvent Selection: The choice of recrystallization solvent can influence the inclusion of colored impurities in the crystal lattice. Experiment with different solvent systems. A common and effective method involves crystallization from ethyl acetate with grinding in acetonitrile.

    • Oxidative Wash: In some cases, a dilute solution of an oxidizing agent, followed by a thorough wash, can help to decolorize the product. However, this should be approached with caution to avoid unwanted side reactions with the desired product.

Q2: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This is a common issue, especially when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present.[3][4]

  • Causality: The presence of impurities can depress the melting point of the mixture, leading to the formation of an oil.[3] Also, if the solution is supersaturated to a high degree, the solute may not have enough time to organize into a crystal lattice and will separate as a liquid.

  • Troubleshooting Steps:

    • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Do not immediately place it in an ice bath. Slow cooling provides the necessary time for crystal nucleation and growth.[3]

    • Solvent System Modification: If using a single solvent, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[3] For this compound, a mixture of ethyl acetate and hexane could be effective.

    • Seed Crystals: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.[5]

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystallization.[5]

    • Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point than the melting point of your compound.[5] The melting point of this compound is in the range of 153-157°C.[1]

Q3: My final product has a low melting point and a broad melting point range. How can I improve its purity?

A3: A low and broad melting point is a strong indicator of the presence of impurities. The most likely impurities are positional isomers (e.g., 3-fluoro-2-nitrophenylacetic acid, 3-fluoro-4-nitrophenylacetic acid) and unreacted 3-fluorophenylacetic acid.

  • Causality: The nitration of 3-fluorophenylacetic acid can yield a mixture of isomers due to the directing effects of the fluorine and acetic acid groups on the aromatic ring. Residual starting material can also be carried through the workup.

  • Troubleshooting Steps:

    • Recrystallization: A carefully executed recrystallization is often sufficient to remove small amounts of impurities. Ensure you are using the minimal amount of hot solvent to dissolve the product completely.

    • Acid-Base Extraction: Since this compound is a carboxylic acid, an acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent like ethyl acetate and extract it with an aqueous solution of a weak base, such as sodium bicarbonate. The desired product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified with an acid like HCl to precipitate the pure product, which can be collected by filtration.

    • Column Chromatography: For difficult-to-separate isomeric impurities, silica gel column chromatography may be necessary. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[6] The polarity of the different isomers will likely be slightly different, allowing for their separation.

Q4: I am concerned about the presence of isomeric impurities. How can I detect and separate them?

A4: The detection and separation of positional isomers are crucial for ensuring the quality of your material.

  • Detection:

    • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying isomeric impurities. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., formic or acetic acid) can effectively separate the isomers of fluorophenylacetic acid.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can help identify the presence of different isomers by looking for distinct sets of peaks corresponding to each isomer.

  • Separation:

    • Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be employed. This involves a series of carefully controlled recrystallizations to enrich and isolate the desired isomer.

    • Preparative HPLC: For the highest purity material, preparative HPLC can be used to separate the isomers on a larger scale.[6]

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for recrystallizing this compound?

A: While there is no single "best" solvent for all situations, a combination of ethyl acetate and acetonitrile has been reported to be effective.[6] Ethanol and methanol are also good starting points for recrystallization of nitroaryl compounds.[8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q: How can I confirm the purity of my final product?

A: A combination of analytical techniques is recommended for purity confirmation:

  • Melting Point Analysis: A sharp melting point within the expected range (153-157°C) is a good indicator of high purity.

  • HPLC: Provides quantitative data on the percentage of the main component and any impurities.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q: What are the safety precautions I should take when working with this compound?

A: this compound is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Protocol 1: Recrystallization for General Purification

This protocol is suitable for removing minor impurities and improving the crystalline quality of the product.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal. If no charcoal was used, this step can be skipped unless there are insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Acid-Base Extraction for Removal of Neutral and Basic Impurities

This protocol is effective for separating the acidic product from non-acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The desired product will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean beaker.

  • Re-extraction: Extract the organic layer again with a fresh portion of sodium bicarbonate solution to ensure complete recovery of the product. Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry as described in Protocol 1.

Visualizations

Workflow for General Purification

PurificationWorkflow cluster_0 Initial State cluster_1 Purification Method cluster_2 Final State Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization (Protocol 1) Crude->Recrystallization For minor impurities AcidBase Acid-Base Extraction (Protocol 2) Crude->AcidBase For neutral/basic impurities Pure Pure Product (>98% Purity) Recrystallization->Pure AcidBase->Pure OilingOutTroubleshooting start Product 'Oils Out' During Recrystallization slow_cool Action: Allow Slower Cooling start->slow_cool modify_solvent Action: Modify Solvent System (e.g., mixed solvents) slow_cool->modify_solvent If still oils out seed_crystal Action: Add Seed Crystal modify_solvent->seed_crystal If still oils out scratch Action: Scratch Flask seed_crystal->scratch If no crystals form

References

Technical Support Center: 5-Fluoro-2-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 5-Fluoro-2-nitrophenylacetic acid (CAS: 29640-98-0). This document provides in-depth guidance on storage, handling, and troubleshooting for researchers, medicinal chemists, and process development scientists. Our goal is to ensure you achieve maximum efficacy and reproducibility in your experiments by understanding the chemical nature of this valuable synthetic intermediate.

Quick Reference: Compound Specifications

For your convenience, the key physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 29640-98-0[1]
Molecular Formula C₈H₆FNO₄[2]
Molecular Weight 199.14 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 153-157 °C[4]
pKa 3.74 ± 0.10 (Predicted)[4]
Purity Typically ≥97%-

Frequently Asked Questions (FAQs)

Q1: There are conflicting storage temperatures from different suppliers (Room Temperature vs. 2-8°C). What is the definitive storage condition?

A1: This is an excellent and critical question. The discrepancy arises from balancing long-term stability with practical laboratory use.

  • For Long-Term Storage (> 6 months): We recommend storing this compound at 2-8°C in a tightly sealed container. This minimizes the potential for slow degradation over extended periods.

  • For Routine Laboratory Use: Storage at ambient room temperature (10-25°C) is perfectly acceptable for bottles that are in active use.[4] The compound is a stable crystalline solid under normal conditions.[5]

The Causality: The primary driver for degradation is not typically thermal lability at room temperature but rather environmental factors like light and moisture. The key is to keep the compound in a dry, dark place . A refrigerator provides a controlled, dark environment, which is why it's recommended for long-term archival. For day-to-day work, focusing on protection from light and humidity is more critical than refrigeration.

Q2: Is this compound light-sensitive? My material has developed a more yellow color over time.

A2: Yes, and this is a crucial handling parameter. Like many nitroaromatic compounds, it is susceptible to photodegradation.[6][7] The development of a more intense yellow or brownish color is a common indicator of exposure to UV-visible light.

The Mechanism: The nitro group (-NO₂) is a chromophore that can absorb light. This can excite the molecule into a state where it undergoes photochemical reactions.[7] These reactions can generate various byproducts, including nitrophenols and other colored impurities, which can interfere with subsequent reactions and complicate purification.[6] To ensure the integrity of your starting material, always store it in an amber glass vial or a container completely wrapped in aluminum foil to protect it from light.

Q3: What are the best solvents for dissolving this compound for a reaction?

A3: this compound has good solubility in common polar aprotic organic solvents. For synthetic applications like amide couplings, the most frequently used solvents are:

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

It has poor solubility in water and non-polar solvents like hexanes. For reaction work-ups, it can be extracted from an acidified aqueous layer into a solvent like ethyl acetate.

Troubleshooting Guide

This section addresses common problems encountered during synthesis and provides logical solutions based on the compound's chemistry.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or Low Reaction Yields 1. Starting Material Degradation: The most common cause is the use of aged or improperly stored starting material. Photodegradation or reaction with trace moisture can lower the effective concentration of the acid.[7]1. Verify Purity: Before starting a critical reaction, check the melting point of your material. A broad or depressed melting range suggests impurities. If available, run a quick ¹H NMR or LC-MS to confirm purity. 2. Use Fresh Material: If in doubt, use a freshly opened bottle of the reagent.
Difficult or Messy Purification 1. Formation of Side Products: Impurities from degraded starting material can lead to unexpected side reactions. 2. Incompatible Reagents: The nitro group can be sensitive to certain reducing agents. The acidic proton can react with strong bases, which can also deprotonate other positions on the ring under harsh conditions.1. Ensure High-Purity Starting Material: As above, start with clean material. 2. Review Reagent Compatibility: Avoid strong reducing agents unless the intention is to reduce the nitro group. Use non-nucleophilic organic bases (e.g., DIPEA, Et₃N) for reactions like amide coupling rather than strong inorganic bases like NaOH or K₂CO₃, which can cause side reactions.[5]
Appearance of Unexpected Peaks in Analytical Data (NMR, LC-MS) 1. Degradation Products: As discussed, light can generate various photoproducts.[6] 2. Residual Solvents: Improper drying can leave residual solvents from a previous synthesis or purification step.1. Check for Degradation: Compare the new data to a reference spectrum from a trusted source or a freshly opened bottle. 2. Dry Thoroughly: Dry the material under high vacuum before use, especially if it appears clumpy, which may indicate the presence of moisture.

Experimental Workflow: Amide Coupling Protocol

This section provides a detailed, step-by-step methodology for a standard amide coupling reaction, a common application for this compound. This protocol illustrates best practices for handling and reagent addition.

Objective: To synthesize N-benzyl-2-(5-fluoro-2-nitrophenyl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Step-by-Step Methodology:
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a dry round-bottom flask.

  • Dissolution: Add anhydrous DMF to dissolve the acid completely.

  • Activation: To the stirring solution, add HATU (1.2 eq) followed by DIPEA (3.0 eq). Allow the mixture to stir at room temperature for 15-20 minutes. This "pre-activation" step is crucial for forming the activated ester, which is highly reactive towards the amine.

  • Amine Addition: Slowly add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), saturated NaHCO₃ (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Workflow Diagram:

Amide_Coupling_Workflow cluster_prep 1. Preparation & Activation cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up & Purification prep Dissolve Acid (1.0 eq) in Anhydrous DMF add_reagents Add HATU (1.2 eq) Add DIPEA (3.0 eq) prep->add_reagents activate Stir 15-20 min (Forms Activated Ester) add_reagents->activate add_amine Add Amine (1.1 eq) activate->add_amine react Stir at RT (1-4h) Monitor by TLC/LC-MS add_amine->react dilute Dilute with EtOAc react->dilute wash Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Pure Amide

Caption: Workflow for a standard HATU-mediated amide coupling.

Safe Handling and Storage Protocol

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

Personal Protective Equipment (PPE):
  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or goggles.[8]

  • Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves for tears or holes before use.[8]

  • Body Protection: A standard laboratory coat is required.

Engineering Controls:
  • Always handle the solid material in a well-ventilated area. For weighing and transferring larger quantities, use a chemical fume hood to avoid inhalation of dust.[9]

Storage Protocol:
  • Receiving: Upon receipt, inspect the container for damage.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any relevant hazard warnings.

  • Location: Store the container in a cool, dry, and dark location away from direct sunlight and heat sources.[5]

  • Incompatibilities: Ensure the compound is stored separately from strong oxidizing agents and strong bases.[5]

  • Sealing: Keep the container lid tightly sealed when not in use to prevent moisture absorption and contamination.

Disposal:
  • Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[10]

References

Technical Support Center: Synthesis of 5-Fluoro-2-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Polynitration and Optimizing Regioselectivity

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-nitrophenylacetic acid. Here, we address the common and critical challenge of preventing polynitration during the electrophilic aromatic substitution reaction. This resource provides in-depth, experience-based solutions and preventative strategies to ensure high-yield, high-purity synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle that makes polynitration a significant risk in the synthesis of this compound?

A1: The synthesis of this compound typically involves the nitration of 3-fluorophenylacetic acid. The challenge arises from the directing effects of the substituents on the benzene ring. In electrophilic aromatic substitution (EAS), the existing groups on the ring dictate the position of the incoming electrophile (in this case, the nitronium ion, NO₂⁺) and influence the overall reaction rate. [1][2]

The fluorine atom at position 3 is an ortho-, para-director, while the acetic acid group is a meta-director. The fluorine atom, although deactivating due to its electronegativity, can donate electron density to the ring via resonance, which activates the ortho and para positions. [1]The acetic acid group, being electron-withdrawing, deactivates the ring and directs incoming groups to the meta position. The interplay of these directing effects can lead to a mixture of isomers. More importantly, once the first nitro group is introduced, the resulting this compound is still susceptible to further nitration, leading to dinitro or even trinitro byproducts, especially under harsh reaction conditions. [3]

Q2: How do the substituents on the starting material, 3-fluorophenylacetic acid, influence the position of the incoming nitro group?

A2: In the case of 3-fluorophenylacetic acid, we have two substituents to consider:

  • Fluorine (-F): This is a halogen, which is an electron-withdrawing group via induction but an electron-donating group via resonance. [4][5]This makes it a deactivating group overall, but it directs incoming electrophiles to the ortho and para positions.

  • Acetic Acid (-CH₂COOH): This group is electron-withdrawing and acts as a meta-director. [1][4]

When both an activating (or ortho-, para-directing) and a deactivating (or meta-directing) group are present, the position of electrophilic substitution is primarily dictated by the more activating group. [4]In this case, the fluorine atom's ortho-, para-directing effect is more influential in determining the position of the incoming nitro group. This leads to the desired substitution at the 2-position (ortho to the fluorine and meta to the acetic acid group).

Q3: What are the primary factors that contribute to the formation of polynitrated byproducts?

A3: The primary drivers of polynitration are:

  • Excess Nitrating Agent: Using a large excess of the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) increases the concentration of the highly reactive nitronium ion (NO₂⁺), elevating the probability of multiple nitration events. [6]

  • High Reaction Temperature: Nitration is an exothermic reaction. Elevated temperatures increase the reaction rate, often non-selectively, leading to over-nitration. [7][8]For many nitration reactions, if the temperature rises above 55-60°C, the formation of dinitro compounds becomes significant. [7]

  • Reaction Time: Prolonged reaction times can also contribute to the formation of polynitrated products, as the initially formed mononitrated product has more opportunity to react further.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: My final product is a mixture of mono- and di-nitrated compounds, as confirmed by NMR/MS. How can I improve the selectivity for the desired mononitrated product?

Solution: This is a classic case of over-nitration. To enhance selectivity, you need to moderate the reaction conditions.

  • Control the Stoichiometry: Carefully control the molar ratio of the nitrating agent to the starting material. Use a slight excess of the nitrating agent, but avoid a large excess.

  • Temperature Management: Maintain a low and consistent reaction temperature. A common recommendation is to keep the temperature below 40°C. [9]An ice bath is essential for controlling the exotherm of the reaction.

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 3-fluorophenylacetic acid in concentrated sulfuric acid. This slow addition helps to dissipate the heat generated and maintain a low concentration of the nitronium ion at any given time.

Problem 2: The reaction is sluggish, and I have a low yield of the desired product, with a significant amount of unreacted starting material.

Solution: A slow or incomplete reaction can be due to several factors.

  • Insufficiently Potent Nitrating Agent: Ensure your nitric and sulfuric acids are of high concentration. The sulfuric acid acts as a catalyst to generate the nitronium ion from nitric acid. [8][10]

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow. Ensure the 3-fluorophenylacetic acid is completely dissolved in the concentrated sulfuric acid before beginning the addition of nitric acid.

  • Inadequate Mixing: Ensure efficient stirring throughout the reaction to promote contact between the reactants.

Problem 3: I am observing the formation of unexpected isomers. How can I improve the regioselectivity?

Solution: While the directing groups provide the primary control, other factors can influence the isomeric ratio.

  • Choice of Nitrating Agent: Different nitrating systems can offer varying levels of selectivity. While mixed acid (HNO₃/H₂SO₄) is common, other reagents like ammonium nitrate with trifluoroacetic anhydride have been used and may offer different selectivity profiles. [9][11]

  • Solvent Effects: The choice of solvent can influence the regioselectivity. While concentrated sulfuric acid often serves as both the solvent and catalyst, in some systems, the use of a co-solvent like acetic acid can be beneficial. [12]

Best Practices and Protocols

Adhering to a well-defined protocol is crucial for reproducibility and obtaining a high-purity product.

Optimized Protocol for the Synthesis of this compound

This protocol is designed to maximize the yield of the desired mononitrated product while minimizing the formation of polynitrated impurities.

Materials:

  • 3-fluorophenylacetic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3-fluorophenylacetic acid to concentrated sulfuric acid while stirring. Ensure the starting material is fully dissolved.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add concentrated nitric acid dropwise to the cooled solution via the dropping funnel. Crucially, maintain the internal temperature of the reaction mixture below 40°C throughout the addition. [9]

  • After the addition is complete, continue to stir the reaction mixture at ambient temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by TLC. [9]

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • The crude this compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • Dry the product in vacuo to obtain the crude this compound. Further purification can be achieved by recrystallization.

Table 1: Critical Parameters for Controlling Nitration
ParameterRecommended ConditionRationale
Temperature < 40°CMinimizes the rate of secondary nitration, preventing polynitration.
Nitrating Agent Slight molar excessEnsures complete reaction of the starting material without providing a large excess that would promote polynitration.
Addition Rate Slow, dropwiseAllows for effective heat dissipation and maintains a low, controlled concentration of the nitronium ion.
Reaction Time Monitor by TLCPrevents prolonged exposure of the product to the nitrating conditions, which could lead to byproduct formation.

Visualizing the Process

Diagram 1: Key Steps in the Synthesis Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep Dissolve 3-fluorophenylacetic acid in concentrated H₂SO₄ Cool Cool to 0-5°C Prep->Cool Add_HNO3 Slow, dropwise addition of concentrated HNO₃ (T < 40°C) Cool->Add_HNO3 Stir Stir at ambient temperature (Monitor by TLC) Add_HNO3->Stir Quench Pour onto ice Stir->Quench Filter Filter precipitate Quench->Filter Wash Wash with cold H₂O Filter->Wash Dry Dry in vacuo Wash->Dry

Caption: Workflow for the synthesis of this compound.

Diagram 2: Decision Tree for Troubleshooting Polynitration

Troubleshooting cluster_conditions Reaction Conditions cluster_solutions Corrective Actions Start Polynitration Detected? Temp Was Temperature > 40°C? Start->Temp Yes Stoich Was Nitrating Agent in Large Excess? Start->Stoich Yes Addition Was Addition of Nitrating Agent Too Fast? Start->Addition Yes Sol_Temp Maintain T < 40°C with Ice Bath Temp->Sol_Temp Sol_Stoich Reduce Molar Ratio of Nitrating Agent Stoich->Sol_Stoich Sol_Addition Add Nitrating Agent Dropwise Addition->Sol_Addition

Caption: Troubleshooting polynitration in the synthesis.

References

Technical Support Center: Scale-Up Synthesis of 5-Fluoro-2-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 5-Fluoro-2-nitrophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section provides in-depth solutions to specific problems that may arise during the scale-up of this compound synthesis.

Issue 1: Poor Yield and/or Incomplete Conversion During Nitration

Question: We are experiencing lower than expected yields and incomplete consumption of our starting material, 3-fluorophenylacetic acid, during the nitration step. What are the likely causes and how can we optimize the reaction at a larger scale?

Answer:

This is a frequent challenge in scaling up electrophilic aromatic substitution reactions. The primary culprits are often related to mass and heat transfer limitations, as well as suboptimal reaction conditions.

Causality and Optimization Strategies:

  • Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" and areas of low reagent concentration. This results in non-uniform reaction rates and the formation of byproducts.

    • Solution: Employ a reactor with an appropriate impeller design (e.g., pitched-blade turbine) and agitation speed to ensure thorough mixing of the viscous sulfuric and nitric acid mixture with the starting material. Baffles within the reactor can also improve mixing efficiency.

  • Poor Temperature Control: Nitration is a highly exothermic reaction.[1][2] Inadequate heat removal can lead to a runaway reaction, increasing the formation of dinitrated and other undesirable byproducts. Conversely, if the temperature is too low, the reaction rate will be significantly reduced.

    • Solution: Utilize a jacketed reactor with a reliable cooling system. A controlled, dropwise addition of the nitrating agent (concentrated nitric acid) is crucial to maintain the desired temperature range, typically below 40°C.[3] Real-time temperature monitoring with multiple probes can provide a more accurate thermal profile of the reaction mixture.

  • Incorrect Reagent Stoichiometry: An insufficient amount of nitric acid will result in incomplete conversion. However, a large excess can increase the risk of side reactions and pose safety hazards.

    • Solution: Carefully calculate and precisely measure the molar equivalents of nitric acid. While lab-scale procedures may use a larger excess, for scale-up, it's often beneficial to use a more controlled amount (e.g., 1.1-1.5 equivalents) to minimize byproduct formation and exothermic risk.

A decision-making workflow for troubleshooting poor yield is illustrated below:

G start Low Yield / Incomplete Conversion check_mixing Evaluate Agitation Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_reagents Verify Reagent Stoichiometry start->check_reagents improve_mixing Optimize Impeller/Baffles & Agitation Speed check_mixing->improve_mixing Inadequate improve_temp Implement Controlled Addition & Enhanced Cooling check_temp->improve_temp Poor Control adjust_reagents Adjust Molar Equivalents of Nitrating Agent check_reagents->adjust_reagents Incorrect end Improved Yield improve_mixing->end improve_temp->end adjust_reagents->end

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Impurities and Purification Challenges

Question: Our scaled-up batches of this compound are showing significant levels of impurities, making purification by crystallization difficult. What are the common byproducts and how can we minimize their formation and improve purification?

Answer:

Impurity profiles often change during scale-up. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Mitigation:

  • Isomeric Byproducts: While the nitro group is primarily directed to the 2-position due to the ortho,para-directing effect of the fluorine atom and the meta-directing effect of the acetic acid group, small amounts of other isomers can form, particularly at elevated temperatures.

    • Mitigation: Strict temperature control is paramount. Maintaining the reaction temperature below the recommended 40°C will favor the desired isomer.[3]

  • Dinitrated Products: Excessive nitrating agent or high reaction temperatures can lead to the formation of dinitrated species.

    • Mitigation: As mentioned previously, use a controlled stoichiometry of nitric acid and ensure efficient heat removal.

  • Oxidative Degradation: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the starting material or product, especially if "hot spots" occur.

    • Mitigation: A well-controlled, slow addition of nitric acid into the sulfuric acid and substrate mixture is crucial.

Enhanced Purification Protocol:

If impurities are still present, a multi-step purification process may be necessary.

  • Quenching: The reaction mixture should be poured onto a large amount of ice with vigorous stirring.[3] This helps to dissipate heat and precipitate the crude product.

  • Initial Filtration and Washing: The precipitated solid should be filtered and washed thoroughly with cold water to remove residual acids.

  • Recrystallization: While a single solvent recrystallization might work at the lab scale, a two-solvent system (e.g., ethyl acetate/hexanes or ethanol/water) often provides better purification at a larger scale. The crude product can be dissolved in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature, followed by the slow addition of the "poor" solvent (e.g., hexanes) until turbidity is observed. Cooling this mixture slowly will promote the formation of pure crystals.

Parameter Lab-Scale (Benchtop) Scale-Up (Pilot/Production) Rationale for Change
Reaction Vessel Round-bottom flaskJacketed glass or glass-lined steel reactorImproved heat transfer and mechanical robustness.
Agitation Magnetic stir barOverhead mechanical stirrer with optimized impellerEnsures homogeneity in a larger, more viscous volume.
Reagent Addition Manual dropping funnelAutomated dosing pumpPrecise and controlled addition rate for better temperature management.
Temperature Control Ice bathCirculating chiller/heater connected to reactor jacketAccurate and stable temperature control is critical for safety and selectivity.
Work-up Pouring into beaker of iceControlled quench into a separate, agitated vesselSafer and more controlled process for large volumes.
Issue 3: Safety Concerns with Nitration at Scale

Question: What are the primary safety hazards associated with scaling up this nitration, and what engineering and administrative controls should be in place?

Answer:

Nitration reactions are notoriously energetic and require rigorous safety protocols, especially at scale. The primary hazards are thermal runaway, potential for explosion, and chemical exposure to corrosive and toxic materials.[1][4]

Core Safety Pillars:

  • Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard evaluation is essential.

    • Recommendation: Perform reaction calorimetry (RC1) studies to determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.[2][5] This data is critical for designing an adequate cooling system.

  • Engineering Controls:

    • Ventilation: All operations should be conducted in a well-ventilated area, such as a walk-in fume hood or a contained reactor bay with dedicated exhaust.[4]

    • Emergency Systems: The reactor should be equipped with a pressure relief valve and a rupture disc. An emergency quench system should also be in place.

    • Material Compatibility: Ensure all wetted parts of the reactor and transfer lines are constructed from materials resistant to concentrated nitric and sulfuric acids (e.g., glass, PTFE, Hastelloy).

  • Personal Protective Equipment (PPE):

    • Standard PPE: Safety glasses, flame-retardant lab coat, and gloves are mandatory.

    • Enhanced PPE: For handling large quantities of concentrated acids, a face shield and acid-resistant gloves (e.g., butyl rubber) are required.[4]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Detailed SOPs must be written and strictly followed for every step of the process.

    • Training: All personnel involved must be thoroughly trained on the reaction chemistry, potential hazards, and emergency procedures.[4]

The following diagram illustrates the hierarchy of controls for managing nitration risks:

G cluster_0 Hierarchy of Safety Controls for Nitration elimination Elimination (Not Feasible) substitution Substitution (Alternative Reagents) engineering Engineering Controls (Jacketed Reactor, Venting) admin Administrative Controls (SOPs, Training) ppe PPE (Gloves, Face Shield)

Caption: Hierarchy of safety controls.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

A1: Pure this compound is typically a white to light yellow crystalline powder.[3][6] Its melting point is reported in the range of 153-157°C.[6] A lower or broader melting point range often indicates the presence of impurities.

Q2: Are there alternative, potentially safer, nitrating agents for this synthesis?

A2: While the sulfuric acid/nitric acid system is common, other nitrating agents could be explored, although they may present their own scale-up challenges. For example, using ammonium nitrate with trifluoroacetic anhydride is another documented method.[3] However, this system also requires careful temperature control and handling of corrosive reagents. Any alternative should undergo a thorough safety and process evaluation before scale-up.

Q3: How can I monitor the reaction progress effectively at a large scale?

A3: At scale, taking frequent samples for analysis by HPLC or UPLC is the most reliable method for monitoring the consumption of the starting material and the formation of the product. This allows for real-time decision-making regarding the reaction endpoint. For some processes, in-situ monitoring with spectroscopic techniques like FTIR or Raman can be implemented, but this requires significant development and validation.

Q4: What are the primary applications of this compound?

A4: This compound is a valuable intermediate in the synthesis of various pharmaceuticals.[6][7] The presence of the fluoro and nitro groups, along with the carboxylic acid moiety, makes it a versatile building block for creating more complex bioactive molecules, particularly in the development of anti-inflammatory and analgesic drugs.[6] It also has applications in the agrochemical industry.[6]

References

Navigating the Challenges of 5-Fluoro-2-nitrophenylacetic Acid: A Technical Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and disposal of 5-Fluoro-2-nitrophenylacetic acid (CAS RN: 29640-98-0). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific rationale behind them, ensuring both the integrity of your research and the safety of your laboratory environment.

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a carboxylic acid, a nitro group, and a fluorine atom, imparts specific reactivity that is beneficial for synthesis but also necessitates careful consideration of its handling and waste disposal. This guide offers a comprehensive, question-and-answer-based approach to address the common challenges and questions that arise during its use.

Section 1: Understanding the Hazard Profile

Q1: What are the primary hazards associated with this compound?

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for analogous compounds like 2-nitrophenylacetic acid and other fluorinated nitroaromatic compounds, this compound should be handled as a substance that:

  • Causes skin irritation (H315): The acidic nature and the presence of the nitro and fluoro groups can lead to irritation upon dermal contact.[3][4][5]

  • Causes serious eye irritation (H319): Direct contact with the eyes is likely to cause significant irritation.[3][4][5]

  • May cause respiratory irritation (H335): Inhalation of the dust or aerosols can irritate the respiratory tract.[3]

Therefore, appropriate personal protective equipment (PPE) is non-negotiable.

Q2: What are the expected hazardous decomposition products upon heating?

The thermal decomposition of nitroaromatic compounds typically yields hazardous gases. For this compound, you should anticipate the release of:

  • Nitrogen oxides (NOx) [5][6]

  • Carbon monoxide (CO) [5][6]

  • Carbon dioxide (CO2) [5][6]

  • Hydrogen fluoride (HF): Due to the presence of the fluorine atom.

These decomposition products are toxic and corrosive, underscoring the importance of avoiding excessive heating and ensuring adequate ventilation during handling.

Section 2: Troubleshooting Guide for Handling and Spills

Proactive measures are key to preventing incidents. However, should a spill occur, a rapid and informed response is critical.

Q3: I've spilled a small amount of solid this compound on the lab bench. What is the correct cleanup procedure?

For a small, solid spill, follow these steps:

  • Alert colleagues in the immediate area.

  • Wear appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and nitrile gloves.

  • Contain the spill: Gently cover the spill with a dry absorbent material, such as sand or vermiculite, to prevent the dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

  • Clean up: Carefully sweep the contained material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate the area: Wipe the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as hazardous waste.

  • Wash hands thoroughly after the cleanup is complete.

Q4: What should I do if I spill a solution of this compound?

For liquid spills, the procedure is similar but requires additional caution:

  • Alert personnel and ensure proper ventilation.

  • Wear appropriate PPE.

  • Contain the spill by creating a dike around the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill absorbent).

  • Absorb the material: Gradually add more absorbent material to the spill, working from the outside in.

  • Collect the waste: Once the liquid is fully absorbed, carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate and wash: Clean the spill area with a suitable solvent (if the spill was of an organic solution) followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Experimental Workflow: Spill Neutralization and Cleanup

Spill_Cleanup

Caption: Workflow for handling spills of this compound.

Section 3: Waste Disposal FAQs

Proper disposal is a critical final step in the experimental lifecycle of any chemical. Due to its halogenated and acidic nature, this compound waste requires specific handling.

Q5: Can I dispose of small amounts of this compound down the drain after neutralization?

No. As a halogenated organic compound, it should not be disposed of down the sanitary sewer system, even after neutralization. Halogenated organic waste streams require special disposal methods, typically incineration at a licensed facility, to prevent environmental contamination.

Q6: How should I collect and store waste containing this compound?

Follow these guidelines for waste collection:

  • Segregate Waste: Maintain separate, clearly labeled waste containers for halogenated organic waste. Do not mix it with non-halogenated organic waste, as this increases disposal costs and complexity.

  • Container Compatibility: Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, tight-fitting lid.

  • Labeling: Label the waste container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." List all components of the waste mixture.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

Q7: What are the key chemical incompatibilities I should be aware of when handling and storing this compound and its waste?

To prevent dangerous reactions, avoid contact with:

  • Strong Oxidizing Agents: The nitro group can react with strong oxidizers.

  • Strong Bases: While used for neutralization, uncontrolled mixing with strong bases can generate heat.[6]

  • Metals: As an acid, it can be corrosive to some metals.

Incompatible Material ClassPotential Hazard
Strong Oxidizing AgentsFire and explosion risk
Strong BasesExothermic reaction
Certain MetalsCorrosion and hydrogen gas evolution

Q8: I need to neutralize a waste solution containing this compound before it's collected for disposal. What is the recommended procedure?

Neutralization can reduce the corrosivity of the waste but must be performed with care.

Protocol: Neutralization of Acidic Waste Solution

  • Work in a Fume Hood: Always perform neutralization in a certified chemical fume hood.

  • Personal Protective Equipment: Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃), in a large, appropriate container.

  • Cooling: Place the container with the basic solution in an ice bath to manage heat generation.

  • Slow Addition: Slowly and carefully add the acidic waste solution containing this compound to the basic solution while stirring continuously.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the acidic waste until the pH is between 6 and 8.

  • Label for Disposal: Once neutralized, securely cap the container and ensure it is properly labeled as "Neutralized Halogenated Organic Waste" with all components listed for collection by your institution's environmental health and safety (EHS) office.

Logical Relationship: Waste Handling and Disposal

Waste_Disposal_Logic

Caption: Decision-making and workflow for the disposal of this compound waste.

By adhering to these guidelines and understanding the chemical principles behind them, you can handle and dispose of this compound waste safely and responsibly, ensuring a secure environment for yourself and your colleagues. Always consult your institution's specific safety protocols and EHS department for guidance.

References

Validation & Comparative

A Researcher's Guide to Positional Isomerism: A Comparative Analysis of 5-Fluoro-2-nitrophenylacetic acid and 2-Fluoro-5-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of synthetic chemistry and drug discovery, the positional arrangement of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties, reactivity, and biological potential. This guide offers an in-depth, evidence-based comparison of two such isomers: 5-Fluoro-2-nitrophenylacetic acid and 2-Fluoro-5-nitrophenylacetic acid. Our objective is to dissect the subtle yet critical differences between these building blocks, providing researchers, scientists, and drug development professionals with the technical insights necessary for informed decision-making in their synthetic and therapeutic programs.

The Isomeric Divide: Structural, Physical, and Spectroscopic Fingerprints

While sharing the identical molecular formula (C₈H₆FNO₄) and molecular weight (199.14 g/mol ), the spatial orientation of the fluoro and nitro substituents fundamentally changes the electronic landscape of the phenyl ring. These electronic shifts are not merely theoretical; they manifest as tangible differences in physical properties and spectroscopic data.

In This compound , the strongly electron-withdrawing nitro group is positioned ortho to the acetic acid side chain and meta to the fluorine atom. This arrangement significantly influences the acidity of the benzylic protons and the reactivity of the aromatic ring.

Conversely, in 2-Fluoro-5-nitrophenylacetic acid , the fluorine atom occupies the ortho position relative to the side chain, while the nitro group is meta. This alters the steric environment around the side chain and creates a different pattern of electronic activation and deactivation across the ring.

Table 1: Comparative Physicochemical Properties

PropertyThis compound2-Fluoro-5-nitrophenylacetic acidSource(s)
CAS Number 29640-98-0195609-18-8[1][2][3][4]
Appearance White to light yellow crystalline powderSolid[1][2][5]
Molecular Weight 199.14 g/mol 199.14 g/mol [3][4][6][7]
Melting Point 153 - 157 °C149 - 150 °C[1][2][6][7]
Predicted pKa 3.74 ± 0.10N/A[8]
Predicted Density 1.50 ± 0.1 g/cm³N/A[6][8]

The lower melting point of the 2-fluoro isomer may suggest a difference in crystal lattice energy compared to its 5-fluoro counterpart. Such seemingly minor physical distinctions can have practical implications for formulation and solubility studies downstream.

Synthesis Strategy and Reactivity Profile: A Study in Electronic Effects

The synthetic accessibility and subsequent reactivity of these isomers are of paramount importance to the process chemist. The choice of starting material is the primary determinant of the final isomeric product.

General Synthetic Pathways

A common and effective method for synthesizing these compounds involves the nitration of a fluorinated phenylacetic acid precursor. The directing effects of the existing substituents guide the incoming nitro group.

  • To synthesize This compound , one would typically start with 3-fluorophenylacetic acid. The fluorine atom is an ortho, para director. Nitration will preferentially occur at the positions activated by fluorine and least sterically hindered, leading to the desired product.[5]

  • For 2-Fluoro-5-nitrophenylacetic acid , the synthesis would logically start from 4-fluorophenylacetic acid, where nitration would be directed to the ortho position of the acetic acid group.

Experimental Workflow: Nitration of Fluorophenylacetic Acid Precursors

G Start Isomeric Fluoronitrophenylacetic Acid (5-F-2-NPA or 2-F-5-NPA) Step1 Nitro Group Reduction (e.g., H₂, Pd/C) Start->Step1 Intermediate Fluoroaminophenylacetic Acid Step1->Intermediate Step2 Chemical Transformation (e.g., Cyclization, Amide Coupling) Intermediate->Step2 Scaffold Complex Heterocyclic Scaffold or Functionalized Derivative Step2->Scaffold Step3 Biological Screening Scaffold->Step3 End Lead Compound for Drug Development Step3->End

References

Comparative Structure-Activity Relationship of 5-Fluoro-2-nitrophenylacetic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic exploration of versatile chemical scaffolds is paramount to the development of novel therapeutic agents. 5-Fluoro-2-nitrophenylacetic acid has emerged as a compound of significant interest, serving as a valuable intermediate in the synthesis of a variety of bioactive molecules.[1] Its unique combination of a fluorine atom, a nitro group, and a phenylacetic acid moiety provides a rich canvas for structural modification to modulate biological activity. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of this compound derivatives, with a focus on their prospective applications as anti-inflammatory and antimicrobial agents. Drawing upon established principles of medicinal chemistry and experimental data from related compound classes, this document aims to equip researchers with the foundational knowledge to rationally design and evaluate novel derivatives with enhanced potency and selectivity.

The Core Scaffold: Understanding the Building Blocks of Activity

The this compound molecule is characterized by three key functional groups that synergistically influence its chemical reactivity and biological potential.

  • The Phenylacetic Acid Moiety: This group is a well-established pharmacophore in a number of non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid is crucial for binding to the active site of cyclooxygenase (COX) enzymes, key mediators of inflammation.

  • The Nitro Group: The strongly electron-withdrawing nature of the nitro group can significantly impact the acidity of the carboxylic acid and the overall electronic properties of the aromatic ring. In various contexts, nitroaromatic compounds have demonstrated a broad spectrum of biological activities, including antimicrobial effects.[2][3] The reduction of the nitro group within microbial cells can lead to the formation of cytotoxic reactive nitrogen species, forming the basis of their antimicrobial action.[3]

  • The Fluorine Atom: The introduction of fluorine into a drug candidate can have profound effects on its metabolic stability, lipophilicity, and binding affinity to target proteins. Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially enhancing interactions with biological targets.

The strategic modification of these key positions is central to exploring the SAR of this scaffold.

Caption: Core scaffold of this compound highlighting key functional groups and potential sites for chemical modification.

Structure-Activity Relationships for Anti-inflammatory Activity

While direct SAR studies on this compound derivatives as anti-inflammatory agents are not extensively documented, we can infer potential relationships based on the well-established SAR of other phenylacetic acid derivatives.[4][5]

Key Hypotheses:

  • Modification of the Carboxylic Acid:

    • Esterification and Amidation: Conversion of the carboxylic acid to esters or amides is a common strategy to create prodrugs with improved pharmacokinetic properties.[6] These derivatives would likely be inactive until hydrolyzed in vivo to the parent carboxylic acid, which is the active pharmacophore for COX inhibition. The rate of hydrolysis will be dependent on the nature of the ester or amide group.

    • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, could maintain or enhance anti-inflammatory activity.

  • Substitution on the Phenyl Ring:

    • The position and nature of substituents on the phenyl ring can significantly influence COX inhibitory activity and selectivity (COX-1 vs. COX-2). The existing 5-fluoro and 2-nitro groups already confer a specific electronic and steric profile. Further substitution could either enhance or diminish activity.

Comparative Data from Related Phenylacetic Acid Derivatives:

ModificationPredicted Effect on Anti-inflammatory ActivityRationale
Esterification of COOH Decreased in vitro, potentially improved in vivoProdrug formation, requires in vivo hydrolysis for activation.
Amidation of COOH Decreased in vitro, potentially improved in vivoProdrug formation, requires in vivo hydrolysis for activation.
Additional Ring Substitution VariableCan alter binding affinity and selectivity for COX enzymes.
Experimental Protocol: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method to assess the inhibitory potential of compounds against COX enzymes, key targets for anti-inflammatory drugs.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compounds (this compound derivatives)

  • Reference compound (e.g., Celecoxib, a selective COX-2 inhibitor)

  • Tris-HCl buffer (pH 8.0)

  • Heme

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds and the reference compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve a range of final assay concentrations.

  • Assay Mixture Preparation: In a 96-well plate, add the following in order:

    • Tris-HCl buffer

    • Heme

    • COX-1 or COX-2 enzyme

    • Test compound dilution or reference compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and TMPD.

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro COX inhibition assay.

Structure-Activity Relationships for Antimicrobial Activity

The presence of the nitroaromatic moiety in this compound suggests potential for antimicrobial activity.[2][3] The SAR for this class of compounds is often linked to the ease of reduction of the nitro group and the overall physicochemical properties of the molecule.

Key Hypotheses:

  • Role of the Nitro Group: The nitro group is essential for antimicrobial activity. Its reduction within the microbial cell to form cytotoxic species is the primary mechanism of action. Therefore, modifications that significantly alter the electron-withdrawing nature of the nitro group are likely to reduce activity.

  • Impact of the Fluoro Group: The fluorine atom can enhance antimicrobial potency by increasing cell permeability and metabolic stability.

  • Modification of the Acetic Acid Side Chain:

    • Amides and Esters: Conversion to amides and esters could modulate the compound's lipophilicity, thereby affecting its ability to penetrate bacterial cell walls. The specific nature of the amide or ester substituent will be critical. For instance, coupling to amino acids or other polar moieties could enhance uptake by specific bacterial transporters.

    • Chain Length and Branching: Altering the length or branching of the acetic acid side chain could impact interactions with intracellular targets.

Comparative Data from Related Nitroaromatic Compounds:

ModificationPredicted Effect on Antimicrobial ActivityRationale
Reduction of NO2 group AbolishedThe nitro group is essential for the mechanism of action.
Amidation of COOH VariableCan improve cell penetration and target interaction.
Esterification of COOH VariableCan alter lipophilicity and cell permeability.
Additional Ring Substitution VariableCan influence the reduction potential of the nitro group and overall molecular properties.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Objective: To determine the MIC of this compound derivatives against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

  • Test compounds (this compound derivatives)

  • Reference antibiotics (e.g., ciprofloxacin, vancomycin)

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the adjusted inoculum in MHB to the final required concentration.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and reference antibiotics in the 96-well plates using MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Comparative Analysis and Future Directions

Derivatives of this compound represent a promising, yet underexplored, class of compounds with dual potential as both anti-inflammatory and antimicrobial agents. The presence of distinct pharmacophores for each activity within a single scaffold offers a unique opportunity for the development of novel therapeutics.

Comparison with Alternatives:

  • Anti-inflammatory: Compared to traditional NSAIDs, derivatives of this scaffold may offer a different side-effect profile. The nitro group, while contributing to potential antimicrobial activity, may also introduce toxicity concerns that need to be carefully evaluated.

  • Antimicrobial: In an era of increasing antibiotic resistance, novel chemical entities are urgently needed. Nitroaromatic compounds have a distinct mechanism of action compared to many existing antibiotic classes, which may make them effective against resistant strains.

Future Research:

The hypotheses presented in this guide provide a framework for the rational design of novel this compound derivatives. Future research should focus on:

  • Synthesis of a focused library of derivatives: This should include amides and esters of the carboxylic acid, as well as compounds with varied substitution patterns on the phenyl ring.

  • Systematic biological evaluation: The synthesized compounds should be screened for both anti-inflammatory and antimicrobial activity using the protocols outlined above.

  • Quantitative Structure-Activity Relationship (QSAR) studies: As experimental data becomes available, QSAR models can be developed to provide a more quantitative understanding of the relationship between chemical structure and biological activity.

  • Mechanism of action studies: For active compounds, further studies will be necessary to elucidate their precise molecular targets and mechanisms of action.

By systematically exploring the SAR of this versatile scaffold, the scientific community can unlock its full therapeutic potential and pave the way for the development of next-generation anti-inflammatory and antimicrobial agents.

References

A Comparative Analysis of Halogenated Nitrophenylacetic Acid Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. Phenylacetic acid derivatives have long been recognized for their diverse therapeutic potential, and the introduction of nitro and halogen functionalities can profoundly modulate their physicochemical and pharmacological properties. This guide provides a comparative analysis of halogenated nitrophenylacetic acid analogues, offering insights into their synthesis, structure-activity relationships (SAR), and potential applications, supported by available experimental data and established chemical principles. While direct side-by-side comparative studies on a full series of these specific analogues are limited in publicly available literature, this guide synthesizes existing data on related compounds to provide a predictive framework for their performance.

Introduction: The Significance of Halogenation and Nitration in Phenylacetic Acid Scaffolds

The phenylacetic acid (PAA) core is a privileged scaffold in drug discovery, found in drugs like diclofenac (an anti-inflammatory agent) and penicillin G (an antibiotic).[1] The introduction of a nitro group (-NO₂) and a halogen atom (F, Cl, Br, I) can dramatically alter the molecule's electronic properties, lipophilicity, and metabolic stability.

  • Nitro Group: The strongly electron-withdrawing nature of the nitro group can enhance the acidity of the carboxylic acid, influence binding to biological targets, and in some cases, serve as a bio-activatable moiety, particularly under hypoxic conditions found in tumors and certain bacterial infections.[2]

  • Halogens: Halogenation is a common strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity. The effect of halogenation is dependent on the nature of the halogen, with electronegativity and size playing crucial roles.

This guide will explore the interplay of these substituents on the nitrophenylacetic acid backbone, providing a comparative perspective for researchers designing new therapeutic agents.

Synthesis of Halogenated Nitrophenylacetic Acid Analogues

The synthesis of halogenated nitrophenylacetic acid analogues can be approached through several routes, primarily involving either the nitration of a pre-halogenated phenylacetic acid or the halogenation of a nitrophenylacetic acid. A common and versatile method involves the nitration of a 4-substituted halobenzene, followed by steps to introduce the acetic acid moiety.[3]

Representative Synthetic Pathway:

A general synthetic route to produce 2-nitro-4-halogenated phenylacetic acids is outlined below. This method offers a good yield and utilizes readily available starting materials.[3]

Synthesis_of_Halogenated_Nitrophenylacetic_Acid start 4-Halogenated Benzene step1 Nitration (HNO₃, H₂SO₄) start->step1 Step 1 intermediate1 1-Halogen-4-nitrobenzene step1->intermediate1 step2 Nucleophilic Substitution (e.g., with diethyl malonate) intermediate1->step2 Step 2 intermediate2 Diethyl (4-halogen-2-nitrophenyl)malonate step2->intermediate2 step3 Hydrolysis and Decarboxylation (Acid or Base) intermediate2->step3 Step 3 end 2-Nitro-4-halogenated Phenylacetic Acid step3->end

Caption: Generalized synthetic workflow for 2-nitro-4-halogenated phenylacetic acids.

Detailed Experimental Protocol (Exemplary): Synthesis of 2-Nitro-4-bromophenylacetic Acid

This protocol is adapted from established methods for the synthesis of substituted phenylacetic acids.[3]

  • Nitration of 4-Bromotoluene: To a stirred solution of 4-bromotoluene in a suitable solvent (e.g., dichloromethane), a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically below 10°C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured onto ice, and the organic layer is separated, washed, dried, and concentrated to yield 4-bromo-1-methyl-2-nitrobenzene.

  • Side-Chain Bromination: The resulting 4-bromo-1-methyl-2-nitrobenzene is then subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride, under reflux. This step yields 4-bromo-1-(bromomethyl)-2-nitrobenzene.

  • Cyanation: The benzylic bromide is converted to the corresponding nitrile by reaction with sodium or potassium cyanide in a polar aprotic solvent (e.g., acetone or DMSO). This produces 2-(4-bromo-2-nitrophenyl)acetonitrile.

  • Hydrolysis: The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic (e.g., refluxing with aqueous sulfuric acid) or basic (e.g., refluxing with aqueous sodium hydroxide followed by acidification) conditions to yield 2-nitro-4-bromophenylacetic acid.

Causality behind Experimental Choices: The choice of a multi-step synthesis starting from a halogenated toluene allows for precise control over the regiochemistry of the final product. The nitration of toluene derivatives is directed by the methyl group, and subsequent functional group interconversions are well-established and high-yielding reactions.

Comparative Physicochemical Properties

Table 1: Predicted Physicochemical Properties of Halogenated Nitrophenylacetic Acid Analogues

CompoundHalogenPosition of HalogenPredicted pKaPredicted logPRationale for Predicted Properties
4-Fluoro-2-nitrophenylacetic acidF4Lower than NPAAHigher than NPAAFluorine is highly electronegative, increasing acidity. Its small size has a modest impact on lipophilicity.
4-Chloro-2-nitrophenylacetic acidCl4Lower than NPAASignificantly higher than NPAAChlorine is electronegative and increases lipophilicity more than fluorine.
4-Bromo-2-nitrophenylacetic acidBr4Lower than NPAAHigher than chloro-analogueBromine is less electronegative than chlorine but more lipophilic due to its larger size.
4-Iodo-2-nitrophenylacetic acidI4Lower than NPAAHighest in the seriesIodine is the least electronegative but most lipophilic halogen in this series.
2-Chloro-4-nitrophenylacetic acidCl2Lower than NPAASignificantly higher than NPAAThe ortho-chloro group will have a strong inductive effect on the carboxylic acid, potentially making it more acidic than the 4-chloro isomer.

NPAA: Nitrophenylacetic acid. The pKa of 4-nitrophenylacetic acid is approximately 3.85.[4][5] The logP values are predicted to increase with the size of the halogen atom.

Comparative Biological Activities

Direct comparative biological data for a series of halogenated nitrophenylacetic acid analogues is sparse. However, by examining studies on related compounds, we can infer potential trends in their activity.

Antimicrobial Activity

Halogenated and nitrated aromatic compounds are known to possess antimicrobial properties. The presence of these functional groups can enhance the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes. The nitro group can also be reduced by bacterial nitroreductases to form cytotoxic reactive nitrogen species.[2][6]

A study on halogenated phenazine antibacterial prodrugs, which contain a nitroaromatic trigger, demonstrated that these compounds have potent activity against multidrug-resistant bacteria.[2][6] This suggests that halogenated nitrophenylacetic acids could also exhibit significant antibacterial effects.

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliPredicted Trend
4-Fluoro-2-nitrophenylacetic acid1632Moderate activity
4-Chloro-2-nitrophenylacetic acid816Increased activity due to higher lipophilicity
4-Bromo-2-nitrophenylacetic acid48Potentially the most active due to a balance of lipophilicity and electronic effects
4-Iodo-2-nitrophenylacetic acid816Activity may decrease due to steric hindrance or excessive lipophilicity

These values are hypothetical and intended to illustrate a potential trend based on structure-activity relationships observed in similar compound classes.

Cytotoxicity and Anticancer Potential

Nitrophenylacetic acid derivatives have been investigated for their anticancer properties. The cytotoxicity of these compounds is often linked to their ability to induce apoptosis. A study on phenylacetamide derivatives showed that a para-nitro substituted compound had a strong cytotoxic effect against MDA-MB468 breast cancer cells.[7] Halogenation can further enhance the cytotoxic potential of these compounds. For instance, a comparison of halogenated benzofuran derivatives revealed that the brominated analogue had a higher cytotoxic potential than the chlorinated one in A549 and HepG2 cancer cell lines.[8]

Cytotoxicity_Mechanism Compound Halogenated Nitrophenylacetic Acid Analogue Cell Cancer Cell Compound->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Apoptosis Apoptosis Induction ROS->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

Caption: Plausible mechanism of cytotoxicity for halogenated nitrophenylacetic acid analogues.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, we can summarize the following SAR trends for halogenated nitrophenylacetic acid analogues:

  • Nature of the Halogen: The biological activity is expected to be influenced by the size and electronegativity of the halogen. Generally, an increase in halogen size (F < Cl < Br < I) leads to increased lipophilicity, which can enhance cell penetration and, up to a point, biological activity. However, excessively large substituents may lead to steric hindrance and reduced activity.

  • Position of Substituents: The relative positions of the nitro, halogen, and acetic acid groups on the phenyl ring are critical. An ortho-substituent relative to the acetic acid side chain can have a more pronounced effect on the acidity and conformation of the molecule compared to a meta or para substituent.

  • Electron-Withdrawing Effects: The combination of a nitro group and a halogen, both being electron-withdrawing, will significantly polarize the aromatic ring. This can influence interactions with biological targets and the molecule's susceptibility to metabolic transformations.

Conclusion and Future Directions

Halogenated nitrophenylacetic acid analogues represent a promising class of compounds with potential applications in antimicrobial and anticancer drug discovery. While direct comparative data is limited, this guide provides a framework for understanding their synthesis, physicochemical properties, and structure-activity relationships based on established principles and data from related compound series.

Future research should focus on the systematic synthesis and evaluation of a complete series of these analogues to establish definitive SARs. Such studies should include in-vitro and in-vivo testing to assess their efficacy, toxicity, and pharmacokinetic profiles. The insights gained from such comprehensive analyses will be invaluable for the rational design of novel therapeutic agents based on this versatile scaffold.

References

alternatives to 5-Fluoro-2-nitrophenylacetic acid in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Alternatives for 5-Fluoro-2-nitrophenylacetic Acid in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of viable alternatives to this compound, a versatile intermediate in pharmaceutical and agrochemical research.[1] The unique reactivity imparted by its fluoro and nitro functional groups makes it a valuable building block.[2] However, considerations of cost, availability, or the need for a modified reactivity profile often necessitate the exploration of alternatives. This guide delves into the comparative performance of structurally and functionally similar compounds, supported by experimental context and established synthetic protocols.

This compound (5-F-2-NPAA) is an aromatic carboxylic acid distinguished by three key functional components:

  • The Phenylacetic Acid Moiety : This core structure is a crucial precursor for various heterocyclic systems, most notably in the synthesis of benzofuranones and lactams through cyclization reactions.[3][4]

  • The Nitro Group (-NO₂) : As a potent electron-withdrawing group, it activates the aromatic ring for certain reactions and, more importantly, serves as a synthetic handle. It can be readily reduced to an amine (-NH₂), which is a pivotal step in the construction of nitrogen-containing heterocycles like isoalloxazines and benzimidazoles.[3][5][6]

  • The Fluorine Atom (-F) : The strategic placement of fluorine significantly influences the molecule's properties. It enhances lipophilicity, which can improve bioavailability in drug candidates, and can block sites of metabolic oxidation.[7][8][9] Its electronegativity also modulates the electronic character of the aromatic ring, affecting reaction rates and regioselectivity.[10]

The primary utility of 5-F-2-NPAA lies in its role as an intermediate for complex, bioactive molecules.[2] Therefore, any alternative must be evaluated on its ability to replicate or advantageously modify these core functionalities.

A Comparative Analysis of Key Alternatives

Alternatives can be broadly categorized into direct structural analogs and functionally equivalent precursors that lead to similar downstream products via different synthetic routes.

Direct Analogs: Other Substituted 2-Nitrophenylacetic Acids

The most direct alternatives are other compounds within the 2-nitrophenylacetic acid family. The choice among them depends on the specific role of the substituent at the 5-position.

  • (2-Nitrophenyl)acetic Acid (2-NPAA) : This is the parent compound, lacking the fluorine substituent. It is a widely used precursor for heterocycles through reductive cyclization pathways.[3][11] Its primary advantage is often lower cost and wider availability. The key difference is the absence of fluorine's electronic and metabolic-blocking effects, which may be either a disadvantage or an irrelevant factor depending on the final target molecule's requirements.

  • Other Halogenated Analogs (e.g., 4-Bromo-2-nitrophenylacetic Acid) : Substituting fluorine with other halogens like bromine or chlorine introduces different reactivity patterns. For instance, a bromine or iodine atom can serve as a leaving group in cross-coupling reactions (e.g., Suzuki, Heck), offering additional synthetic pathways not available with the more inert C-F bond.[12][13]

Positional Isomers
  • (2-Fluoro-5-nitrophenyl)acetic Acid : This isomer shifts the nitro group from the ortho to the para position relative to the acetic acid moiety. This significantly alters the electronic landscape of the aromatic ring, which will influence the regioselectivity of subsequent reactions and the physicochemical properties of any intermediates.

Functionally Equivalent Precursors

In many synthetic campaigns, the ultimate goal is not the phenylacetic acid itself, but a downstream product like an N-substituted aniline or a benzofuranone. In these cases, entirely different starting materials can be more efficient.

  • For N-Substituted 2-Nitroanilines : A common transformation is the conversion of the carboxylic acid to an amide, followed by further modifications. An alternative and often more direct route to the same class of intermediates is the nucleophilic aromatic substitution (SNAr) on a simpler starting material. 2-Chloronitrobenzene or 2-Fluoronitrobenzene can be reacted directly with a wide range of primary or secondary amines to yield N-substituted-2-nitroanilines in excellent yields.[5][14] This approach bypasses the phenylacetic acid intermediate entirely.

  • For Benzofuranones : While 2-nitrophenylacetic acids can be converted to 2-hydroxyphenylacetic acids (via reduction of the nitro group, diazotization, and hydrolysis) which then cyclize to form benzofuranones, there are more direct methods.[15] Modern synthetic chemistry offers several alternatives, including the Palladium(II)-catalyzed C-H activation of various phenylacetic acids followed by intramolecular C-O bond formation to directly yield benzofuranones.[4]

Data Presentation: Comparative Overview

The following tables summarize the key properties and a qualitative comparison of the discussed compounds.

Table 1: Physicochemical Properties of this compound and Key Alternatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compound C₈H₆FNO₄199.1415529640-98-0[1]
(2-Nitrophenyl)acetic acidC₈H₇NO₄181.151413740-52-1[3]
4-Bromo-2-nitrophenylacetic acidC₈H₆BrNO₄260.04N/A6127-11-3[13]
2-Fluoro-5-nitrophenylacetic acidC₈H₆FNO₄199.14N/A195609-18-8
2-ChloronitrobenzeneC₆H₄ClNO₂157.5532-3488-73-3

Table 2: Qualitative Performance Comparison in Key Synthetic Applications

Compound/MethodTarget ApplicationTypical YieldsKey AdvantagesKey Disadvantages
This compound Heterocycle SynthesisGood to ExcellentFluorine imparts desirable drug-like properties.[8]Higher cost; multi-step conversion to some intermediates.
(2-Nitrophenyl)acetic acidHeterocycle SynthesisGood to ExcellentLower cost, readily available.[16]Lacks fluorine-specific benefits.
2-Chloronitrobenzene + AmineN-Substituted 2-NitroanilinesExcellent (>75-90%)[5][14]Highly efficient, direct, one-step process.Limited to aniline synthesis; does not provide the acetic acid side chain.
Pd-Catalyzed C-H ActivationBenzofuranonesGood to HighConvergent, atom-economical, broad substrate scope.[4]Requires specialized catalyst and ligands; may not be cost-effective for all scales.

Visualization of Synthetic Pathways

The following diagrams illustrate the central role of 2-nitrophenylacetic acids and the alternative synthetic routes.

G cluster_0 Synthetic Utility of 2-Nitrophenylacetic Acids NPAA 2-Nitrophenylacetic Acid Derivative Amine Amine Intermediate (-NH2) NPAA->Amine Reduction (e.g., Pd/C, H2) Hydroxamic_Acid Hydroxamic Acid NPAA->Hydroxamic_Acid Partial Reduction Lactam Lactam Amine->Lactam Intramolecular Cyclization

Caption: General synthetic transformations of 2-nitrophenylacetic acids.

G cluster_0 Route A: Via Phenylacetic Acid cluster_1 Route B: Alternative S_N_Ar Route F_NPAA 5-Fluoro-2-nitrophenylacetic acid Amide Amide Formation F_NPAA->Amide Reduced_Amide Nitro Reduction Amide->Reduced_Amide Target_A Target Heterocycle Reduced_Amide->Target_A Cl_NB 2-Chloronitrobenzene SNAr_Product N-Substituted 2-Nitroaniline Cl_NB->SNAr_Product Amine Amine (R-NH2) Amine->SNAr_Product Reduced_Aniline Nitro Reduction SNAr_Product->Reduced_Aniline Target_B Target Heterocycle Reduced_Aniline->Target_B

Caption: Comparative workflows for synthesizing nitrogen-containing heterocycles.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for key transformations discussed in this guide.

Protocol 1: Selective Reduction of a Halogenated Nitroarene

This protocol describes the selective reduction of the nitro group in the presence of a halogen, a critical step when working with halogenated nitrophenylacetic acid analogs. The use of a heterogeneous catalyst like Pd/C with a transfer hydrogenation source such as hydrazine hydrate is effective and avoids the need for high-pressure hydrogenation equipment.[17][18]

Objective: To synthesize a halogenated aniline from a halogenated nitroarene.

Materials:

  • Halogenated Nitroarene (e.g., 4-Bromo-2-nitrotoluene as a model) (1 mmol)

  • Palladium on Carbon (Pd/C), 10% (5 mol%)

  • Hydrazine monohydrate (4 mmol)

  • Ethanol (10 mL)

  • Reaction flask, magnetic stirrer, condenser

Procedure:

  • To a 50 mL round-bottom flask, add the halogenated nitroarene (1 mmol) and ethanol (10 mL).

  • Add the 10% Pd/C catalyst (5 mol%).

  • Stir the suspension at room temperature for 5 minutes.

  • Slowly add hydrazine monohydrate (4 mmol) dropwise to the mixture. An exothermic reaction may be observed.

  • Fit the flask with a condenser and heat the reaction mixture to 70°C.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure halogenated aniline.

Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The selective reduction is validated by the disappearance of the nitro group signals and the appearance of an amine signal, while signals corresponding to the aromatic halogen remain intact.

Protocol 2: Synthesis of N-Substituted-2-nitroaniline via SNAr

This protocol details an efficient alternative pathway to key intermediates using 2-chloronitrobenzene, as described by Mahajan et al.[5] The use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a non-nucleophilic base facilitates the reaction under relatively mild conditions.

Objective: To synthesize an N-substituted-2-nitroaniline from 2-chloronitrobenzene.

Materials:

  • 2-Chloronitrobenzene (0.1 mol)

  • Substituted Amine/Aniline (0.1 mol)

  • DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (0.1 mol)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Reaction vessel, magnetic stirrer, heating mantle

Procedure:

  • In a suitable reaction vessel, combine 2-chloronitrobenzene (0.1 mol), the desired amine or aniline (0.1 mol), and DBU (0.1 mol).

  • Heat the mixture to 80°C with stirring for approximately 1 hour.

  • Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.

  • Partition the reaction mixture between dichloromethane and water in a separatory funnel.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • The crude residue is then purified by column chromatography on silica gel (60–120 mesh), eluting with a suitable solvent system (e.g., petroleum ether/ethyl acetate) to afford the pure, highly colored (orange to red) N-substituted-2-nitroaniline product.[5]

Validation: The structure of the product is confirmed by IR, ¹H NMR, mass spectrometry, and elemental analysis. The success of the SNAr is validated by the disappearance of the starting amine and the appearance of a new N-aryl bond, confirmed by spectroscopic data.

Conclusion and Future Outlook

While this compound remains a valuable and highly effective building block, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. For applications where the unique properties of fluorine are not essential, the parent (2-nitrophenyl)acetic acid offers a more economical choice. When additional synthetic handles are desired, other halogenated analogs provide new avenues for cross-coupling chemistry.

Perhaps most significantly, for the synthesis of common downstream targets like N-substituted anilines and benzofuranones, alternative and more direct synthetic routes utilizing starting materials like 2-chloronitrobenzene or employing catalytic C-H activation can offer superior efficiency and atom economy. The selection of an appropriate alternative is a strategic decision that must be guided by the specific goals of the synthesis, balancing factors of cost, scalability, and the desired physicochemical properties of the final molecule.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Fluoro-2-nitrophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the precise identification of constitutional isomers is a critical, non-negotiable step. Isomeric impurities can drastically alter the pharmacological, toxicological, and material properties of a target compound. The fluoro-nitrophenylacetic acid scaffold is a valuable building block in medicinal and agrochemical research, but its synthesis can often yield a mixture of isomers.[1][2] Differentiating these isomers requires a robust, multi-technique spectroscopic approach.

This guide provides an in-depth comparison of the expected spectroscopic signatures of 5-Fluoro-2-nitrophenylacetic acid and its key isomers. Rather than merely presenting data, we will explore the underlying chemical principles that govern their distinct behaviors in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This causal approach will empower you to not only identify known isomers but also to elucidate the structure of unexpected analogues.

Part 1: Foundational Spectroscopic Principles

The spectroscopic characteristics of these isomers are dictated by the interplay of three key functional groups on the phenyl ring: the electron-withdrawing nitro group (-NO₂), the electronegative fluorine atom (-F), and the carboxymethyl group (-CH₂COOH). The relative positions of these groups create unique electronic environments, leading to distinguishable spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is paramount for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. We will consider ¹H, ¹³C, and ¹⁹F NMR.

  • ¹H NMR: The aromatic region (typically 7.0-8.5 ppm) is the most informative. The chemical shift and, more importantly, the splitting pattern (multiplicity) of the aromatic protons are dictated by their position relative to the substituents and to each other. The strongly withdrawing -NO₂ group will significantly deshield ortho and para protons, shifting them downfield. The -F atom also deshields protons, but its primary influence is observed through spin-spin coupling (J-coupling). The methylene protons (-CH₂) of the acetic acid group typically appear as a singlet around 3.5-4.0 ppm.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. Carbons directly attached to the -NO₂ or -F groups will show the largest shifts. The C-F bond introduces significant carbon-fluorine coupling constants (¹J_CF, ²J_CF, etc.), which are invaluable for assigning specific carbon signals.[3][4] The carbonyl carbon of the carboxylic acid is typically found in the 170-180 ppm region.[5][6]

  • ¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and specific technique. The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment, making it a powerful diagnostic tool for differentiating isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides confirmation of the functional groups present and offers subtle clues about the substitution pattern. Key vibrational modes to monitor include:

  • -NO₂ Stretches: The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch (ν_as) typically between 1500-1570 cm⁻¹ and a symmetric stretch (ν_s) between 1300-1370 cm⁻¹.[7]

  • -COOH Group: Look for a broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch from 1680-1750 cm⁻¹.[8]

  • Aromatic Ring: C=C stretching bands appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations between 750-900 cm⁻¹ can be indicative of the substitution pattern on the ring.

  • C-F Stretch: A strong C-F stretching vibration is expected in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight and crucial structural information through fragmentation analysis. For all C₈H₆FNO₄ isomers, the nominal molecular weight is 199 g/mol .[1][2][9]

  • Molecular Ion (M⁺˙): A clear molecular ion peak at m/z 199 is expected.

  • Key Fragmentation Pathways: The primary fragmentation patterns arise from the lability of the substituents:

    • Loss of the Carboxymethyl Group: Cleavage of the bond between the aromatic ring and the acetic acid side chain is common. A prominent fragment corresponds to the loss of ·COOH (45 Da), resulting in a peak at m/z 154.[10]

    • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion can occur.

    • Nitro Group Fragmentation: The nitro group can be lost as ·NO₂ (46 Da) or ·NO (30 Da), often accompanied by rearrangements.[11] The fragmentation of aromatic nitro compounds is a well-documented process that provides significant structural clues.

Part 2: Comparative Analysis of Key Isomers

Let's apply these principles to predict the spectroscopic differences between the target compound, This compound , and two of its common isomers.

Caption: Molecular structures of three key isomers of Fluoro-nitrophenylacetic acid.

Predicted Spectroscopic Differentiation

The following table summarizes the expected key differences in the spectra of these isomers, providing a roadmap for their identification.

Spectroscopic FeatureThis compound (Target)4-Fluoro-2-nitrophenylacetic acid2-Fluoro-5-nitrophenylacetic acid
¹H NMR (Aromatic) Three distinct signals. Expect complex splitting due to ³J_HH, ⁴J_HH, and J_HF couplings. Proton at C6 will be a doublet of doublets.Three distinct signals. Proton at C3 will be a doublet coupled to F. Proton at C5 will be a doublet of doublets.Three distinct signals. Proton at C6 will be a doublet. Proton at C3 will be a doublet coupled to F.
¹⁹F NMR A single resonance with a chemical shift influenced by the para -NO₂ and ortho -CH₂COOH groups.A single resonance. The chemical shift will be significantly different due to the ortho -CH₂COOH and meta -NO₂ groups.A single resonance. The chemical shift will be distinct due to the ortho -CH₂COOH and para -NO₂ groups.
¹³C NMR (C-F Coupling) The C-F bond will result in a large ¹J_CF coupling for C5. Smaller ²,³,⁴J_CF couplings will be observed for C2, C4, C6, and the carbon bearing the CH₂COOH group.A large ¹J_CF coupling for C4. Different patterns of smaller J_CF couplings for the surrounding carbons compared to the target isomer.A large ¹J_CF coupling for C2. Again, a unique pattern of long-range J_CF couplings will be observed.
FT-IR (C-H Bending) The out-of-plane C-H bending region (750-900 cm⁻¹) will reflect a 1,2,4-trisubstituted pattern.The C-H bending pattern will also correspond to 1,2,4-trisubstitution but may show subtle frequency shifts due to the different electronic distribution.The C-H bending pattern will also correspond to 1,2,4-trisubstitution, with expected subtle shifts in frequency.
MS Fragmentation While the primary fragments (M-45, M-46) are expected for all isomers, the relative intensities of subsequent fragment ions may differ due to variations in the stability of the resulting cations.Similar to the target, but relative fragment intensities could vary.Similar to the target, but relative fragment intensities could vary.

Part 3: Validated Experimental Protocols

Acquiring high-quality, reproducible data is essential. The following protocols are designed as self-validating systems for the analysis of fluoro-nitrophenylacetic acid isomers.

References

A Senior Application Scientist's Guide to Confirming the Purity of 5-Fluoro-2-nitrophenylacetic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Criticality of Purity for a Key Pharmaceutical Intermediate

In the intricate pathway of drug development, the quality of each starting material and intermediate dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 5-Fluoro-2-nitrophenylacetic acid is a pivotal intermediate, serving as a versatile building block in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.[1] Its molecular structure, featuring a fluorinated and nitrated phenyl ring coupled with a carboxylic acid moiety, provides unique reactivity for synthetic chemists.[2] However, this same reactivity presents a challenge: the potential for side-reactions leading to impurities. Even trace impurities can have significant downstream effects, potentially compromising the yield, purity, and safety of the final drug product. Therefore, a robust, accurate, and validated analytical method to confirm the purity of this intermediate is not merely a quality control step; it is a foundational requirement for regulatory compliance and successful drug manufacturing.[3]

This guide provides an in-depth technical comparison of methodologies for confirming the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a detailed experimental protocol, and compare the performance of HPLC against alternative analytical techniques.

The Analytical Challenge: Tailoring a Method to the Molecule

The physicochemical properties of this compound govern the selection of an appropriate analytical technique. As an aromatic compound, it possesses strong chromophores (the nitro-phenyl group), making it an excellent candidate for UV-Vis spectrophotometric detection.[4] Its carboxylic acid group (pKa ≈ 3.74) means its ionization state is pH-dependent, a critical factor for chromatographic separation.[4] The combination of these features makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the industry's gold standard for this type of analysis, offering high precision, versatility, and resolving power for complex mixtures.[5]

Core Methodology: Purity Determination by RP-HPLC

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18-bonded silica) retains analytes, which are then eluted by a polar mobile phase.[6] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. For this compound, this technique is ideal for separating the main compound from potentially less polar starting materials or more polar degradation products.

Causality Behind Experimental Choices: A Rationale-Driven Approach

Developing a robust HPLC method is a process of deliberate choices, each grounded in chemical principles to achieve optimal separation and quantification.

  • Stationary Phase Selection: A C18 (octadecyl) column is the quintessential choice for separating moderately polar aromatic compounds. The long alkyl chains provide a hydrophobic environment that promotes retention of the phenyl ring through van der Waals forces.[7] Modern, end-capped C18 columns are preferred as they minimize unwanted interactions with residual silanol groups on the silica surface, leading to improved peak shape, especially for acidic compounds.

  • Mobile Phase Optimization:

    • Solvent System: A mixture of a polar organic solvent (like acetonitrile or methanol) and water is standard. Acetonitrile often provides better peak shapes and lower UV cutoff than methanol.

    • pH Control: This is arguably the most critical parameter. The carboxylic acid moiety on the analyte must be in a consistent protonation state to ensure reproducible retention times. By buffering the aqueous portion of the mobile phase to a pH of approximately 2.5-3.0 (well below the analyte's pKa), we ensure the carboxylic acid is fully protonated (-COOH). This neutral form is more hydrophobic, leading to better retention on the C18 column and sharp, symmetrical peaks. A phosphate or acetate buffer is commonly used.

  • Detection Wavelength: The nitro-aromatic system in this compound absorbs strongly in the UV region. A photodiode array (PDA) detector is ideal for method development, allowing for the determination of the absorbance maximum (λmax) to ensure the highest sensitivity. For routine analysis, a single-wavelength UV detector set to this λmax (typically around 254 nm for aromatic compounds) is sufficient.

  • Elution Mode: Gradient vs. Isocratic: For purity analysis, where unknown impurities may be present with a wide range of polarities, a gradient elution is superior. A gradient program, which starts with a higher percentage of the aqueous phase and gradually increases the organic solvent concentration, ensures that highly polar impurities elute early while strongly retained, non-polar impurities are eluted in a reasonable time frame, preventing them from being missed.

Experimental Protocol: A Step-by-Step Workflow

This protocol is a validated starting point and should be verified for system suitability before use.

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Deionized water (18.2 MΩ·cm)

2. Instrument and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm, or equivalent.

  • Mobile Phase A: 20 mM KH₂PO₄ in water, pH adjusted to 2.8 with H₃PO₄.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 30 minutes.

3. Gradient Elution Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.07030
20.02080
25.02080
25.17030
30.07030

4. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the standard solution.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the standard solution five times to check for system suitability (RSD of peak area < 2.0%).

  • Inject the sample solution.

  • Calculate the purity of the sample by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the Analytical Workflow

The following diagram illustrates the complete process from sample handling to the final purity assessment.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt SamplePrep Test Sample Preparation (100 µg/mL) Sample->SamplePrep StdPrep Reference Standard Preparation (100 µg/mL) SST System Suitability Test (5x Standard Injections) StdPrep->SST Analysis Sample Injection (Gradient Elution) SamplePrep->Analysis MobilePhase Mobile Phase Preparation (pH 2.8) Equilibrate System Equilibration (30 min) MobilePhase->Equilibrate Equilibrate->SST SST->Analysis RSD < 2.0% Integration Peak Integration & Identification Analysis->Integration Calculation Purity Calculation (Area % Normalization) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Trustworthiness: The Imperative of Method Validation

A described protocol is only trustworthy if it is validated to prove its suitability for the intended purpose. Validation is performed according to International Conference on Harmonisation (ICH) guidelines.[8]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately assess the analyte in the presence of expected impurities or degradation products.The main peak is pure (verified by PDA) and well-resolved (Resolution > 2.0) from adjacent peaks.[8]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration).[9]
Accuracy To measure the closeness of the experimental value to the true value.Recovery of spiked samples should be within 98.0 - 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2.0%.[10]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Typically a signal-to-noise ratio of 10:1.

Anticipating the Unknowns: A Look at Potential Impurities

The primary impurities in this compound often originate from the synthesis process. A common route involves the nitration of 3-fluorophenylacetic acid.[11]

Potential impurities could include:

  • Unreacted Starting Material: 3-fluorophenylacetic acid.

  • Regioisomers: Nitration could potentially occur at other positions on the phenyl ring, leading to isomeric impurities.

  • Over-nitrated or Degraded Products: Depending on the reaction conditions.

Impurities SM Starting Material (3-Fluorophenylacetic acid) Target Target Product (this compound) SM->Target Nitration (HNO₃/H₂SO₄) Imp1 Isomeric Impurity (e.g., 3-Fluoro-4-nitrophenylacetic acid) SM->Imp1 Side-reaction Imp2 Degradation Product Target->Imp2 Stress Conditions (Heat, Light)

Caption: Potential synthetic and degradation-related impurities.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other techniques can provide complementary information or may be used in specific contexts.[12]

TechniquePrincipleApplicability for this compoundAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.Primary Method. Ideal for separating and quantifying the main component and related impurities.High precision, high resolution, quantitative, well-established, and robust.[5]Requires method development; may not identify unknown impurities without mass spectrometry.
Gas Chromatography (GC) Partitioning between a stationary phase and a carrier gas.Limited. Requires derivatization to make the non-volatile carboxylic acid amenable to GC analysis.Excellent for volatile impurities like residual solvents.[5]Destructive, requires derivatization which adds complexity and potential for error, not suitable for non-volatile impurities.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Confirmatory Method. Often coupled with HPLC (LC-MS) for definitive impurity identification.Extremely sensitive and specific, provides molecular weight information for impurity identification.[13]Quantitative analysis can be complex; high instrumentation cost; may suffer from matrix effects.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Provides structural confirmation and can be used for quantitative analysis (qNMR).Provides definitive structural information; can quantify without a specific reference standard for the impurity.Lower sensitivity than HPLC; complex mixtures can be difficult to interpret; high instrumentation cost.[3]
Titration Neutralization of the carboxylic acid with a standardized base.Provides an "assay" value but not a purity profile.Simple, inexpensive, and provides a highly accurate measure of the total acidic content.Non-specific; cannot distinguish between the main analyte and any acidic impurities.

Conclusion

For ensuring the purity of this compound, a well-developed and validated Reversed-Phase HPLC method stands as the most authoritative and reliable technique. It offers the necessary specificity and precision to separate and quantify the target compound from its potential process-related impurities and degradation products. While techniques like LC-MS offer superior identification capabilities and titration provides a simple assay value, they serve best as complementary tools. The HPLC method, when properly validated according to ICH guidelines, provides a self-validating system that ensures every batch of this critical intermediate meets the stringent quality standards required for the pharmaceutical industry, ultimately safeguarding the integrity of the final drug product.

References

A Senior Application Scientist's Guide to the Computational Characterization of 5-Fluoro-2-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of its Predicted Physicochemical and Bioactive Properties Against Structural Analogs

Introduction

5-Fluoro-2-nitrophenylacetic acid (5-F-2-NPAA) is an aromatic carboxylic acid featuring both fluoro and nitro functional groups, making it a valuable intermediate in the synthesis of various bioactive molecules.[1] Its unique electronic properties are leveraged by researchers in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial drug discovery.[1] While its utility as a synthetic building block is established, a comprehensive computational characterization of its intrinsic molecular properties is less documented. Such in silico analysis is a cornerstone of modern drug development, enabling the early prediction of a molecule's behavior, reactivity, and potential as a drug candidate, thereby saving significant time and resources.

This guide provides a comprehensive framework for the computational investigation of 5-F-2-NPAA. We will detail a series of robust, validated protocols using Density Functional Theory (DFT) and molecular docking to elucidate its structural, electronic, and potential bioactive properties. To provide a meaningful context for our findings, we will compare the predicted data for 5-F-2-NPAA against three carefully selected alternative compounds:

  • 2-Nitrophenylacetic acid (2-NPAA): The parent compound, allows for the direct assessment of the fluorine atom's influence on the molecule's properties.

  • 3-Nitrophenylacetic acid (3-NPAA): An isomer used to evaluate the impact of the nitro group's position on the phenyl ring.[2]

  • 4-Fluorophenylacetic acid (4-FPAA): An analog to isolate the electronic effects of the fluorine atom in the absence of the strongly electron-withdrawing nitro group.

By employing this comparative approach, this guide serves as a practical blueprint for researchers aiming to computationally screen and prioritize novel synthetic intermediates for further development.

Computational Strategy: A Validated Workflow

The rationale for our computational workflow is to build a comprehensive molecular profile from the ground up. We begin with the most fundamental property—the molecule's three-dimensional structure—and progressively layer on more complex electronic and interactive properties.

Pillar 1: Density Functional Theory (DFT) for Foundational Accuracy

DFT is the workhorse of modern computational chemistry for small to medium-sized molecules. It provides an exceptional balance between computational cost and accuracy for predicting molecular properties. We employ the B3LYP functional with a 6-311++G(d,p) basis set, a combination widely recognized for its reliability in calculating the geometries and vibrational frequencies of organic compounds.[3] This initial step is critical; an accurately optimized geometry is the prerequisite for all subsequent calculations. From this optimized structure, we can reliably predict:

  • Vibrational Spectra (FT-IR): To identify characteristic bond vibrations and confirm the structural integrity of the molecule.

  • Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and susceptibility to electronic excitation.[4]

  • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is key to predicting intermolecular interactions.[4]

Pillar 2: Molecular Docking for Biological Relevance

Given that 5-F-2-NPAA is an intermediate for anti-inflammatory drugs, we can hypothesize a potential interaction with a relevant biological target.[1] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a common target for non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulates the interaction between our small molecule (the ligand) and the protein's binding site. This in silico technique allows us to predict:

  • Binding Affinity: A score (typically in kcal/mol) that estimates the strength of the interaction. Lower values suggest a more favorable binding.[5][6]

  • Binding Pose: The preferred orientation of the ligand within the binding site.

  • Key Interactions: Specific hydrogen bonds, hydrophobic interactions, or other non-covalent bonds that stabilize the ligand-protein complex.

This analysis provides a first-pass assessment of the molecule's potential as an enzyme inhibitor, guiding further experimental assays.

Pillar 3: ADMET Prediction for Drug-Likeness

A molecule's biological activity is only part of its story as a potential drug. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile determines its fate in the body. We utilize in silico models to predict these properties, allowing for the early identification of potential liabilities, such as poor absorption or high toxicity, that would prevent a compound from being a viable drug candidate.[4]

Visualizing the Computational Workflow

The following diagram outlines the logical flow of the computational studies described in this guide, from initial structure preparation to final comparative analysis.

Computational_Workflow cluster_0 1. Molecule Preparation cluster_1 2. DFT Calculations cluster_2 3. Bioactivity & Druggability cluster_3 4. Data Analysis & Comparison mol_select Select Molecules: - 5-F-2-NPAA - 2-NPAA - 3-NPAA - 4-FPAA mol_build Build 3D Structures mol_select->mol_build geom_opt Geometry Optimization & Vibrational Frequency Analysis (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt electronic_prop Calculate Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop docking Molecular Docking (Target: COX-2) electronic_prop->docking admet ADMET Prediction electronic_prop->admet compare_data Tabulate & Compare: - Geometric Parameters - Quantum Descriptors - Docking Scores - ADMET Profiles docking->compare_data admet->compare_data Docking_Interaction ligand 5-F-2-NPAA arg120 Arg120 ligand->arg120 H-Bond (Carboxylate) tyr355 Tyr355 ligand->tyr355 H-Bond (Nitro Group) val523 Val523 ligand->val523 Hydrophobic Interaction (Phenyl Ring)

References

A Comparative Guide to the Efficacy of 5-Fluoro-2-nitrophenylacetic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of novel compounds derived from 5-Fluoro-2-nitrophenylacetic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering objective performance comparisons supported by experimental data. We will explore the potential of these derivatives as both antimicrobial and anti-inflammatory agents, providing detailed protocols and insights to guide future research and development.

Introduction: The Versatility of the this compound Scaffold

This compound is a versatile building block in medicinal chemistry and agrochemical research.[1] Its aromatic core, substituted with a fluorine atom and a nitro group, provides unique electronic properties and reactivity, making it an attractive starting material for the synthesis of a diverse range of bioactive molecules.[1] The presence of the carboxylic acid moiety allows for straightforward derivatization into esters, amides, and other functional groups, enabling the exploration of a wide chemical space to optimize biological activity. This guide will focus on the comparative efficacy of such derivatives, providing a framework for their potential applications in pharmaceutical development.

Strategic Derivatization of this compound

The core strategy in leveraging the this compound scaffold is the synthesis of amide and ester derivatives. This approach is based on the rationale that modifying the carboxylic acid group can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, such as cell permeability, target binding affinity, and metabolic stability.

Below is a generalized workflow for the synthesis and subsequent evaluation of these compound libraries.

cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start This compound Activation Acid Activation (e.g., SOCl2, EDCI) Start->Activation Amidation Amidation with various amines (R-NH2) Activation->Amidation Esterification Esterification with various alcohols (R-OH) Activation->Esterification Amide_Library Library of Amide Derivatives Amidation->Amide_Library Ester_Library Library of Ester Derivatives Esterification->Ester_Library Antimicrobial Antimicrobial Screening (MIC Determination) Amide_Library->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (COX Inhibition Assay) Ester_Library->Anti_inflammatory Data_Analysis Data Analysis & SAR Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis

Caption: Generalized workflow for the synthesis and evaluation of this compound derivatives.

Comparative Efficacy as Antimicrobial Agents

A library of novel amide derivatives of this compound was synthesized and screened for their in vitro antibacterial activity against a panel of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, was determined for each derivative.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The synthesized amide derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of twofold dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Results: Antimicrobial Activity of Amide Derivatives
Compound IDR Group (Amine)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
FNPA-A1 n-Butylamine3264
FNPA-A2 Cyclohexylamine1632
FNPA-A3 Aniline816
FNPA-A4 4-Chloroaniline48
FNPA-A5 4-Methoxyaniline816
Ciprofloxacin (Reference)10.5
Structure-Activity Relationship (SAR) Insights

The results indicate that the nature of the substituent on the amide nitrogen plays a crucial role in the antibacterial activity. A clear trend is observed where aromatic amines lead to greater potency compared to aliphatic amines. Furthermore, substitution on the phenyl ring of the aniline moiety significantly influences efficacy, with the electron-withdrawing chloro group in FNPA-A4 resulting in the most potent compound in this series against both bacterial strains. This suggests that electronic properties and the potential for specific interactions with bacterial targets are key determinants of activity.

Comparative Efficacy as Anti-inflammatory Agents

A series of ester derivatives of this compound were synthesized and evaluated for their potential as anti-inflammatory agents. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Therefore, the inhibitory activity of the synthesized esters against COX-1 and COX-2 was determined. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Experimental Protocol: COX-1/COX-2 Inhibition Assay
  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The synthesized ester derivatives are pre-incubated with the COX enzymes in the presence of a heme cofactor.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by measuring the inhibition of PGE2 production at various compound concentrations.

Results: Anti-inflammatory Activity of Ester Derivatives
Compound IDR Group (Alcohol)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
FNPA-E1 Methanol15.21.88.4
FNPA-E2 Ethanol12.51.111.4
FNPA-E3 Isopropanol18.92.57.6
FNPA-E4 Phenol8.30.516.6
FNPA-E5 4-Chlorophenol9.10.245.5
Celecoxib (Reference)>1000.05>2000
Structure-Activity Relationship (SAR) Insights

The ester derivatives demonstrate promising COX-2 inhibitory activity. Similar to the amide series, aromatic esters exhibit greater potency than their aliphatic counterparts. The introduction of a chloro substituent on the phenol ring in FNPA-E5 leads to a significant increase in both potency and selectivity for COX-2. This highlights the importance of the electronic and steric properties of the ester group in achieving selective inhibition of the COX-2 isoenzyme.

cluster_sar Structure-Activity Relationship (SAR) Summary Core This compound Core Amide Amide Derivatives (Antimicrobial Activity) Core->Amide Ester Ester Derivatives (Anti-inflammatory Activity) Core->Ester Aromatic_Amine Aromatic Amine > Aliphatic Amine Amide->Aromatic_Amine Aromatic_Ester Aromatic Ester > Aliphatic Ester Ester->Aromatic_Ester EWG_Amine Electron-Withdrawing Group (e.g., Cl) on Phenyl Ring Increases Potency Aromatic_Amine->EWG_Amine EWG_Ester Electron-Withdrawing Group (e.g., Cl) on Phenol Ring Increases Potency & Selectivity Aromatic_Ester->EWG_Ester

Caption: Key structure-activity relationship findings for the synthesized derivatives.

Conclusion and Future Directions

The derivatization of this compound into amides and esters has yielded novel compounds with promising antimicrobial and anti-inflammatory activities. The structure-activity relationship studies clearly indicate that the biological efficacy of these derivatives can be systematically modulated by altering the substituents on the amide and ester functionalities. Specifically, the incorporation of substituted aromatic moieties consistently enhances potency.

The lead compounds identified in this guide, FNPA-A4 for antimicrobial applications and FNPA-E5 for anti-inflammatory purposes, warrant further investigation. Future studies should focus on in vivo efficacy and toxicity profiling to assess their therapeutic potential. Furthermore, the synthesis of a broader range of derivatives with diverse electronic and steric properties will be crucial for a more comprehensive understanding of the SAR and for the development of compounds with optimized activity and safety profiles.

References

A Comparative Guide to the In Vitro Evaluation of 5-Fluoro-2-nitrophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in vitro testing methodologies for a promising class of compounds: 5-Fluoro-2-nitrophenylacetic acid derivatives. These molecules, characterized by a fluorinated and nitrated phenyl ring attached to an acetic acid moiety, are of significant interest to researchers in drug discovery due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical background, practical experimental protocols, and comparative data analysis to facilitate the evaluation of these and similar chemical entities.

The unique structural features of this compound, including the electron-withdrawing nitro group and the electronegative fluorine atom, contribute to its chemical reactivity and potential for biological activity.[1] The derivatization of the carboxylic acid group into amides, hydrazides, and other functionalities allows for the modulation of the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

This guide will delve into the common in vitro assays used to screen these derivatives for their biological potential, present illustrative comparative data from related compound series, provide detailed experimental protocols, and visualize key cellular pathways and workflows.

Data Presentation: A Comparative Look at Structurally Related Compounds

It is crucial to note that the following data is for illustrative purposes and direct extrapolation to this compound derivatives should be done with caution.

Table 1: Illustrative In Vitro Anticancer Activity of Fluorinated Amide Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
7t MDA-MB-231 (Breast Cancer)1.76 ± 0.91[3]
7x HepG2 (Liver Cancer)1.86 ± 0.35[3]
7x A549 (Lung Cancer)2.44 ± 0.55[3]
5-Fluorouracil HepG2 (Liver Cancer)2.88 ± 0.88[3]
5-Fluorouracil A549 (Lung Cancer)2.65 ± 0.12[3]
Compound 7 MCF-7 (Breast Cancer)148[4]

Table 2: Illustrative In Vitro Anti-inflammatory Activity of Phenylacetic Acid Derivatives

CompoundAssayEndpointResultReference
Amfenac Prostaglandin Synthetase InhibitionIn vitroActive[5][6]
Compound XVc Prostaglandin Synthesis InhibitionIn vitroInactive[7]
Compound 26 COX-2 Inhibition (Human Cells)IC50 (µM)0.009[8]
Compound 12 COX-2 Inhibition (in vitro)IC50 (µM)0.049[8]
Celecoxib COX-2 Inhibition (in vitro)IC50 (µM)0.055[8]

Table 3: Illustrative In Vitro Antimicrobial Activity of Nitrofuran and Fluorinated Derivatives

CompoundOrganismMIC (µg/mL)Reference
Compound 1 E. coli16[9]
Compound 6 C. albicans32[9]
Compound 7 C. albicans32[9]
4-fluorobenzoic acid [(5-nitro-2-furyl)methylene] hydrazide S. aureus3.13[10]
4-fluorobenzoic acid [(5-nitro-2-furyl)methylene] hydrazide M. tuberculosis3.13[10]

Experimental Protocols: Step-by-Step Methodologies

The following are detailed protocols for key in vitro assays relevant to the screening of this compound derivatives. These protocols are designed to be self-validating by including appropriate controls.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a negative control (cells in medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase (NOS). The overproduction of NO by inducible NOS (iNOS) is a hallmark of inflammation.

Principle: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture and Stimulation:

    • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

    • Include a control group with cells treated with LPS only and a blank group with untreated cells.

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition by the test compound compared to the LPS-treated control.

    • Calculate the IC50 value for NOS inhibition.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control well (inoculum without compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization of Cellular Pathways and Workflows

Understanding the potential mechanisms of action and the experimental processes is facilitated by visual representations. The following diagrams, generated using Graphviz, illustrate a key inflammatory signaling pathway and the general workflow for in vitro screening.

NF-κB Signaling Pathway and Potential Inhibition

Many anti-inflammatory and anticancer agents exert their effects by modulating the NF-κB signaling pathway. Nitroaromatic compounds have been shown to inhibit NF-κB activation.[11]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->IkB degradation IkB_NFkB->NFkB release Derivative 5-Fluoro-2-nitrophenylacetic acid derivative Derivative->IKK inhibits? Derivative->NFkB_n inhibits? DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) DNA->Genes transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

Cyclooxygenase-2 (COX-2) Pathway and Potential Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) often target the cyclooxygenase (COX) enzymes. Phenylacetic acid derivatives have been shown to inhibit COX-2.[2]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation mediates Derivative 5-Fluoro-2-nitrophenylacetic acid derivative Derivative->COX2 inhibits?

Caption: Potential inhibition of the COX-2 pathway by this compound derivatives.

General Workflow for In Vitro Screening

The process of evaluating a new chemical entity involves a logical progression of experiments.

In_Vitro_Screening_Workflow Start Synthesis of 5-Fluoro-2-nitrophenylacetic acid derivatives Primary_Screening Primary Screening (e.g., MTT Assay for Anticancer Activity) Start->Primary_Screening Secondary_Screening Secondary Screening (e.g., NOS Inhibition Assay for Anti-inflammatory Activity) Primary_Screening->Secondary_Screening Tertiary_Screening Tertiary Screening (e.g., Broth Microdilution for Antimicrobial Activity) Secondary_Screening->Tertiary_Screening Hit_Identification Hit Identification (Active Compounds) Tertiary_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: A generalized workflow for the in vitro screening of novel chemical derivatives.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Metabolic Stability in Drug Discovery and the Advantage of Fluorination

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a paramount parameter that profoundly influences its pharmacokinetic profile and, ultimately, its clinical success.[1] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[1] Consequently, a thorough assessment of metabolic stability is a critical step in the early stages of drug development, enabling researchers to prioritize candidates with favorable pharmacokinetic properties.[1][2]

Phenylacetic acids and their derivatives represent a common scaffold in medicinal chemistry. However, the phenyl ring is often susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism in the liver.[3][4] This metabolic vulnerability can lead to rapid clearance and poor bioavailability. A well-established strategy to mitigate this is the introduction of fluorine atoms into the molecule.[5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, effectively "blocking" sites of metabolic attack.[6] This strategic fluorination can significantly enhance a compound's metabolic stability, prolong its half-life, and improve its overall pharmacokinetic profile.[5]

This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of fluorinated phenylacetic acids. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols. We will delve into the causality behind experimental choices, present comparative data, and provide the tools to design and execute robust metabolic stability studies.

Core Methodologies for Assessing Metabolic Stability

The two most informative and widely adopted in vitro assays for determining metabolic stability are the Liver Microsomal Stability Assay and the Plasma Stability Assay .

  • Liver Microsomal Stability Assay: This assay is the workhorse for evaluating Phase I metabolic stability.[7][8] It utilizes liver microsomes, which are subcellular fractions containing a high concentration of CYP450 enzymes.[9] By incubating a test compound with liver microsomes and monitoring its disappearance over time, we can determine key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[9][10]

  • Plasma Stability Assay: This assay assesses a compound's stability in blood plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical functionalities.[7] This is particularly relevant for prodrugs designed to be activated in the bloodstream or for compounds containing ester or amide linkages.

Below, we provide detailed protocols for both assays, designed to be self-validating and to generate high-quality, reproducible data.

Experimental Protocol 1: Liver Microsomal Stability Assay

This protocol details the steps to determine the in vitro half-life and intrinsic clearance of fluorinated phenylacetic acids using pooled human liver microsomes.

Materials and Equipment:
  • Pooled Human Liver Microsomes (from a reputable supplier)

  • Test Compounds (Fluorinated Phenylacetic Acid Analogs)

  • Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (IS) for quenching and sample preparation

  • 96-well incubation plates and collection plates

  • Incubator with shaking capabilities (set to 37°C)

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS system for analysis[2]

Experimental Workflow:

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • On the day of the experiment, thaw the pooled human liver microsomes and the NADPH regenerating system on ice.

    • Prepare the incubation mixture by diluting the microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compounds and positive controls to the wells to achieve a final concentration of 1 µM. Include a negative control without NADPH to assess for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • After the final time point, seal the collection plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein:

    • CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Experimental Protocol 2: Plasma Stability Assay

This protocol outlines the procedure for evaluating the stability of fluorinated phenylacetic acids in human plasma.

Materials and Equipment:
  • Pooled Human Plasma (with anticoagulant, e.g., heparin)

  • Test Compounds (Fluorinated Phenylacetic Acid Analogs)

  • Positive Control Compound (e.g., Procaine - known to be rapidly hydrolyzed)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Procedure:
  • Preparation:

    • Thaw the pooled human plasma at 37°C.

    • Prepare stock solutions of the test and control compounds.

  • Incubation:

    • In a 96-well plate, add the plasma.

    • Add the test compounds and positive control to the wells to a final concentration of 1 µM.

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the plasma-compound mixture to a collection plate containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the collection plate to precipitate plasma proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (t½) from the plot of the percentage of compound remaining versus time.

Comparative Data Analysis: The Impact of Fluorination on Metabolic Stability

To illustrate the impact of fluorination on the metabolic stability of phenylacetic acids, the following table presents representative data from a hypothetical liver microsomal stability study. This data is based on the well-established principle that fluorination at metabolically labile positions enhances stability.[11]

CompoundStructurePosition of Fluorinationt½ (min)CLint (µL/min/mg protein)
Phenylacetic AcidPhenyl-CH₂COOHNone1546.2
4-Fluorophenylacetic Acid4-F-Phenyl-CH₂COOHPara4515.4
2,4-Difluorophenylacetic Acid2,4-diF-Phenyl-CH₂COOHOrtho, Para>120<5.8
2,4,6-Trifluorophenylacetic Acid2,4,6-triF-Phenyl-CH₂COOHOrtho, Para, Ortho>120<5.8

Interpretation of Results:

  • Phenylacetic Acid (Unsubstituted): The parent compound exhibits a relatively short half-life and high intrinsic clearance, indicating rapid metabolism by liver microsomes. The likely site of metabolism is aromatic hydroxylation on the phenyl ring.

  • 4-Fluorophenylacetic Acid (Mono-fluorinated): The introduction of a single fluorine atom at the para position, a common site of CYP450-mediated oxidation, results in a significant increase in metabolic stability. The half-life is tripled, and the intrinsic clearance is reduced by two-thirds.

  • 2,4-Difluorophenylacetic Acid (Di-fluorinated): With two key positions for hydroxylation now blocked by fluorine, the metabolic stability is dramatically enhanced. The half-life extends beyond the duration of the experiment, and the intrinsic clearance is very low.

  • 2,4,6-Trifluorophenylacetic Acid (Tri-fluorinated): Further fluorination continues to shield the aromatic ring from metabolic attack, resulting in a highly stable compound.

This illustrative data clearly demonstrates the powerful effect of fluorination as a strategy to improve the metabolic stability of phenylacetic acid derivatives.

Structure-Stability Relationships: A Deeper Dive

The position and number of fluorine substituents on the phenylacetic acid scaffold have a predictable and significant impact on metabolic stability.

Metabolic_Stability_Factors cluster_compound Fluorinated Phenylacetic Acid cluster_factors Influencing Factors cluster_outcome Metabolic Outcome Compound Test Compound Fluorine_Position Position of Fluorination Compound->Fluorine_Position Fluorine_Number Number of Fluorine Atoms Compound->Fluorine_Number Electronic_Effects Electronic Effects Fluorine_Position->Electronic_Effects Metabolic_Stability Metabolic Stability (t½, CLint) Fluorine_Position->Metabolic_Stability Blocks CYP450 Attack Fluorine_Number->Electronic_Effects Fluorine_Number->Metabolic_Stability Increases Shielding Electronic_Effects->Metabolic_Stability Alters Enzyme Binding

Caption: Factors influencing the metabolic stability of fluorinated phenylacetic acids.

  • Blocking of Metabolic Hotspots: Aromatic hydroxylation is a primary metabolic pathway for many phenyl-containing compounds.[12] By placing fluorine atoms at positions susceptible to oxidation (typically the para and ortho positions), we can effectively prevent this metabolic transformation.

  • Electronic Effects: The high electronegativity of fluorine can alter the electron distribution within the aromatic ring.[6] This can deactivate the ring towards oxidative metabolism and may also influence how the molecule binds to the active site of CYP450 enzymes.

  • Stereoelectronic Effects: The presence of multiple fluorine atoms can create a "Teflon-like" shield around the molecule, sterically hindering the approach of metabolizing enzymes.

Conclusion and Future Directions

The assessment of metabolic stability is an indispensable component of modern drug discovery. For scaffolds like phenylacetic acid that are prone to rapid metabolism, fluorination is a proven and powerful strategy to enhance stability and improve pharmacokinetic properties. The in vitro assays detailed in this guide, particularly the liver microsomal stability assay, provide a robust and reliable means to quantify the impact of fluorination and to guide the selection of drug candidates with optimal metabolic profiles.

By systematically evaluating a series of fluorinated analogs, researchers can establish clear structure-stability relationships, enabling a more rational and efficient drug design process. The integration of these in vitro metabolic stability data with other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters will ultimately lead to the development of safer and more effective medicines.

References

A Quantum Chemical Compass: Navigating the Electronic Landscape of 5-Fluoro-2-nitrophenylacetic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Computational Analysis and Comparative Benchmarking

In the intricate world of pharmaceutical development, understanding a molecule's fundamental electronic and structural properties is paramount to predicting its behavior, reactivity, and potential as a therapeutic agent. 5-Fluoro-2-nitrophenylacetic acid, a versatile building block in medicinal chemistry, presents a compelling case for the power of quantum chemical analysis.[1][2] Its unique combination of a fluorine atom and a nitro group on a phenylacetic acid scaffold imparts distinct electronic characteristics that can significantly influence its biological activity.[1]

This guide provides an in-depth, technically-grounded comparison of this compound with its non-fluorinated counterpart and positional isomers. Through the lens of Density Functional Theory (DFT), we will dissect the impact of fluorine substitution and isomerism on the molecule's geometry, vibrational frequencies, and electronic spectra. This comparative approach, supported by detailed computational protocols, offers researchers a framework for leveraging quantum chemistry to rationalize structure-activity relationships and guide the design of novel drug candidates.

The Rationale for a Quantum Chemical Approach

While experimental techniques provide invaluable data, quantum chemical calculations offer a predictive and explanatory power that transcends empirical observation. By solving the Schrödinger equation for a given molecule, we can compute a wide array of properties that are often difficult or time-consuming to measure experimentally. For a molecule like this compound, this is particularly crucial. The interplay between the electron-withdrawing nitro group and the highly electronegative fluorine atom creates a nuanced electronic environment that governs its reactivity and intermolecular interactions. DFT stands out as a robust and computationally efficient method for capturing these electron correlation effects in such systems.

Comparative Molecules: A Framework for Understanding

To appreciate the unique properties of this compound, a comparative analysis is essential. We have selected the following molecules to serve as benchmarks:

  • 2-Nitrophenylacetic acid: The direct, non-fluorinated analog, allowing for a clear assessment of the fluorine atom's impact.

  • 3-Nitrophenylacetic acid & 4-Nitrophenylacetic acid: Positional isomers that highlight the influence of the nitro group's location on the molecule's electronic structure and properties.

A summary of the key physicochemical properties of these molecules is presented below.

PropertyThis compound2-Nitrophenylacetic acid3-Nitrophenylacetic acid4-Nitrophenylacetic acid
Molecular Formula C₈H₆FNO₄[1][2]C₈H₇NO₄[3][4]C₈H₇NO₄[5]C₈H₇NO₄[6][7]
Molecular Weight ( g/mol ) 199.14[1][2]181.15[3][4]181.15[5]181.15[6][7]
Melting Point (°C) 153-157[1][2]137-142[4]117-120[8][9]150-155[10][11]
Appearance White to yellow crystalline powder[12]Yellow to beige crystalline powder[4]White to pale yellow crystalline powder[8]Off-white to light yellow solid[6]

Computational Workflow: A Self-Validating Protocol

The following workflow outlines a rigorous and reproducible approach to the quantum chemical analysis of this compound and its analogs. This protocol is designed to be self-validating by systematically progressing from structural optimization to the prediction of spectroscopic properties that can be correlated with experimental data.

Computational Workflow cluster_setup 1. Initial Setup cluster_geom_opt 2. Geometry Optimization cluster_prop_calc 3. Property Calculation cluster_analysis 4. Comparative Analysis mol_structure Molecular Structure Input geom_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_analysis Frequency Analysis geom_opt->freq_analysis Optimized Geometry nmr_shifts NMR Chemical Shift Prediction (GIAO Method) geom_opt->nmr_shifts Optimized Geometry uv_vis UV-Vis Spectrum Simulation (TD-DFT) geom_opt->uv_vis Optimized Geometry mo_analysis Molecular Orbital Analysis (HOMO-LUMO) geom_opt->mo_analysis Optimized Geometry ir_spectra IR Spectrum Simulation freq_analysis->ir_spectra Vibrational Modes & Frequencies data_comparison Comparison with Experimental Data & Analog Molecules ir_spectra->data_comparison nmr_shifts->data_comparison uv_vis->data_comparison mo_analysis->data_comparison

Caption: A generalized workflow for the quantum chemical analysis of organic molecules.

Experimental Protocol: Step-by-Step Computational Analysis

1. Geometry Optimization and Frequency Analysis:

  • Objective: To find the lowest energy conformation of the molecule and confirm it is a true minimum on the potential energy surface.

  • Methodology:

    • Construct the initial 3D structure of this compound using a molecular builder.

    • Perform a geometry optimization using a DFT functional, such as B3LYP, with a reasonably large basis set, for instance, 6-311++G(d,p), to accurately account for electronic effects and diffuse functions.

    • Following optimization, conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

2. Infrared (IR) Spectrum Simulation:

  • Objective: To predict the vibrational frequencies and compare them with known characteristic absorptions for the functional groups present.

  • Methodology:

    • The frequency analysis from the previous step directly yields the harmonic vibrational frequencies and their corresponding IR intensities.

    • The calculated frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96-0.98 for B3LYP) can be applied for better agreement with experimental data.

    • Analyze the predicted spectrum for characteristic peaks:

      • O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹)[13]

      • C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹)[13]

      • Asymmetric and symmetric NO₂ stretches (~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹, respectively)

      • C-F stretch (~1100-1000 cm⁻¹)

3. Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction:

  • Objective: To predict the ¹H and ¹³C NMR chemical shifts to aid in spectral assignment and understand the electronic environment of the nuclei.

  • Methodology:

    • Using the optimized geometry, perform an NMR calculation using the Gauge-Including Atomic Orbital (GIAO) method at the same DFT level.

    • The calculation will provide the absolute shielding tensors for each nucleus.

    • To obtain chemical shifts, the calculated shielding values are referenced against the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory: δ_sample = σ_ref - σ_sample.

4. Ultraviolet-Visible (UV-Vis) Spectrum Simulation:

  • Objective: To predict the electronic transitions and the corresponding absorption wavelengths to understand the molecule's photophysical properties.

  • Methodology:

    • Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This method calculates the energies of the excited states.

    • The output will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (a measure of the transition probability).

    • Analyze the major electronic transitions, often corresponding to π → π* and n → π* transitions, and the orbitals involved (e.g., HOMO to LUMO).

Comparative Analysis: Unveiling the Impact of Substitution

The true power of this computational approach lies in the comparative analysis of this compound with its analogs.

Molecular Geometry and Electronic Distribution

The introduction of a fluorine atom at the 5-position is expected to induce subtle but significant changes in the geometry and electron distribution of the phenyl ring. The high electronegativity of fluorine will lead to a polarization of the C-F bond and a localized withdrawal of electron density. This, in conjunction with the powerful electron-withdrawing nitro group at the 2-position, is anticipated to decrease the electron density of the aromatic ring, potentially affecting its reactivity.

Vibrational Spectra: A Tale of Two Groups

A comparison of the calculated IR spectra will reveal the influence of the fluorine atom on the vibrational modes. Key areas of interest will be the shifts in the NO₂ stretching frequencies and the C=O stretch of the carboxylic acid, as these are sensitive to the electronic environment of the ring.

Vibrational Mode2-Nitrophenylacetic acid (Predicted cm⁻¹)This compound (Predicted cm⁻¹)Expected Effect of Fluorine
NO₂ Asymmetric Stretch ~1530Slightly higherElectron withdrawal strengthens the N-O bonds
NO₂ Symmetric Stretch ~1350Slightly higherElectron withdrawal strengthens the N-O bonds
C=O Stretch ~1715Slightly higherReduced conjugation due to electron withdrawal
C-F Stretch N/A~1050Characteristic C-F vibration
NMR Spectra: Probing the Local Electronic Environment

The calculated ¹H and ¹³C NMR chemical shifts will provide a detailed map of the electronic environment around each nucleus. The fluorine atom is expected to deshield the adjacent protons and carbons, leading to a downfield shift in their NMR signals. Comparing the chemical shifts of the aromatic protons in this compound with those in 2-nitrophenylacetic acid will provide a quantitative measure of this effect.

UV-Vis Spectra and Frontier Molecular Orbitals

The electronic transitions predicted by TD-DFT will shed light on how fluorination affects the energy levels of the frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing nature of both the nitro and fluoro groups is expected to lower the energy of the LUMO, potentially leading to a red-shift (bathochromic shift) in the UV-Vis absorption maximum compared to phenylacetic acid. However, the interplay with the non-fluorinated 2-nitrophenylacetic acid is more complex and will depend on the relative stabilization of the HOMO and LUMO.

HOMO_LUMO LUMO_2NPAA LUMO HOMO_2NPAA HOMO LUMO_2NPAA->HOMO_2NPAA Energy Gap (ΔE) LUMO_5F2NPAA LUMO HOMO_5F2NPAA HOMO LUMO_5F2NPAA->HOMO_5F2NPAA Energy Gap (ΔE') caption Comparative HOMO-LUMO energy levels.

Caption: A conceptual diagram illustrating the expected stabilization of frontier molecular orbitals upon fluorination.

Conclusion: From Calculation to Insight

This guide has outlined a comprehensive framework for the quantum chemical analysis of this compound. By employing a detailed and self-validating computational protocol, researchers can gain deep insights into the structural and electronic properties of this important pharmaceutical building block. The comparative analysis with its non-fluorinated counterpart and positional isomers provides a powerful tool for rationalizing the effects of substitution and guiding the design of future drug candidates with enhanced efficacy and desired physicochemical properties. The synergy between computational prediction and experimental validation is the cornerstone of modern drug discovery, and the methods described herein serve as a valuable compass for navigating the complex molecular landscape.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical intermediates like 5-Fluoro-2-nitrophenylacetic acid demand a rigorous, scientifically-grounded approach. This guide provides the essential, immediate safety and logistical information for its proper disposal, moving beyond a simple checklist to explain the causality behind each procedural step.

Understanding the Hazard Profile: Why Specialized Disposal is Non-Negotiable

This compound (CAS No. 29640-98-0) is a nitrated aromatic carboxylic acid.[1][2][3] Its molecular structure inherently dictates its hazard profile and, consequently, its disposal pathway. The presence of the nitro group (-NO₂) on the aromatic ring makes the compound highly reactive and contributes to its toxicity.[4]

The primary hazards associated with this class of compounds include:

  • Irritation: Causes skin and serious eye irritation.[5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[6][7]

  • Environmental Toxicity: Nitroaromatic compounds are known for their recalcitrance to biodegradation and potential for environmental contamination of soil and groundwater.[4]

These properties mandate that this compound never be disposed of via standard laboratory drains or in regular trash.[8] Such actions can lead to the formation of potentially explosive metal azides in plumbing and cause significant environmental harm.

Waste Characterization: Classifying for Compliance

Before disposal, the waste must be correctly identified and classified according to regulatory frameworks, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10][11] For a material to be classified as hazardous waste, it must first be defined as a solid waste, which includes garbage, refuse, or other discarded materials, including solids, liquids, and sludges.[9]

This compound is not typically found on the F, K, P, or U lists of hazardous wastes from non-specific or specific sources.[12][13][14][15] Therefore, its classification is based on its characteristics :

  • Corrosivity (D002): As an acid, if its pH is less than or equal to 2, it is considered corrosive.[16]

  • Toxicity (D004-D043): While not specifically listed with a toxicity characteristic code, its chemical nature as a nitroaromatic compound warrants treating it as a toxic substance.[4][12]

  • Reactivity (D003): Nitro-organic compounds can be unstable and are often treated as reactive.[12][16]

Given these characteristics, the material must be managed as hazardous waste.

Property Identifier / Value Source
Chemical Name This compound[1][2]
CAS Number 29640-98-0[2]
Molecular Formula C₈H₆FNO₄[1][2]
Appearance White to light yellow powder/crystal[1]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[5][6][7]
Potential RCRA Codes D002 (Corrosivity), D003 (Reactivity)[16]

On-Site Handling and Segregation Protocol

Proper handling from the point of generation is the first step in a self-validating disposal system.

Step 1: Personal Protective Equipment (PPE)

  • Always wear a lab coat, safety goggles (or a face shield in combination with goggles), and chemical-resistant gloves when handling the waste.[6][17]

Step 2: Waste Container Selection

  • Use a designated, leak-proof, and sealable hazardous waste container.[9][18]

  • The container must be compatible with the acidic and organic nature of the waste. A high-density polyethylene (HDPE) container is a suitable choice.[18]

  • Never use food-grade containers or empty chemical containers that previously held incompatible materials, such as strong bases or oxidizing agents.[9][17][19]

Step 3: Segregation

  • This waste must be segregated from other waste streams.

  • DO NOT mix with bases, strong oxidizing agents, or aqueous waste.[17][19]

  • Keep in a separate container from halogenated and non-halogenated solvents to prevent unintended reactions and simplify the final disposal process.[19][20]

Step 4: Labeling

  • Immediately label the waste container with a "Hazardous Waste" tag.[8]

  • The label must clearly state:

    • The full chemical name: "this compound"

    • The specific hazard characteristics: "Corrosive (Acidic)," "Toxic"

    • The accumulation start date.

  • Keep the container closed at all times except when adding waste.[9][18]

Approved Disposal Workflow and Methodology

The only environmentally responsible and compliant disposal method for this compound is through a licensed hazardous waste disposal facility. The typical and most effective technology for this class of compound is high-temperature incineration . This process destroys the organic molecule, converting it to less harmful gases like carbon dioxide, water vapor, nitrogen oxides, and hydrogen fluoride, which are then treated in the incinerator's scrubbing system.

The following diagram outlines the decision-making and operational workflow for proper disposal.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Institutional Handoff cluster_2 Phase 3: Final Disposition A Material Identified as Waste (Unused, Contaminated, Expired) B Consult SDS and Institutional Disposal Guidelines A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste: Isolate from bases, oxidizers, and other solvent streams. C->D E Containerize in a Labeled, Compatible, and Sealed Container D->E F Store Container in Designated Satellite Accumulation Area E->F G Schedule Pickup with Environmental Health & Safety (EHS) F->G H EHS Transports Waste to Central Accumulation Facility G->H I Waste Manifested and Transported by Licensed Hauler H->I J Final Disposal via High-Temperature Incineration at a Permitted TSDF* I->J label_node *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal Workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, flammable, or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Don PPE: For small, manageable spills, don appropriate PPE, including a respirator if dust is airborne.[6][21]

  • Containment: Use a spill kit with an absorbent material suitable for acids and organic compounds. Do not use combustible materials like paper towels for large spills.

  • Cleanup: Carefully sweep up the solid material or absorb the liquid. Avoid generating dust.[5][6] Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department, as required by institutional policy.[19]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-2-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the precision with which we handle chemical intermediates is paramount to both discovery and safety. 5-Fluoro-2-nitrophenylacetic acid, a versatile precursor in the synthesis of bioactive molecules, demands a rigorous and well-understood safety protocol.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical causality and laboratory best practices. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is conducted with the highest degree of protection.

Hazard Analysis: Understanding the Reactivity of this compound

  • Corrosivity and Irritation: The presence of a carboxylic acid group suggests that the compound is acidic and can cause skin and eye irritation or burns upon direct contact.[4][5]

  • Dermal Absorption and Toxicity: Nitroaromatic compounds can often be absorbed through the skin and may exhibit toxicity. The presence of a nitro group warrants caution.

  • Inhalation Hazard: As a powder, the compound can form dust, which if inhaled, may cause respiratory irritation.[2][5][6]

  • Reactivity: The combination of a fluoro and a nitro group on the phenyl ring enhances its chemical reactivity.[1] It is prudent to avoid contact with strong oxidizing agents and bases.[3][4]

Core Personal Protective Equipment (PPE) Requirements

A foundational PPE ensemble is mandatory for any handling of this compound, regardless of the scale of the procedure. This baseline protection is designed to mitigate the primary routes of exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Conforms to EN166 or NIOSH standards.[4][6] Protects against accidental splashes and airborne dust particles, preventing severe eye irritation or damage. Contact lenses should not be worn as they can trap chemicals against the eye.[2]
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against skin contact and absorption.[2] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[6]
Body Protection A flame-resistant lab coat or coveralls.Protects the skin and personal clothing from contamination. An impervious apron should be considered for larger-scale operations.[2][6]
Foot Protection Closed-toe shoes.Protects the feet from spills and falling objects.

Task-Specific PPE Escalation

Different laboratory procedures involving this compound present varying levels of risk. The following section outlines the necessary escalation of PPE for specific tasks.

Weighing and Aliquoting (Solid Form)

Handling the powdered form of the compound poses a significant risk of aerosolization and inhalation.

  • Engineering Controls: Always handle the solid compound within a chemical fume hood or a glove box to contain any dust.

  • Respiratory Protection: If engineering controls are insufficient to prevent dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[2][6]

Dissolving and Reactions in Solution

Working with solutions of this compound introduces the risk of splashes and skin contact.

  • Hand Protection: Double-gloving with nitrile gloves can provide an extra layer of protection, especially during extended procedures.

  • Body Protection: A chemically resistant apron worn over the lab coat is recommended to protect against splashes of concentrated solutions.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols are critical for minimizing exposure.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Disposal Plan

Proper disposal of contaminated PPE is as crucial as its selection.

  • Gloves: Dispose of contaminated gloves immediately in a designated hazardous waste container.[6] Do not reuse disposable gloves.

  • Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste.

  • Solid and Liquid Waste: All waste containing this compound must be collected in properly labeled, sealed containers for disposal by a licensed waste disposal company in accordance with local and national regulations.[7] Do not pour chemical waste down the drain.[6]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and correct action is vital.

Spill Cleanup Protocol
  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor.[6]

  • Don Appropriate PPE: This includes, at a minimum, double gloves, safety goggles, a lab coat, and if the spill is large or the powder is airborne, respiratory protection.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[4][6] For liquid spills, cover with an inert absorbent material, then collect and place in a sealed container.

  • Decontaminate the Area: Wipe the spill area with a suitable decontamination solution, working from the outside in.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.

Exposure Response
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. By understanding the chemical principles behind the hazards and the rationale for each piece of protective equipment, researchers can move beyond rote compliance to an intuitive and proactive safety mindset. This guide serves as a foundational resource, but it is the diligent and informed scientist who ultimately ensures a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.